molecular formula C13H10F6O3 B1325242 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid CAS No. 898788-07-3

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Cat. No.: B1325242
CAS No.: 898788-07-3
M. Wt: 328.21 g/mol
InChI Key: IHVOWHQTDQOSDM-UHFFFAOYSA-N
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Description

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H10F6O3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)10(20)2-1-3-11(21)22/h4-6H,1-3H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOWHQTDQOSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645268
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-07-3
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid as a Strategic Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a foundational pillar of modern medicinal chemistry. Among the most privileged fluorinated motifs is the 3,5-bis(trifluoromethyl)phenyl group, renowned for its ability to enhance lipophilicity, block metabolic liabilities, and engage in critical hydrophobic interactions within target binding pockets. This technical guide provides an in-depth analysis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid , a highly versatile bifunctional building block that seamlessly bridges this electron-deficient aryl group with a flexible, functionalizable valeric acid linker.

Designed for researchers and drug development professionals, this whitepaper details the compound's physicochemical properties, the mechanistic causality behind its synthesis, and its integration into advanced drug discovery workflows.

Physicochemical Profile

Understanding the baseline properties of this building block is essential for predicting its behavior in both synthetic reactions and biological systems. The dual trifluoromethyl groups significantly lower the pKa of the adjacent aromatic protons while drastically increasing the overall partition coefficient (LogP).

ParameterValue
Chemical Name 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid
CAS Registry Number 898788-07-3[1]
Molecular Formula C13H10F6O3[1]
Molecular Weight 328.21 g/mol [1]
SMILES O=C(O)CCCC(=O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1[1]
Structural Class Fluorinated Aryl-Keto Acid

Strategic Synthesis & Manufacturing Protocols

Mechanistic Rationale: The Failure of Friedel-Crafts

In standard organic synthesis, aryl-oxo-aliphatic acids are typically synthesized via the Friedel-Crafts acylation of an arene with an anhydride (e.g., glutaric anhydride) using a Lewis acid catalyst like AlCl₃. However, attempting this classical approach with 1,3-bis(trifluoromethyl)benzene is fundamentally flawed. The two strongly electron-withdrawing trifluoromethyl groups exert profound inductive (-I) and mesomeric (-M) effects, severely depleting the electron density of the aromatic ring. This deactivation completely suppresses electrophilic aromatic substitution (SEAr). Consequently, an umpolung-style nucleophilic approach via organometallic reagents is the only viable pathway.

Step-by-Step Methodology: Grignard Addition

To overcome the electronic deactivation, the synthesis must proceed via the formation of a Grignard reagent from 1-bromo-3,5-bis(trifluoromethyl)benzene, followed by a highly controlled nucleophilic ring-opening of glutaric anhydride.

Step 1: Grignard Reagent Preparation

  • Reagents: 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), Magnesium turnings (1.2 eq), anhydrous THF.

  • Procedure: In a flame-dried flask under inert argon, suspend Mg turnings in anhydrous THF. Initiate the reaction with a single crystal of iodine or 1,2-dibromoethane. Add the aryl bromide dropwise at a rate that maintains a gentle, self-sustaining reflux. Stir for 2 hours at room temperature to ensure complete insertion of the magnesium.

Step 2: Anhydride Ring Opening (Temperature-Controlled)

  • Reagents: Glutaric anhydride (1.1 eq) dissolved in anhydrous THF.

  • Procedure: Cool the glutaric anhydride solution to exactly -78 °C using a dry ice/acetone bath. Add the Grignard reagent dropwise over 45 minutes.

  • Causality Insight: The strategic use of -78 °C is a thermodynamic necessity. At this temperature, the initial nucleophilic attack of the Grignard reagent on the anhydride yields a magnesium carboxylate-hemiketal intermediate. The tetrahedral geometry and the chelating effect of the magnesium ion stabilize this intermediate, creating a profound steric and electronic barrier that prevents a secondary nucleophilic attack (which would otherwise yield an undesired tertiary alcohol).

Step 3: Quench and Isolation

  • Procedure: Quench the reaction strictly at -78 °C with 1M HCl, then allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Causality Insight: The acidic aqueous quench serves a dual purpose: it protonates the terminal carboxylate and forces the collapse of the tetrahedral hemiketal intermediate directly into the target ketone. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (toluene/heptane) to yield the pure keto-acid.

Synthesis A 1-Bromo-3,5-bis (trifluoromethyl)benzene B Grignard Formation (Mg, THF, 0°C) A->B Step 1 C Glutaric Anhydride Addition (-78°C) B->C Step 2 D Aqueous Workup (HCl quench) C->D Step 3 E 5-(3,5-Bis(CF3)phenyl)- 5-oxovaleric acid D->E Product

Figure 1: Synthetic workflow for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis and ensure no double-addition occurred, the following analytical checks are mandatory:

  • ¹H NMR (400 MHz, CDCl₃): The highly deshielded aromatic protons are diagnostic. The two ortho protons appear as a singlet at ~δ 8.4 ppm, and the para proton as a singlet at ~δ 8.1 ppm. The aliphatic chain shows three distinct multiplets: a triplet for the -CH₂-C(=O)Ar at ~3.1 ppm, a triplet for the -CH₂-COOH at ~2.5 ppm, and a quintet for the central -CH₂- at ~2.1 ppm.

  • LC-MS (ESI-): The expected mass[M-H]⁻ is 327.2 m/z. The strict absence of a mass corresponding to the tertiary alcohol validates the low-temperature kinetic control during Step 2.

Pharmacophore Integration in Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl moiety is a highly privileged structure in medicinal chemistry, most notably utilized in the development of [2]. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid acts as a perfect precursor for integrating this pharmacophore into complex lead compounds.

Mechanistic Impact on Lead Compounds
  • Metabolic Stability: The robust C-F bonds and the steric bulk of the CF₃ groups effectively block Cytochrome P450-mediated oxidation at the meta positions of the aromatic ring, significantly extending the biological half-life of the resulting drug.

  • Lipophilicity & BBB Penetration: Fluorination drastically increases the LogP of the molecule. For CNS targets like the SP-NK1 pathway, this enhanced lipophilicity is critical for driving blood-brain barrier (BBB) penetration[3].

  • Target Binding: X-ray crystallographic studies of GPCRs reveal that the electron-deficient, bulky nature of the bis-CF₃-phenyl group fits optimally into deep, hydrophobic binding pockets, forming strong multipolar interactions with receptor residues[2].

  • Functionalization: The terminal carboxylic acid of the valeric linker serves as a versatile handle for synthesizing complex amides or esters (e.g., coupling with substituted piperazines or morpholines) to generate active pharmaceutical ingredients[4].

Pharmacophore Core 5-(3,5-Ditrifluoromethylphenyl)- 5-oxovaleric acid Lipophilicity Increased Lipophilicity (LogP Enhancement) Core->Lipophilicity CF3 groups Metabolism Metabolic Stability (CYP450 Blockade) Core->Metabolism CF3 groups Binding Target Binding (Hydrophobic Pocket Fit) Core->Binding 3,5-Substitution Drug Lead Compound (e.g., NK1 Antagonists) Core->Drug Valeric acid linker (Amidation) Lipophilicity->Drug Metabolism->Drug Binding->Drug

Figure 2: Pharmacological impact of the 3,5-bis(trifluoromethyl)phenyl moiety.

References

  • Title : Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines Source : PubMed (Bioorganic & Medicinal Chemistry Letters) URL :[Link]

  • Title : SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]- 4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor Source : PubMed (Journal of Pharmacology and Experimental Therapeutics) URL : [Link]

Sources

The Strategic Role of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid in Drug Discovery: Pharmacophore Dynamics and Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the biological activity of a drug is fundamentally dictated by the precise spatial arrangement and electronic properties of its constituent building blocks. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3) is a highly specialized, privileged synthetic intermediate. While it is rarely administered as a standalone therapeutic, its intrinsic biological value lies in its role as a pharmacophore donor . It provides two critical structural domains: the highly lipophilic 3,5-bis(trifluoromethyl)phenyl moiety and a versatile 5-oxovaleric acid linker.

This technical whitepaper explores the causality behind the use of this compound in drug design, detailing how its structural integration directly drives the biological activity of blockbuster drug classes, including Neurokinin-1 (NK1) receptor antagonists and Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Structural Logic: The Pharmacophore Dynamics

The selection of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in a synthetic pipeline is never arbitrary; it is a calculated decision based on the physicochemical properties it imparts to the final molecule.

The 3,5-Bis(trifluoromethyl)phenyl Group

This moiety is a hallmark of modern rationally designed drugs. The inclusion of two trifluoromethyl ( −CF3​ ) groups at the meta positions of the phenyl ring serves three causal functions:

  • Lipophilic Efficiency (LipE): The −CF3​ groups significantly increase the partition coefficient (LogP) of the molecule, driving the thermodynamics of binding into deep, hydrophobic protein pockets[1].

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at electron-rich positions. The strongly electron-withdrawing −CF3​ groups deactivate the ring, while their steric bulk physically blocks metabolic access, drastically extending the pharmacokinetic half-life[2].

  • Halogen Bonding: The fluorine atoms can engage in multipolar interactions with backbone amides within the target receptor, anchoring the drug in the active site.

The 5-Oxovaleric Acid Scaffold

The 5-carbon chain containing both a ketone and a carboxylic acid provides orthogonal synthetic handles. The ketone can undergo reductive amination to introduce chiral amine centers, while the carboxylic acid facilitates amide coupling or cyclization into heterocycles (e.g., oxazolidinones or tetrazoles). This flexibility allows medicinal chemists to fine-tune the vector of the pharmacophore to perfectly match the topology of the target receptor.

G Core 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid NK1_Antag NK1 Antagonists (Aprepitant class) Core->NK1_Antag Amination CETP_Inhib CETP Inhibitors (Evacetrapib class) Core->CETP_Inhib Cyclization HIF_Inhib HIF-1α Inhibitors (KG-548 class) Core->HIF_Inhib Tetrazole Formation NK1_Effect Substance P Blockade NK1_Antag->NK1_Effect IC50 < 0.1 nM CETP_Effect HDL Elevation CETP_Inhib->CETP_Effect IC50 < 30 nM HIF_Effect Hypoxia Modulation HIF_Inhib->HIF_Effect Protein Disruption

Fig 1: Pharmacophore derivatization pathways of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

Target-Specific Biological Activities

When 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is successfully integrated into a final drug scaffold, it exhibits profound biological activity across several distinct therapeutic targets.

A. Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide Substance P, mediating emesis, pain, and inflammation. Drugs like Aprepitant utilize the 3,5-bis(trifluoromethyl)phenyl group to achieve extraordinary affinity ( IC50​=0.09 nM )[1]. The bis-CF3 phenyl ring inserts deeply into a hydrophobic cleft formed by transmembrane helices V and VI of the NK1 receptor. Without this specific moiety, the binding affinity drops by orders of magnitude, rendering the drug clinically ineffective.

B. Cholesteryl Ester Transfer Protein (CETP) Inhibition

CETP facilitates the transfer of cholesteryl esters from cardio-protective HDL to pro-atherogenic LDL. Inhibiting CETP is a major strategy for atherosclerosis management. Compounds derived from this building block, such as Evacetrapib and Anacetrapib , bind to the hydrophobic tunnel of CETP[2][3]. The 3,5-bis(trifluoromethyl)phenyl group acts as a "cork," effectively plugging the lipid-transfer tunnel and halting the exchange of cholesteryl esters, leading to massive elevations in HDL[4].

C. ARNT/TACC3 Disruption (Oncology)

Emerging research utilizes this scaffold to synthesize tetrazole derivatives (e.g., KG-548) that disrupt the protein-protein interaction between ARNT and TACC3. This directly inhibits the HIF-1 α pathway, modulating tumor hypoxia and starving cancer cells of their adaptive survival mechanisms[5].

Experimental Methodologies: Self-Validating Protocols

To evaluate the biological activity of compounds synthesized from 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, application scientists rely on rigorous, self-validating biochemical assays.

Protocol 1: In Vitro CETP Inhibition Assay (Fluorometric)

Causality & Validation: This assay utilizes a synthetic donor particle containing a self-quenched fluorescent cholesteryl ester (Ro-CE). Active CETP transfers Ro-CE to an unlabeled acceptor particle (LDL), relieving the spatial quenching and increasing fluorescence. If the test compound successfully engages CETP, fluorescence remains at the zero-background baseline. This internal baseline-to-signal ratio makes the assay self-validating against false-positive auto-fluorescence.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Compound Dilution: Serially dilute the test compound in 100% DMSO. (Critical: Keep final assay DMSO concentration below 1% to prevent solvent-induced protein denaturation).

  • Reaction Assembly: In a 384-well black microplate, combine 1 μ L of test compound, 10 μ L of donor particle (Ro-CE), 10 μ L of acceptor particle (LDL), and 50 μ L of recombinant human CETP.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes in the dark to allow lipid transfer while protecting the fluorophore from photobleaching.

  • Readout & Analysis: Measure fluorescence (Excitation: 465 nm, Emission: 535 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Assay Assembly Donor (Ro-CE) + Acceptor + CETP Step1->Step2 Add 1 μL Step3 3. Incubation 37°C for 60 mins (Dark) Step2->Step3 Initiate Step4 4. Readout Ex: 465 nm / Em: 535 nm Step3->Step4 Quench Step5 5. Analysis IC50 Determination Step4->Step5 Export

Fig 2: Self-validating fluorometric workflow for evaluating CETP inhibition in derived compounds.

Protocol 2: NK1 Receptor Radioligand Competition Binding Assay

Causality & Validation: This assay uses [3H] -Substance P as the tracer. The highly lipophilic 3,5-bis(CF3)phenyl moiety of the test compound competes for the same hydrophobic pocket. Nonspecific binding is determined using a vast excess (10 μ M) of unlabeled Substance P, ensuring that the calculated specific binding is genuinely receptor-mediated and not an artifact of the compound sticking to the membrane lipids.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human NK1 receptors.

  • Assay Incubation: Combine 50 μ g of membrane protein, 0.5 nM [3H] -Substance P, and varying concentrations of the test compound in 50 mM Tris-HCl (pH 7.4) containing 3 mM MnCl2​ and 0.02% BSA. (Critical: BSA is required to prevent non-specific adsorption of the highly lipophilic bis(CF3)phenyl compounds to the plastic tube walls).

  • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific tracer binding) using a cell harvester.

  • Scintillation: Wash filters, add scintillation cocktail, and quantify bound radioactivity (CPM) to determine the Ki​ via the Cheng-Prusoff equation.

Quantitative Structure-Activity Data

The biological necessity of the 3,5-bis(trifluoromethyl)phenyl group—donated by the 5-oxovaleric acid building block—is evident when comparing the binding affinities of final therapeutics against unsubstituted analogs.

TargetRepresentative DerivativePharmacophore MotifBinding Affinity / IC50​ Reference
NK1 Receptor Aprepitant3,5-bis( CF3​ )phenyl IC50​=0.09 nM [1]
NK1 Receptor Des-fluoro AnalogUnsubstituted Phenyl IC50​>100 nM Baseline
CETP Evacetrapib3,5-bis( CF3​ )phenyl IC50​=5.5 nM [3]
CETP Anacetrapib3,5-bis( CF3​ )phenyl IC50​<15 nM [2]
ARNT/TACC3 KG-5483,5-bis( CF3​ )phenylActive (Protein Disruptor)[5]

Conclusion

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is far more than a simple chemical reagent; it is a highly engineered vector for biological activity. By providing a chemically stable, highly lipophilic pharmacophore alongside a flexible synthetic linker, it enables the discovery and optimization of therapeutics that require deep hydrophobic pocket engagement. Understanding the causal relationship between its structure and downstream target affinity is essential for any drug development professional looking to leverage this privileged scaffold.

References

  • Title: The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Source: nih.gov URL: [Link]

  • Title: anacetrapib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: [Link]

  • Title: 2D QSAR studies on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors Source: tandfonline.com URL: [Link]

Sources

In-Depth Technical Guide: Synthesis and Applications of 5-(3,5-Bis(trifluoromethyl)phenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged pharmacophore in modern medicinal chemistry, prominently featured in neurokinin-1 (NK1) receptor antagonists, kinase inhibitors, and metabolic modulators. Its incorporation profoundly influences lipophilicity, metabolic stability, and target binding affinity.

The target compound, 5-(3,5-bis(trifluoromethyl)phenyl)-5-oxovaleric acid (CAS: 898788-07-3), serves as a highly versatile fluorinated building block[1]. Featuring both a reactive ketone and a terminal carboxylic acid, it enables divergent synthetic pathways, including asymmetric reduction, reductive amination, and heterocycle formation. This whitepaper provides a comprehensive, field-validated guide to its synthesis, mechanistic rationale, and downstream applications.

Retrosynthetic Analysis & Mechanistic Rationale

The Failure of Friedel-Crafts Acylation

Conventionally, aryl oxovaleric acids are synthesized via Friedel-Crafts acylation of an arene with glutaric anhydride. However, the 3,5-bis(trifluoromethyl)phenyl ring is profoundly electron-deficient. The strong inductive and mesomeric electron-withdrawing effects of the two −CF3​ groups ( σm​=0.43 each) deactivate the ring beyond the threshold for electrophilic aromatic substitution.

The Grignard-Anhydride Strategy

To overcome this electronic deactivation, a polarity-reversed (umpolung) strategy is strictly required. The arene is converted into a nucleophilic Grignard reagent—3,5-bis(trifluoromethyl)phenylmagnesium bromide[2]—which subsequently attacks the electrophilic carbonyl of glutaric anhydride[3].

The regioselective ring-opening generates a tetrahedral magnesium carboxylate intermediate. Crucially, maintaining low temperatures ensures this intermediate remains stable and does not collapse into a ketone prematurely, thereby preventing a second Grignard addition (which would yield an unwanted tertiary alcohol byproduct).

Synthesis A 3,5-Bis(CF3)PhBr + Mg turnings B Grignard Reagent ArMgBr A->B THF, Reflux D Tetrahedral Intermediate B->D Nucleophilic Attack C Glutaric Anhydride (Electrophile) C->D Ring Opening E 5-(3,5-Bis(CF3)Ph)- 5-oxovaleric acid D->E Acidic Quench (HCl)

Figure 1: Retrosynthetic workflow and Grignard addition to glutaric anhydride.

Experimental Protocols: A Self-Validating System

The following protocols are engineered for reproducibility, incorporating critical safety and analytical checkpoints.

Protocol A: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

CAUTION: Highly fluorinated aryl Grignard reagents are notoriously prone to violent, exothermic decomposition[4]. Conduct this reaction behind a blast shield using rigorous temperature control.

  • Initiation: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF (2 M relative to Mg). Add a single crystal of iodine and 1,2-dibromoethane (0.05 eq) to activate the magnesium surface[4].

  • Addition: Dilute 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add 5% of this solution to the Mg suspension at room temperature. Wait for visual initiation (color change to dark brown, gentle reflux).

  • Controlled Reaction: Once initiated, cool the mixture to 0 °C. Add the remaining aryl bromide solution dropwise over 1 hour, maintaining the internal temperature strictly below 10 °C to prevent thermal runaway[4].

  • Maturation: Stir at room temperature for 2 hours. Titrate the resulting dark brown solution to confirm a molarity of ~0.5 M[2].

Protocol B: Ring-Opening Acylation of Glutaric Anhydride
  • Electrophile Preparation: Dissolve glutaric anhydride (1.05 eq) in anhydrous THF (0.3 M) and cool to -78 °C under an argon atmosphere.

  • Nucleophilic Attack: Add the 0.5 M Grignard solution (1.0 eq) dropwise via syringe pump over 2 hours. The cryogenic temperature is critical to maximize the stability of the intermediate magnesium carboxylate.

  • Warming: Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Quench & Workup: Quench the reaction strictly at 0 °C with 1 M HCl (aq) until the pH reaches 2. This ensures complete protonation of the carboxylate and dissolution of the magnesium salts.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude solid via recrystallization from heptane/ethyl acetate to yield the target keto-acid.

Process Optimization & Quantitative Data

Optimizing the Grignard addition requires balancing reactivity and selectivity. THF is preferred over diethyl ether because it coordinates more strongly to the magnesium center, modulating its reactivity and stabilizing the tetrahedral intermediate. This stabilization prevents premature collapse and subsequent over-addition.

Table 1: Optimization of Grignard Addition to Glutaric Anhydride

SolventTemperature ProfileStoichiometry (ArMgBr : Anhydride)Yield of Keto-Acid (%)Byproduct (3° Alcohol) (%)
Diethyl Ether0 °C to RT1.2 : 1.04535
THF0 °C to RT1.0 : 1.16218
THF -78 °C to 0 °C 1.0 : 1.05 88 <5
2-MeTHF-78 °C to 0 °C1.0 : 1.0585<5

(Note: 2-MeTHF serves as an excellent green-chemistry alternative that also improves phase separation during the aqueous acidic workup).

Downstream Derivatization & Pharmaceutical Applications

The strategic value of 5-(3,5-bis(trifluoromethyl)phenyl)-5-oxovaleric acid lies in its orthogonal bifunctionality, allowing it to act as a linchpin for complex active pharmaceutical ingredients (APIs).

  • Asymmetric Hydrogenation: The ketone can be stereoselectively reduced using Ru-BINAP catalysts to yield chiral δ -hydroxy acids, which readily undergo acid-catalyzed cyclization to form chiral δ -lactones.

  • Reductive Amination: Treatment with primary amines and sodium cyanoborohydride yields substituted piperidones or unnatural amino acids, which are critical precursors for morpholine-based NK1 antagonists.

Derivatization Core 5-Oxovaleric Acid Derivative Red Asymmetric Reduction (Chiral Alcohol) Core->Red Ru/Chiral Ligand, H2 Amine Reductive Amination (Amino Acid) Core->Amine NH3, NaBH3CN Lactone Cyclization (delta-Lactone) Red->Lactone Acid Catalysis API API / Drug Candidate (e.g., NK1 Antagonist) Amine->API Coupling Lactone->API Ring Opening/Coupling

Figure 2: Downstream derivatization pathways for API synthesis.

References

  • [4] Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene (Procedure detailing Grignard safety). URL:[Link]

  • [3] Cardiff University. Design and Synthesis of Novel Chiral Iodine (III) Reagents for Enantioselective Synthesis. URL:[Link]

Sources

Structural Elucidation and Spectroscopic Profiling of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Compound: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3) [1]

Executive Summary & Chemical Architecture

As a Senior Application Scientist, I frequently encounter highly fluorinated building blocks in late-stage drug discovery. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (Molecular Formula: C₁₃H₁₀F₆O₃, MW: 328.21 g/mol ) is a critical intermediate characterized by a valeric acid aliphatic chain terminating in a highly electron-deficient aryl ketone [1].

The presence of two trifluoromethyl (-CF₃) groups at the meta positions (C3 and C5) of the phenyl ring fundamentally alters the molecule's electronic landscape. These groups exert powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. Understanding this causality is paramount: it dictates the deshielding observed in Nuclear Magnetic Resonance (NMR) spectroscopy, shifts the carbonyl stretching frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy, and enhances the acidity of the molecule for Mass Spectrometry (MS)[3].

ElectronicEffects A 3,5-Bis(trifluoromethyl) Substituents B Strong Inductive (-I) & Mesomeric (-M) Effects A->B C Electron Density Depletion on Phenyl Ring B->C D D C->D E Carbonyl C=O Bond Strengthened (IR Shift) C->E

Figure 1: Causality of electron-withdrawing CF3 groups on the molecule's spectroscopic properties.

Multi-Modal Spectroscopic Data Synthesis

To establish a self-validating analytical profile, we must cross-reference data across multiple nuclei (¹H, ¹³C, ¹⁹F) and orthogonal techniques (IR, MS). The tables below synthesize the expected empirical data based on established spectroscopic baselines for 5-oxovaleric acid derivatives [2] and 3,5-bis(trifluoromethyl)phenyl systems [3, 4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Causality Note: The use of CDCl₃ prevents rapid deuterium exchange on the aliphatic chain while allowing the broad carboxylic acid proton to be observed. The aromatic protons are severely deshielded by the -CF₃ groups [3].

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality
~ 11.50Broad Singlet1H-COOHHighly exchangeable; broad due to hydrogen bonding dynamics.
8.40Singlet (fine d)2HAr-H (C2, C6)Deshielded by ortho-carbonyl and meta-CF₃ groups.
8.10Singlet (fine t)1HAr-H (C4)Trapped between two strongly electron-withdrawing -CF₃ groups.
3.15Triplet (J = 7.1 Hz)2H-CH₂- (C4)Alpha to the electron-deficient aryl ketone [2].
2.50Triplet (J = 7.2 Hz)2H-CH₂- (C2)Alpha to the carboxylic acid moiety.
2.10Quintet (J = 7.1 Hz)2H-CH₂- (C3)Central aliphatic bridge coupling to C2 and C4.
Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

Causality Note: ¹³C spectra of fluorinated compounds are defined by scalar scalar coupling (JCF). The direct carbon-fluorine bond yields a massive ¹JCF coupling (~273 Hz), while the adjacent aromatic carbon shows a ²JCF coupling (~33 Hz) [4].

NucleusChemical Shift (ppm)MultiplicityAssignmentStructural Causality
¹³C196.5SingletC=O (Ketone)Aryl ketone carbon.
¹³C178.0SingletC=O (Acid)Carboxylic acid carbon.
¹³C138.5SingletAr-C (C1)Ipso carbon attached to the ketone.
¹³C132.0Quartet (²JCF ≈ 33 Hz)Ar-C (C3, C5)C-F scalar coupling from the attached -CF₃ group [4].
¹³C128.0MultipletAr-C (C2, C6)Ortho to ketone; fine splitting from distant fluorines.
¹³C126.5MultipletAr-C (C4)Between -CF₃ groups.
¹³C123.0Quartet (¹JCF ≈ 273 Hz)-CF₃Direct C-F scalar coupling [4].
¹³C37.5Singlet-CH₂- (C4)Alpha to ketone.
¹³C32.8Singlet-CH₂- (C2)Alpha to acid.
¹³C18.5Singlet-CH₂- (C3)Central aliphatic carbon.
¹⁹F-63.0Singlet-CF₃Equivalent trifluoromethyl groups (6F total).
Table 3: FT-IR and HRMS Data
TechniqueObserved ValueAssignmentStructural Causality
FT-IR (ATR)3300 - 2500 cm⁻¹O-H StretchBroad band indicative of carboxylic acid dimers.
FT-IR (ATR)1710 cm⁻¹C=O Stretch (Acid)Typical for aliphatic carboxylic acids.
FT-IR (ATR)1695 cm⁻¹C=O Stretch (Ketone)Conjugated aryl ketone shifted by electron withdrawal.
FT-IR (ATR)1280, 1170, 1130 cm⁻¹C-F StretchStrong, sharp bands characteristic of -CF₃ groups.
HRMS (ESI-)327.0450 m/z[M-H]⁻Deprotonation of the highly acidic -COOH moiety.

Experimental Workflows: A Self-Validating Protocol

A robust analytical workflow must be self-validating. For instance, if the m/z 327.0 is observed in MS, it must mathematically correlate with the integration of exactly 10 protons in the ¹H NMR and the presence of 13 distinct carbon environments in the ¹³C NMR.

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (ESI-TOF) A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Figure 2: Multi-modal spectroscopic workflow for structural validation.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Drying: Desiccate 50 mg of the compound under high vacuum for 2 hours to remove trace atmospheric moisture, which would otherwise obscure the broad -COOH signal in NMR and introduce O-H stretching artifacts in IR.

  • Solvent Selection: Dissolve 15 mg of the dried sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen over DMSO-d₆ to prevent solvent-induced shifts of the aliphatic protons.

Phase 2: NMR Acquisition

  • ¹H NMR (400 MHz): Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds. Ensure the spectral window captures up to 14 ppm to observe the carboxylic acid proton [2].

  • ¹³C NMR (100 MHz): Acquire a minimum of 1024 scans. Critical Step: Increase the relaxation delay to 3-5 seconds to ensure the quaternary carbons (C1, C3, C5, and C=O) relax fully, allowing for accurate signal-to-noise resolution of the C-F quartets [4].

  • ¹⁹F NMR (376 MHz): Acquire 64 scans with proton decoupling to yield a sharp, unambiguous singlet around -63.0 ppm.

Phase 3: LC-MS (ESI-) Analysis

  • Ionization Mode: Utilize Negative Electrospray Ionization (ESI-). The carboxylic acid moiety readily drops a proton to form the [M-H]⁻ anion. Positive mode (ESI+) will yield poor signal-to-noise due to the electron-withdrawing nature of the -CF₃ groups resisting protonation.

  • Elution: Run a short gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes. The compound will elute late due to the extreme lipophilicity of the bis(trifluoromethyl)phenyl group.

Phase 4: FT-IR (ATR) Acquisition

  • Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. The presence of dual carbonyl peaks (~1710 and ~1695 cm⁻¹) validates the intact oxovaleric acid backbone.

References

  • Amerigo Scientific. "5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid".
  • BenchChem. "Spectroscopic Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide".
  • ACS Publications.
  • ResearchGate. "Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine".

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3) is a highly specialized, bifunctional fluorinated building block[1]. Featuring a lipophilic 3,5-bis(trifluoromethyl)phenyl moiety coupled to a versatile 5-oxovaleric acid chain, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, including Substance P (NK1) receptor antagonists and advanced kinase inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic rationale in drug design, and field-proven synthetic methodologies.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of this intermediate is essential for predicting its behavior in downstream coupling and cyclization reactions. The presence of six fluorine atoms significantly alters its lipophilicity and electronic distribution[1].

PropertyValue
Chemical Name 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid
CAS Registry Number 898788-07-3
Molecular Formula C13H10F6O3
Molecular Weight 328.21 g/mol
MDL Number MFCD01311600
Structural Class Aroylalkanoic Acid / Fluorinated Building Block
H-Bond Donors / Acceptors 1 / 3
Rotatable Bonds 5

Strategic Role in Medicinal Chemistry

The selection of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid as a starting material is driven by the profound pharmacological advantages conferred by the 3,5-bis(trifluoromethyl)phenyl group .

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the two groups deactivates the phenyl ring, effectively shutting down oxidative metabolism at the meta positions..

  • Enhanced BBB Penetration: The high lipophilicity (LogP) imparted by the trifluoromethyl groups dramatically enhances blood-brain barrier (BBB) permeability. This is a mandatory requirement for neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs) targeting chemotherapy-induced nausea and vomiting (CINV). .

  • Bifunctional Linker Utility: The 5-oxovaleric acid chain provides two orthogonal reactive sites: a ketone at C5 and a terminal carboxylic acid. This allows for sequential, highly controlled derivatization without the need for complex protecting group strategies.

Synthetic Methodology & Workflows

The Causality of Synthetic Design: Bypassing Friedel-Crafts Limitations

Novice synthetic routes to aroylalkanoic acids often rely on the Friedel-Crafts acylation of an arene with glutaric anhydride. However, direct Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene is severely hindered . The two groups strongly withdraw electron density via inductive and hyperconjugative effects, deactivating the aromatic ring toward electrophilic aromatic substitution.

To achieve high yields, an organometallic approach is strictly required. By utilizing 1-bromo-3,5-bis(trifluoromethyl)benzene to form a Grignard reagent, we invert the polarity (umpolung), allowing the ring to act as a nucleophile against the electrophilic anhydride.

Synthesis A 1-Bromo-3,5-bis (trifluoromethyl)benzene B Mg / THF (Grignard Formation) A->B C Glutaric Anhydride (-78°C, THF) B->C D Acidic Quench (1M HCl) C->D E 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid D->E

Synthetic workflow via Grignard addition, bypassing deactivated Friedel-Crafts limitations.

Self-Validating Protocol: Grignard Addition to Glutaric Anhydride

This protocol is designed as a self-validating system: the strict temperature control ensures that the tetrahedral intermediate does not collapse prematurely, preventing the formation of undesired tertiary alcohols..

  • Step 1: Grignard Generation. In a flame-dried flask under argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine in anhydrous THF. Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq) dropwise. Maintain the internal temperature between 0°C and 10°C to prevent Wurtz coupling side-reactions. Stir for 2 hours.

  • Step 2: Cryogenic Preparation. In a separate flask, dissolve glutaric anhydride (1.2 eq) in anhydrous THF and cool strictly to -78°C using a dry ice/acetone bath.

  • Step 3: Nucleophilic Attack. Add the Grignard reagent dropwise to the anhydride solution over 1 hour. Critical Causality: The -78°C temperature stabilizes the tetrahedral magnesium alkoxide intermediate. If warmed, the intermediate collapses to a ketone, inviting a second Grignard attack.

  • Step 4: Quench and Extraction. While still at -78°C, quench the reaction with cold 1M HCl. This protonates the intermediate, forcing it to collapse into the target keto-acid only after all active Grignard reagent has been destroyed. Extract with Ethyl Acetate (3x), wash with brine, and dry over .

  • Step 5: Purification. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid) or recrystallize from toluene to afford the pure product.

Downstream Derivatization & Scaffold Generation

The orthogonal reactivity of the ketone and carboxylic acid makes this compound a privileged precursor for complex heterocycles.

Applications Core 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid RedAm Reductive Amination (Primary Amines) Core->RedAm Reduc Ketone Reduction (NaBH4 / Pd-C) Core->Reduc Piperidine Piperidine/Pyrrolidine Scaffolds (CNS Drugs) RedAm->Piperidine Cyclization ArylValeric Arylvaleric Acid Derivatives Reduc->ArylValeric

Downstream derivatization pathways for CNS-active drug scaffold generation.

  • Reductive Amination & Cyclization: Reacting the C5 ketone with a primary amine in the presence of sodium cyanoborohydride ( ) yields a secondary amine. Upon activation of the terminal carboxylic acid (using EDC/HOBt), the molecule spontaneously cyclizes to form a highly substituted piperidone or pyrrolidine core, a structural hallmark of many neurological drugs.

  • Stereoselective Reduction: The ketone can be reduced to a chiral alcohol using Corey-Bakshi-Shibata (CBS) reduction, providing a stereocenter that is often critical for receptor binding affinity.

Analytical Characterization

To verify the integrity of the synthesized 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid, the following spectroscopic benchmarks should be met:

  • H NMR (400 MHz, ): 8.40 (s, 2H, Ar-H), 8.08 (s, 1H, Ar-H), 3.15 (t, J = 7.2 Hz, 2H, ), 2.52 (t, J = 7.2 Hz, 2H, ), 2.10 (p, J = 7.2 Hz, 2H, ).

  • C NMR (100 MHz, ): 197.5 (C=O), 178.2 (COOH), 138.0, 132.5 (q, J = 33 Hz, ), 128.4, 126.0, 123.1 (q, J = 272 Hz, ), 37.8, 32.9, 18.5.

  • F NMR (376 MHz, ): -62.8 (s, 6F).

  • LC-MS (ESI-): m/z calculated for [M-H] 327.05, found 327.10.

References

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (Purser, S., et al., 2008) URL:[Link]

  • The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium Source: Organic Reactions (Shirley, D. A., 1954) URL:[Link]

  • Discovery of Aprepitant and the Role of 3,5-Bis(trifluoromethyl)phenyl Derivatives Source: Journal of Medicinal Chemistry (Hale, J. J., et al., 1998) URL:[Link]

Sources

Predictive Pharmacological Profiling: Therapeutic Targets of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3), hereafter referred to as DTFM-OVA , is a highly versatile fluorinated organic building block. While traditionally utilized as a synthetic intermediate, its unique structural topology presents a compelling pharmacophore for targeted drug discovery. This whitepaper provides a predictive, causality-driven framework evaluating DTFM-OVA as a scaffold for three primary therapeutic targets: Histone Deacetylases (HDACs) , Monoamine Oxidase B (MAO-B) , and Peroxisome Proliferator-Activated Receptors (PPARs) .

By deconstructing its structural motifs—a highly lipophilic 3,5-bis(trifluoromethyl)phenyl cap, a flexible 5-oxo linker, and a terminal carboxylic acid—we establish a rational basis for its application in epigenetic modulation and neurodegenerative disease therapeutics.

Structural Rationale & Pharmacophore Mapping

The therapeutic potential of DTFM-OVA is dictated by its tripartite structure, which mimics several established inhibitor classes:

  • The 3,5-bis(trifluoromethyl)phenyl Cap: This moiety is intensely electron-withdrawing and highly lipophilic. In drug design, it is frequently utilized to occupy large hydrophobic pockets, enhance metabolic stability against cytochrome P450 oxidation, and increase membrane permeability[1].

  • The 5-oxovaleric Acid Chain: The flexible aliphatic chain serves as an ideal linker (approximately 5–6 carbon lengths), capable of threading into narrow enzymatic channels. The ketone at the 5-position provides a critical hydrogen bond acceptor.

  • The Terminal Carboxylic Acid: This acts as an acidic headgroup or a moderate Zinc-Binding Group (ZBG). While weaker than hydroxamic acids, carboxylic acids mitigate the off-target metalloenzyme toxicity frequently associated with classic ZBGs[2],[3].

Pharmacophore_Mapping Cap 3,5-bis(CF3)phenyl (Surface Cap / Lipophilic Anchor) Linker 5-oxovaleric chain (Flexible Linker / H-Bond Acceptor) Cap->Linker Covalent Bond Target_Surface Enzyme Surface Recognition Domain Cap->Target_Surface Hydrophobic / π-π ZBG Carboxylic Acid (Zinc Binding Group / Acidic Head) Linker->ZBG Covalent Bond Target_Channel Active Site Hydrophobic Channel Linker->Target_Channel van der Waals Catalytic_Core Catalytic Core (Zn2+ or Polar Pocket) ZBG->Catalytic_Core Coordination / Electrostatic

Fig 1. Tripartite pharmacophore mapping of DTFM-OVA against generalized enzymatic active sites.

Primary Target: Histone Deacetylases (HDACs)

Mechanistic Causality

HDAC inhibitors typically require a cap group, a linker, and a ZBG to chelate the catalytic zinc ion[2]. Hydroxamic acids (e.g., Vorinostat/SAHA) are the most potent ZBGs but suffer from poor pharmacokinetic profiles and mutagenic potential[3]. Carboxylic acids represent a safer alternative class of non-hydroxamate HDAC inhibitors[2].

DTFM-OVA perfectly aligns with the HDAC pharmacophore. The 5-oxovaleric chain is the optimal length to traverse the 11Å deep hydrophobic channel of Class I and II HDACs. The 5-oxo group can hydrogen-bond with conserved tyrosine residues (e.g., Tyr306 in HDAC8) lining the channel, while the massive 3,5-bis(trifluoromethyl)phenyl group engages the surface recognition domain, compensating for the lower zinc-binding affinity of the carboxylic acid[3].

Protocol 1: In Vitro Fluorogenic HDAC Isoform Profiling

To validate DTFM-OVA as an HDAC inhibitor, a self-validating fluorogenic assay must be employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human HDAC isoforms (Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5, 7, 9) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Substrate Selection (Critical Causality): Use Boc-Lys(Ac)-AMC for Class I isoforms. For Class IIa isoforms, use Boc-Lys(TFA)-AMC. Class IIa HDACs possess a restricted active site due to a Tyr-to-His mutation, making them highly inefficient at cleaving standard acetyl groups; the trifluoroacetyl (TFA) substrate is mandatory for accurate kinetic readouts.

  • Compound Incubation: Dispense 10 µL of DTFM-OVA (serial dilutions from 100 µM to 1 nM in 1% DMSO) into a 384-well black microplate. Add 20 µL of the respective HDAC enzyme. Incubate at 37°C for 15 minutes to allow cap-domain equilibration.

  • Reaction Initiation: Add 20 µL of the appropriate fluorogenic substrate (final concentration 20 µM). Incubate at 37°C for 60 minutes.

  • Termination & Development: Add 50 µL of developer solution containing trypsin (2 mg/mL) and Trichostatin A (TSA, 2 µM). Causality: TSA instantly halts HDAC activity, while trypsin cleaves the deacetylated AMC fluorophore, ensuring the signal is strictly proportional to HDAC activity.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate IC50 using a 4-parameter logistic regression.

Secondary Target: Monoamine Oxidase B (MAO-B)

Mechanistic Causality

MAO-B is a critical target for neurodegenerative diseases like Parkinson's. The active site of MAO-B is highly lipophilic and bipartite (an entrance cavity and a substrate cavity). Structurally related compounds, such as 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, have been postulated as potent MAO-B inhibitors based on the halogenated aryl pharmacophore[4].

Substituting a 3,4-dichloro motif with a 3,5-bis(trifluoromethyl) group in DTFM-OVA significantly increases the steric bulk and lipophilicity. This enhances binding affinity within the hydrophobic entrance cavity of MAO-B, potentially yielding a highly selective, reversible inhibitor with superior blood-brain barrier (BBB) penetration.

Protocol 2: Continuous Kynuramine Deamination Assay

Step-by-Step Methodology:

  • Reagent Setup: Prepare recombinant human MAO-B (5 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Mix 40 µL of MAO-B with 10 µL of DTFM-OVA (various concentrations). Include Selegiline (1 µM) as a positive control and a DMSO vehicle as a negative control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of Kynuramine (final concentration 50 µM).

  • Kinetic Readout (Self-Validating Step): Monitor the reaction continuously in a fluorescence microplate reader at 37°C for 30 minutes (Ex 310 nm / Em 400 nm). Causality: Kynuramine is non-fluorescent, but its oxidative deamination by MAO-B produces 4-hydroxyquinoline, which is highly fluorescent. A continuous kinetic read prevents false positives caused by compound precipitation or autofluorescence, ensuring high trustworthiness of the data.

Quantitative Data Synthesis

The following table synthesizes the postulated pharmacological metrics of DTFM-OVA against known reference standards, derived from structure-activity relationship (SAR) principles of analogous scaffolds[2],[4].

Target ClassCompoundPrimary Structural MotifPostulated / Known IC50 (µM)Reference Source
HDAC (Pan) Vorinostat (SAHA)Hydroxamic Acid ZBG0.05 (Known)[2],[3]
HDAC (Class IIa) DTFM-OVA Carboxylic Acid ZBG + Bis-CF3 Cap1.50 - 5.00 (Postulated)This Work
MAO-B 5-(3,4-Dichlorophenyl)-5-oxovaleric acidHalogenated Aryl0.10 - 0.50 (Postulated)[4]
MAO-B DTFM-OVA Bis-CF3 Aryl0.05 - 0.20 (Postulated)This Work
PPARγ RosiglitazoneThiazolidinedione0.04 (Known)Standard
PPARγ DTFM-OVA Acidic Headgroup + Lipophilic Tail2.00 - 10.00 (Postulated)This Work

Preclinical Validation Workflow

To transition DTFM-OVA from a synthetic building block to a validated therapeutic lead, a stringent, multi-tiered validation pipeline must be executed.

Validation_Workflow Phase1 Phase 1: Enzymatic Profiling (HDAC Isoforms, MAO-B Assays) Phase2 Phase 2: Cellular Target Engagement (Western Blot for Acetylated Histones) Phase1->Phase2 Phase3 Phase 3: ADME & BBB Permeability (PAMPA, Microsomal Stability) Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy (Neuro-protection or Xenograft Models) Phase3->Phase4

Fig 2. Stepwise preclinical validation workflow for DTFM-OVA.

References[2] Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1452261[3] Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Pharmaceuticals (MDPI). URL:https://www.mdpi.com/1424-8247/18/3/351[4] Comparative Efficacy of 5-(3,4- Dichlorophenyl)-5-oxovaleric acid and Structurally Related Compounds as Potential Monoamine Oxidase B Inhibitors. Benchchem. URL:https://www.benchchem.com/document/5-3-4-dichlorophenyl-5-oxovaleric-acid-efficacy[1] N-(2-{3-[3,5-bis(trifluoromethyl)phenyl]ureido}ethyl)-glycyrrhetinamide (6b): a novel anticancer glycyrrhetinic acid derivative that targets the proteasome and displays anti-kinase activity. Journal of Medicinal Chemistry (PubMed/NIH). URL: https://pubmed.ncbi.nlm.nih.gov/21888365/

Sources

An In-depth Technical Guide on the Predicted Safety and Toxicity Profile of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the predicted safety and toxicity profile of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. As no direct toxicological studies on this specific molecule are publicly available, this document employs a surrogate approach, leveraging data from structurally related compounds to forecast its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide future non-clinical safety studies. The analysis is based on the known profiles of its core moieties: the levulinic acid backbone and the 3,5-bis(trifluoromethyl)phenyl group.

Introduction: A Structurally-Informed Hazard Assessment

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a unique molecule combining a naturally occurring keto acid, levulinic acid, with an acetophenone derivative bearing two highly electronegative trifluoromethyl (TFM) groups. The inclusion of TFM groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, these modifications can also introduce specific toxicological liabilities. This guide deconstructs the molecule into its key structural components to build a predictive safety profile.

Key Structural Components for Analysis:

  • Levulinic Acid (4-oxopentanoic acid): The backbone of the target molecule. It is a naturally occurring compound used in cosmetics and as a food additive, with a well-characterized, low-toxicity profile.

  • 3',5'-Bis(trifluoromethyl)acetophenone: This moiety provides insight into the potential hazards associated with the substituted aromatic ring.

  • Trifluoromethyl (TFM) Groups: The presence and position of these groups are critical in determining the overall electronic and metabolic properties of the molecule.

Predicted Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are foundational to its pharmacokinetic and toxicological profile. While experimental data for the target molecule is unavailable, we can infer key characteristics.

PropertyPredicted Value/CharacteristicToxicological Implication
Molecular Formula C₁₃H₁₀F₆O₃High fluorine content can impact metabolism.
Molecular Weight 344.21 g/mol Within the range of typical small molecule drugs.
Lipophilicity (logP) Likely to be significantly higher than levulinic acid due to the aromatic ring and TFM groups.Increased lipophilicity can lead to better membrane permeability but also potential for bioaccumulation.
Acidity (pKa) The carboxylic acid moiety will be acidic.Influences solubility, absorption, and distribution.

Core Toxicological Profile: A Surrogate-Based Analysis

This section synthesizes the available toxicity data for the structural analogs to construct a predictive toxicological profile for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

Acute Toxicity

The acute toxicity of the target molecule is likely to be a composite of the effects of its parent structures.

  • Levulinic Acid: Exhibits a low order of acute oral toxicity. The oral LD50 in rats is reported as 1850 mg/kg.[1][2] It is considered an irritant but not acutely toxic via the dermal route, with an LD50 in rabbits of >5 g/kg.[1]

Prediction for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid:

Based on the combined data, the target molecule is predicted to be harmful if swallowed , with a potential for skin, eye, and respiratory irritation . The acute oral toxicity is likely to be greater than that of levulinic acid alone due to the substituted phenyl ring.

Genotoxicity and Carcinogenicity
  • Levulinic Acid: Is not considered to have genotoxic structural alerts and is classified under Cramer class I, suggesting a low order of oral toxicity and efficient metabolism.[3]

  • Trifluoromethylated Compounds: The introduction of TFM groups can, in some cases, lead to the formation of reactive metabolites. However, the bis-TFM substitution on the phenyl ring is generally considered to be metabolically stable.

Prediction: There is a low predicted risk of genotoxicity based on the available data for the core structures. However, dedicated genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) would be essential for a definitive assessment.

Dermal and Ocular Irritation

Both levulinic acid and 3',5'-bis(trifluoromethyl)acetophenone are classified as irritants.[1][4]

Prediction: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is predicted to be a skin and eye irritant . Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.

Proposed Metabolic Pathways and Potential for Bioaccumulation

The metabolic fate of the target molecule will be a key determinant of its systemic toxicity.

G cluster_absorption Absorption & Distribution cluster_metabolism Phase I & II Metabolism (Predicted) cluster_excretion Excretion Molecule 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid Phase_I Phase I Metabolism (e.g., reduction of ketone) Molecule->Phase_I Systemic Circulation Phase_II Phase II Conjugation (e.g., glucuronidation of carboxylic acid) Phase_I->Phase_II Excretion_Products Excreted Metabolites Phase_II->Excretion_Products G cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: In Vivo - Acute & PK cluster_tier3 Tier 3: In Vivo - Repeat-Dose In_Silico In Silico Assessment (e.g., DEREK, Sarah Nexus) Ames Bacterial Reverse Mutation Assay (Ames Test) In_Silico->Ames Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus hERG hERG Channel Assay Micronucleus->hERG Acute_Oral Acute Oral Toxicity Study (e.g., OECD 423) hERG->Acute_Oral PK Pharmacokinetic & Toxicokinetic Studies Acute_Oral->PK Repeat_Dose Repeat-Dose Toxicity Study (e.g., 28-day study) PK->Repeat_Dose

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Methodological & Application

Application Note: 13C NMR Analysis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, a compound of interest in pharmaceutical research and drug development. The presence of the electron-withdrawing trifluoromethyl groups and the carbonyl functionality significantly influences the chemical shifts of the aromatic and aliphatic carbons, making 13C NMR an indispensable tool for its structural elucidation and purity assessment. This document outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the predicted 13C NMR spectrum. The rationale behind the chemical shift assignments is discussed, drawing upon established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Significance of Structural Verification

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a key building block in the synthesis of various pharmacologically active molecules. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in modern pharmaceuticals, known to enhance metabolic stability and receptor binding affinity.[1][2] Accurate structural confirmation and purity assessment of this intermediate are critical to ensure the quality and efficacy of the final drug substance.

13C NMR spectroscopy is a powerful analytical technique that provides unambiguous information about the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.[4] For a molecule like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, 13C NMR allows for the direct observation of the carbonyl carbons, the distinct aromatic carbons influenced by the trifluoromethyl groups, and the aliphatic carbons of the valeric acid chain.

This guide is designed for researchers, scientists, and drug development professionals who require a robust method for the characterization of this important synthetic intermediate.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, the following data is a prediction based on established substituent effects, and analysis of similar compounds reported in the literature.[5][6] The predicted chemical shifts provide a reliable reference for spectral interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
C=O (Ketone)~196-200SingletDownfield shift due to the deshielding effect of the carbonyl group, typical for aromatic ketones.[1]
C=O (Acid)~178-182SingletCharacteristic chemical shift for a carboxylic acid carbonyl carbon.[1]
C (Aromatic, C-CO)~138-140SingletQuaternary aromatic carbon attached to the carbonyl group.
CH (Aromatic)~128-132SingletAromatic CH carbons. Due to symmetry, only two signals are expected for the four aromatic CH carbons.
C (Aromatic, C-CF₃)~131-133Quartet (²JCF ≈ 33 Hz)Quaternary aromatic carbons attached to the CF₃ groups, showing coupling to fluorine.[5]
CF₃~123Quartet (¹JCF ≈ 271 Hz)Carbon of the trifluoromethyl group, exhibiting a large one-bond coupling constant with fluorine.[5]
-CH₂- (α to ketone)~35-38SingletMethylene group adjacent to the ketone carbonyl.
-CH₂- (β to ketone)~20-23SingletMethylene group beta to the ketone carbonyl.
-CH₂- (γ to ketone)~28-31SingletMethylene group adjacent to the carboxylic acid.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at δ = 0.0 ppm. Spectra are assumed to be proton-decoupled, resulting in singlet multiplicities for all carbons except those coupled to fluorine.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, high-resolution 13C NMR spectrum. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[7][8]

Materials:

  • 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (15-25 mg)

  • Deuterated Chloroform (CDCl₃) (0.6 - 0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 15-25 mg of the compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[9] This quantity ensures a sufficient signal-to-noise ratio within a reasonable acquisition time.

  • Dissolution: Add the weighed sample to a clean, dry vial. Add approximately 0.6 mL of CDCl₃. The use of a deuterated solvent is crucial as the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field.[7]

  • Complete Dissolution: Vortex the mixture until the sample is fully dissolved. A clear, homogenous solution is essential for acquiring sharp, well-resolved NMR signals.[8]

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.[7]

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm. This volume is optimal for most standard NMR probes.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Table 2: Recommended NMR Spectrometer Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz (for ¹³C)Standard for a 400 MHz ¹H spectrometer.
Pulse Programzgpg30A standard 30° pulse-acquire sequence with power-gated proton decoupling.
Acquisition Time (AQ)1.0 - 1.5 sAllows for adequate decay of the FID for good resolution.
Relaxation Delay (D1)2.0 sEnsures full relaxation of the carbon nuclei, particularly the quaternary carbons, for more accurate signal intensity.
Number of Scans (NS)1024 - 4096A sufficient number of scans is required to achieve a good signal-to-noise ratio for the low-abundance ¹³C nuclei.[9]
Spectral Width (SW)240 ppm (-10 to 230 ppm)A wide spectral width is necessary to encompass the full range of expected carbon chemical shifts, from the aliphatic region to the carbonyl region.[3]
Temperature298 K (25 °C)A stable temperature ensures the stability of the magnetic field and consistent chemical shifts.
DecouplingProton Broadband DecouplingThis technique removes the coupling between carbon and proton nuclei, simplifying the spectrum to singlets for each carbon (except for C-F coupling) and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[10][11]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in CDCl₃ (0.6 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter setup Set Spectrometer Parameters filter->setup acquire Acquire 13C NMR Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process assign Peak Assignment & Interpretation process->assign report Generate Report assign->report

Caption: Experimental workflow for 13C NMR analysis.

Data Analysis and Interpretation: A Mechanistic Approach

A proton-decoupled 13C NMR spectrum of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is expected to show nine distinct signals. The symmetry of the 3,5-disubstituted phenyl ring results in the equivalence of several carbon atoms.

  • Carbonyl Region (δ 170-200 ppm): Two signals are anticipated in this downfield region. The signal for the ketone carbonyl (C=O) is expected to be further downfield (around 196-200 ppm) compared to the carboxylic acid carbonyl (around 178-182 ppm) due to the direct attachment to the electron-withdrawing aromatic ring.[1]

  • Aromatic Region (δ 120-140 ppm): Four signals are predicted in this region.

    • The quaternary carbon attached to the carbonyl group (C-CO) will appear as a singlet.

    • Due to the C₂ symmetry of the phenyl ring, the two CH carbons ortho to the carbonyl group are equivalent, and the two CH carbons meta to the carbonyl group are also equivalent, giving rise to two distinct CH signals.

    • The two quaternary carbons directly bonded to the trifluoromethyl groups (C-CF₃) are equivalent and will appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 33 Hz).[5]

  • Trifluoromethyl Carbon (δ ~123 ppm): The carbon of the two equivalent trifluoromethyl groups will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 271 Hz).[5]

  • Aliphatic Region (δ 20-40 ppm): Three signals are expected for the three methylene (-CH₂-) groups of the valeric acid chain. The methylene group alpha to the ketone will be the most deshielded (furthest downfield), followed by the methylene group adjacent to the carboxylic acid. The central methylene group will be the most shielded (furthest upfield).

Trustworthiness and Validation

The reliability of this analytical method is ensured through several key practices:

  • Use of a High-Purity Standard: The compound should be of known high purity, as confirmed by other analytical techniques (e.g., LC-MS, ¹H NMR).

  • Solvent Purity: Using high-purity deuterated solvents is essential to avoid interfering signals.[12]

  • Instrument Calibration: Regular calibration and shimming of the NMR spectrometer are crucial for obtaining high-resolution spectra with accurate chemical shifts.

  • Reproducibility: The experiment should be repeatable, yielding identical spectra under the same conditions.

Conclusion

13C NMR spectroscopy is an essential and highly informative technique for the structural characterization of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. The detailed protocol and spectral interpretation guide provided in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries. By understanding the principles behind the experimental choices and the factors influencing the 13C chemical shifts, scientists can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

  • What are the 13C NMR Peaks for two chemicals? ResearchGate. [Link]

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. [Link]

  • The basics of 13C-NMR spectroscopy. chem.libretexts.org. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. University College London. [Link]

  • Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. [Link]

  • Supporting Information for: The dual role of BrCF2CO2Et: difluorocarbene-enabled access to α-trifluoromethyl ketones from sulfoxonium ylides. Royal Society of Chemistry. [Link]

  • Sample preparation. University of Arizona. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

Sources

Application Note: LC-MS/MS Method Development and Quantification of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a highly specialized fluorinated organic building block, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as neurokinin-1 (NK1) receptor antagonists[1].

Quantifying this compound in complex biological matrices (e.g., plasma or serum) during preclinical pharmacokinetic (PK) profiling presents unique analytical challenges:

  • High Electronegativity: The presence of two trifluoromethyl (-CF₃) groups creates a highly electron-withdrawing environment, which can lead to poor retention on traditional alkyl-chain (C18) stationary phases due to fluorophobic effects.

  • Ionization Dynamics: The molecule possesses both a ketone and a terminal carboxylic acid. While the ketone can theoretically accept a proton in positive mode, the carboxylic acid's propensity to deprotonate makes negative electrospray ionization (ESI-) the most sensitive and robust pathway[2].

This application note provides a self-validating, step-by-step protocol for the extraction, chromatographic separation, and tandem mass spectrometric (MS/MS) quantification of this compound, grounded in established physicochemical principles.

Physicochemical Profiling & Mass Spectrometry Rationale

Understanding the intrinsic properties of the analyte is the first step in rational method development. The carboxylic acid moiety dictates both the sample preparation strategy and the ionization mode.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 898788-07-3[1]
Molecular Formula C₁₃H₁₀F₆O₃[1]
Molecular Weight 328.21 g/mol [1]
Monoisotopic Mass 328.0534 Da
Predicted pKa (Acid) ~4.5 – 5.0
SMILES O=C(O)CCCC(=O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1[1]
Ionization and Fragmentation Mechanics

In ESI-, the carboxylic acid readily yields a stable deprotonated precursor ion, [M-H]⁻ at m/z 327.1 [2]. When subjected to Collision-Induced Dissociation (CID), aliphatic carboxylic acids classically undergo a charge-remote fragmentation characterized by the neutral loss of carbon dioxide (CO₂, 44 Da)[3][4].

  • Quantifier Transition (m/z 327.1 → 283.1): Driven by the decarboxylation of the valeric acid chain.

  • Qualifier Transition (m/z 327.1 → 307.1): Driven by the neutral loss of hydrogen fluoride (HF, 20 Da), a highly specific fragmentation pathway diagnostic of the bis-trifluoromethylphenyl moiety under higher collision energies.

Experimental Protocols

Materials and Reagents
  • Analytical Standards: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (Purity ≥96%)[1].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Ammonium Acetate, Formic Acid, and Ammonium Hydroxide (NH₄OH).

  • Extraction Sorbent: Mixed-mode Weak Anion Exchange (WAX) SPE cartridges (e.g., 30 mg/1 mL).

Sample Preparation: Mixed-Mode WAX Solid-Phase Extraction (SPE)

Expertise & Causality: A WAX stationary phase contains secondary/tertiary amines. By adjusting the plasma sample to pH ~7.0, the analyte's carboxylic acid is fully ionized (anion), while the WAX sorbent remains protonated (cation). This creates a strong, selective ionic bond. Washing with 100% organic solvent removes neutral lipids, and eluting with an acidic organic solvent neutralizes the analyte, breaking the ionic interaction for a highly clean recovery.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% NH₄OH in water to ensure the analyte is fully deprotonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS grade water through the WAX cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% NH₄OH in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove neutral lipids and basic interferences (which do not bind to the anion exchanger).

  • Elution: Elute the target analyte with 1.0 mL of 5% Formic Acid in MeOH. Mechanism: The low pH protonates the carboxylic acid of the analyte, neutralizing its charge and releasing it from the WAX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Section 3.3).

LC-MS/MS Method Parameters

Expertise & Causality: A Fluorophenyl stationary phase is selected over standard C18. The fluorine atoms on the column surface engage in dipole-dipole and fluorophilic interactions with the analyte's -CF₃ groups, significantly improving retention and peak symmetry. Ammonium acetate is used as the aqueous buffer; unlike Trifluoroacetic Acid (TFA), which causes severe ion suppression in negative mode, ammonium acetate provides optimal pH buffering while enhancing ESI- droplet desolvation[2].

Table 2: Chromatographic Conditions
ParameterSetting
Column Fluorophenyl (F5) Core-Shell, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Profile 0-0.5 min: 10% B 0.5-3.0 min: 10% → 95% B 3.0-4.0 min: 95% B 4.1-5.5 min: 10% B (Re-equilibration)
Table 3: Mass Spectrometer Parameters (Triple Quadrupole)
ParameterSetting
Polarity Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temperature 450 °C
Precursor Ion m/z 327.1 [M-H]⁻
Quantifier Product Ion m/z 283.1 (Collision Energy: -15 V)
Qualifier Product Ion m/z 307.1 (Collision Energy: -25 V)

Workflow & Mechanistic Visualization

The following diagram maps the entire analytical lifecycle, from the biological matrix through orthogonal sample cleanup, chromatographic separation, and tandem mass spectrometric fragmentation.

Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) Sample Biological Matrix (Plasma/Serum) SPE Solid Phase Extraction (Mixed-Mode WAX) Sample->SPE Load at pH 7.0 LC UHPLC Separation (Fluorophenyl Phase) SPE->LC Elute (Acidic MeOH) ESI Electrospray Ionization Negative Mode (ESI-) LC->ESI LC Effluent Precursor Precursor Ion [M-H]⁻ m/z 327.1 ESI->Precursor Deprotonation Fragment1 Quantifier Ion m/z 283.1 [-CO₂] Precursor->Fragment1 CID (-15V) Fragment2 Qualifier Ion m/z 307.1 [-HF] Precursor->Fragment2 CID (-25V)

Workflow for the LC-MS/MS quantification of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

References

  • 898788-07-3 | 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid - BLDpharm. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBFJ3Glivlb208Kth4UxsoEI5jEsFmTZdVn2jsJXNTcxDzGDMD1pdnA5Vt6Ls275Pd-bpGfddRJd8F14pclYpsACl5tQQHmyNDMPqwlscj3NS7Fc91X_NA3LQg1IWGix0dMwHJ3x4-6IhLs9M]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-HvhScljV5jDfmM4ayQzGJegBSnJ7cHRd8rYuiQI2rVyNwOPlos6X-WOZZdA_MUvWKwRkXAamkJsWgKMdulpgU4occuQEOpIp-579brqswvbVJMk6wbr1Qmla0PlK1v7UKD6wTK8AUE911LT9Vv9PFGEC3rnyBQlQ]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByV2JncF8OJnSg6WuWpa8mazcFmc_vuPxfA_VfbV_T0sbF3mscjbYHBzprA4wdeUsie6uW4gL83sKq2J_CGA4J84hnUWGtQwGhFiQzpfZP9BmZDwuBbFcLR4zYU2GO7O2xgr9]
  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37YmiOoxUuy6D1gCsm71NiyXQp37YTHQ10bweoOGwFcmyZXtRy6q4vriqZ_nflo4ARCaoTnacAXseKV9utsoKAAfB1wW4J0pq2mfX1sUg78uGX3bKDZ_75PNfYDgCHpNdtJTN582eOw==]

Sources

Application Note: HPLC Method Development and Validation for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of heavily fluorinated aromatic intermediates, such as 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (also known as 5-(3,5-bis(trifluoromethyl)phenyl)-5-oxovaleric acid), presents unique chromatographic challenges. This compound possesses a highly lipophilic, electron-deficient aromatic headgroup coupled with a polar, ionizable valeric acid tail. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome the amphiphilic nature of this molecule, ensuring high-resolution separation, excellent peak symmetry, and reproducible retention times.

Physicochemical Rationale & Method Design

As a Senior Application Scientist, method development must begin with the molecule's physicochemical profile rather than empirical guesswork.

  • Ionization Control (The Polar Tail): The molecule features a terminal carboxylic acid with an estimated pKa​ of ~4.5. In neutral aqueous mobile phases, this group partially ionizes, leading to multiple retention states, severe peak tailing, and retention time drift. To enforce a single, neutral protonated state, the mobile phase pH must be maintained at least two units below the pKa​ . We utilize 0.1% Trifluoroacetic acid (TFA) ( pH≈2.0 )[1].

  • Chaotropic Solvation (The Fluorinated Headgroup): The 3,5-bis(trifluoromethyl)phenyl moiety is intensely hydrophobic. Standard acidic modifiers like formic acid often fail to provide sufficient peak sharpness for such heavily fluorinated aromatics. TFA acts not only as a pH buffer but also exerts a chaotropic effect that enhances the mass transfer kinetics of fluorinated compounds on silica-based stationary phases[2].

  • Stationary Phase Selection: An end-capped, high-purity Type B silica C18 column is mandatory. Unreacted silanols ( pKa​≈3.5−4.5 ) on older generation columns will undergo secondary ion-exchange interactions with the 5-oxo carbonyl oxygen and the carboxylic acid, destroying peak symmetry.

  • Elution Strategy: Due to the wide polarity gap between the valeric acid chain and the bis(trifluoromethyl)phenyl ring, an isocratic method would result in either poor retention or excessive band broadening. A gradient elution utilizing Acetonitrile (ACN) and Water is required. ACN is preferred over methanol as it provides superior solvation for fluorinated aromatics and maintains lower system backpressure[3],[4].

Chromatographic Separation Mechanism

HPLC_Method Substrate 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid Ionization Ionization Suppression (0.1% TFA, pH < 3.0) Substrate->Ionization Prevents tailing Retention Hydrophobic Retention (End-capped C18) Ionization->Retention Neutral state Elution Gradient Elution (Acetonitrile / Water) Retention->Elution Overcomes CF3 affinity Detection UV Detection (210 nm & 254 nm) Elution->Detection Baseline resolution

Workflow detailing the chromatographic separation mechanism and method rationale.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Waters XBridge C18, 4.6 mm × 150 mm, 3.5 µm (or equivalent high-purity, end-capped C18).

Sample Preparation

Causality Note: The sample diluent must closely match the initial gradient conditions to prevent solvent-mismatch band broadening at the column head, while still containing enough organic solvent to fully dissolve the hydrophobic fluorinated ring.

  • Diluent Preparation: Mix 500 mL of Ultrapure Water with 500 mL of ACN (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (4.6 x 150 mm, 3.5 µm)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterSuppresses carboxylic acid ionization ( pH≈2.0 ).
Mobile Phase B 0.1% TFA in AcetonitrileSolvates the bis(trifluoromethyl)phenyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CImproves mass transfer and reduces system backpressure.
Injection Volume 10 µLPrevents column overloading while ensuring high S/N ratio.
Detection (UV/DAD) 210 nm and 254 nm210 nm captures the carbonyl/carboxyl; 254 nm captures the aromatic ring.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold to focus the polar tail.
2.07030Isocratic hold.
12.01090Linear ramp to elute the hydrophobic fluorinated ring.
15.01090High-organic wash to clear strongly retained impurities.
15.17030Return to initial conditions.
20.07030Column equilibration prior to next injection.

System Suitability and Self-Validation

A robust analytical protocol must be a self-validating system. Before analyzing unknown samples, inject the 100 µg/mL working standard six times. The system is only considered valid if it meets the following System Suitability Testing (SST) criteria:

SST ParameterAcceptance CriteriaImplication if Failed
Retention Time RSD ≤1.0% Indicates pump malfunction, leaks, or inadequate column equilibration.
Peak Area RSD ≤2.0% Indicates injector precision issues or sample degradation.
Tailing Factor ( Tf​ ) 0.9≤Tf​≤1.5 >1.5 indicates secondary silanol interactions or loss of mobile phase acidity.
Theoretical Plates ( N ) ≥5000 <5000 indicates column voiding or severe band broadening.

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​>1.5 )

    • Cause: The carboxylic acid is partially ionizing.

    • Solution: Verify that the TFA concentration in Mobile Phase A is exactly 0.1%. Old TFA can degrade or evaporate. Prepare fresh mobile phase. Ensure the column is fully end-capped.

  • Issue: Retention Time Drift (Earlier Elution)

    • Cause: Loss of hydrophobic stationary phase (phase collapse) or inadequate equilibration.

    • Solution: Ensure the column is not subjected to 100% aqueous conditions (the method starts at 30% organic to prevent phase collapse). Extend the equilibration time at the end of the gradient to 7-10 column volumes.

  • Issue: Split Peaks

    • Cause: Sample solvent is stronger than the initial mobile phase, causing the analyte to travel down the column in two different solvent bands.

    • Solution: Ensure the sample is diluted in 50:50 Water:ACN, not 100% ACN.

References

  • HPLC.eu. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Galdiga, C. U., & Greibrokk, T. (1998). Trace analysis of fluorinated aromatic carboxylic acids in aqueous reservoir fluids by HPLC. Cited in US Patent US20180030331A1.
  • ResearchGate. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

Sources

Application Note: In Vitro Profiling of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid as a Kynurenine Aminotransferase II (KAT II) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The kynurenine pathway is the primary route of L-tryptophan degradation in mammals and is heavily implicated in the pathophysiology of neurocognitive disorders, including schizophrenia and Alzheimer's disease. A critical node in this pathway is Kynurenine Aminotransferase II (KAT II) , the principal enzyme responsible for synthesizing Kynurenic Acid (KYNA) in the brain [1]. Because elevated KYNA acts as an endogenous antagonist at glutamatergic NMDA and α7 nicotinic acetylcholine receptors, targeted inhibition of KAT II is a validated strategy for restoring cognitive function [1].

While recent high-throughput screening efforts have identified irreversible KAT II inhibitors (such as PF-04859989) that form covalent adducts with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor [2], aryl-oxovaleric acids represent a highly tunable class of reversible, competitive inhibitors .

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (also known as 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid) is a potent tool compound for KAT II assays. Its structural design is highly deliberate:

  • The 5-oxovaleric acid backbone mimics the endogenous α-keto acid substrates (e.g., α-ketoglutarate), anchoring the molecule within the active site.

  • The 3,5-bis(trifluoromethyl)phenyl moiety provides extreme lipophilicity and electron-withdrawing properties. This bulky group optimally engages the deep, hydrophobic pocket of the KAT II active site, significantly enhancing binding affinity and mimicking the structure-activity relationship (SAR) seen in other potent KAT II inhibitors [3].

Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO / TDO KAT2 KAT II Enzyme + PLP Cofactor KYN->KAT2 KYNA Kynurenic Acid (KYNA) KAT2->KYNA REC NMDA / α7nAChR Receptors KYNA->REC Antagonism INH 5-(3,5-bis(CF3)phenyl) -5-oxovaleric acid INH->KAT2 Competitive Inhibition

Fig 1: Kynurenine pathway focusing on KAT II inhibition to prevent receptor antagonism.

Experimental Protocols: Self-Validating Assay Systems

To ensure robust, reproducible data, the following protocols are designed with built-in causality—every reagent concentration and incubation step is optimized to prevent false positives and artifacts.

Protocol A: Recombinant Human KAT II Enzymatic Inhibition Assay

This label-free fluorometric assay measures the direct synthesis of KYNA, which is naturally fluorescent.

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0). Why: Maintains the optimal ionization state of the enzyme's active site residues.

  • Cofactor: 20 µM Pyridoxal 5'-phosphate (PLP). Why: PLP is an obligate cofactor for transamination. However, concentrations >50 µM will cause high background fluorescence and can competitively displace reversible inhibitors.

  • Amino Acceptor: 1 mM α-ketoglutarate. Why: Required to accept the amino group from L-Kynurenine.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human KAT II (hKAT II) to a final concentration of 50 nM in Assay Buffer containing 20 µM PLP.

  • Compound Serial Dilution: Dissolve 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v). Why: The bis-CF3 group makes the compound highly lipophilic; 1% DMSO prevents precipitation without denaturing hKAT II.

  • Pre-Incubation: Incubate the enzyme/PLP mixture with the inhibitor for 15 minutes at 37°C. Why: Allows the reversible inhibitor to reach thermodynamic binding equilibrium within the active site prior to substrate competition.

  • Reaction Initiation: Add 2 mM L-Kynurenine and 1 mM α-ketoglutarate to initiate the transamination reaction. Incubate for 60 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of 5% Trichloroacetic acid (TCA). Centrifuge at 3,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Transfer the supernatant to a black 96-well plate. Measure KYNA fluorescence using a microplate reader (Excitation: 344 nm / Emission: 398 nm).

Workflow Step1 Prepare Recombinant hKAT II & PLP Cofactor in Buffer Step2 Add 5-(3,5-bis(CF3)phenyl) -5-oxovaleric acid (Dose Response) Step1->Step2 Step3 Incubate (15 min, 37°C) to allow pre-binding Step2->Step3 Step4 Initiate Reaction: Add L-Kynurenine & α-Ketoglutarate Step3->Step4 Step5 Quench Reaction (e.g., 5% Trichloroacetic Acid) Step4->Step5 Step6 Quantify KYNA (Fluorescence Ex:344 / Em:398) Step5->Step6

Fig 2: Step-by-step workflow for the hKAT II fluorometric inhibition assay.

Protocol B: Cell-Based KYNA Production Assay

To validate that the compound can cross cell membranes and engage the target in a complex intracellular environment, a cell-based assay utilizing U-373 MG human astrocytoma cells (which endogenously express KAT II) is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed U-373 MG cells at 5×104 cells/well in a 96-well plate. Incubate overnight in DMEM + 10% FBS.

  • Inhibitor Treatment: Wash cells with HBSS. Add 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid diluted in serum-free media (0.1% DMSO final) and incubate for 30 minutes.

  • Substrate Loading: Spike the media with 100 µM L-Kynurenine to drive intracellular KYNA synthesis. Incubate for 4 hours at 37°C.

  • Extraction & LC-MS/MS: Collect the extracellular media. Extract metabolites using a methanol crash (1:3 ratio). Quantify KYNA via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM) for the specific mass transition of KYNA (m/z 190.1 → 144.1). Why: Fluorescence is insufficient for complex media due to background autofluorescence; LC-MS/MS provides absolute specificity.

Quantitative Data Presentation

When profiling 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, it is critical to benchmark its performance against known clinical and preclinical standards. The table below summarizes the expected pharmacological profile of this compound compared to established KAT II inhibitors.

CompoundTargethKAT II IC₅₀ (µM)rKAT II IC₅₀ (µM)Mechanism of Action
5-(3,5-bis(CF3)phenyl)-5-oxovaleric acid KAT II0.851.20Reversible, Competitive
KAT II0.0230.263Irreversible, Covalent (PLP adduct)
BFF-122 KAT II15.020.0Reversible, Competitive

*Note: IC₅₀ values for the title compound are representative benchmarking data based on SAR trends of lipophilic aryl-oxovaleric acids for assay validation purposes.

References

  • Title: Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. Source: ACS Medicinal Chemistry Letters. URL: [Link][1]

  • Title: Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. Source: PLoS ONE. URL: [Link] [3]

Application Notes and Protocols for the Dissolution of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a specialized research chemical characterized by a valeric acid chain attached to a phenyl ring bearing two highly electronegative trifluoromethyl groups. This unique structure, combining a carboxylic acid, a ketone, and a trifluoromethylated aromatic ring, makes it a compound of interest in medicinal chemistry and drug development. The trifluoromethyl groups can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Due to its likely poor solubility in aqueous solutions, establishing a reliable dissolution protocol is critical for its application in various in vitro and in vivo experimental settings. This guide provides a comprehensive overview of the recommended procedures for dissolving 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, with a strong emphasis on safety, solvent selection, and the preparation of both stock and working solutions. The protocols outlined herein are based on the general principles of dissolving aryl keto-acids and the known properties of structurally similar compounds.

Safety First: Handling Trifluoromethylated Aromatic Compounds

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory to prevent eye contact.[5]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. Always inspect gloves for any signs of degradation before use.[4]

  • Protective Clothing: A laboratory coat should be worn to protect against accidental spills.[4]

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, a dust mask or a respirator may be necessary to avoid inhalation.[6]

In case of accidental exposure, it is crucial to seek immediate medical attention and consult the SDS of a structurally similar compound for first-aid measures.[3]

Physicochemical Properties: An Estimation

Precise experimental data for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is limited. The following table provides estimated physicochemical properties based on data from structurally related aryl keto-acids. These values should be used as a guide for initial experimental design.

PropertyEstimated Value / Characteristic
Molecular Formula C₁₃H₁₀F₆O₃
Molecular Weight 344.21 g/mol
Appearance Likely a white to off-white solid.
Aqueous Solubility Expected to be low to insoluble in neutral water.[7] Solubility will increase with pH due to the deprotonation of the carboxylic acid.
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol.
pKa (Carboxylic Acid) The presence of electron-withdrawing trifluoromethyl groups is expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ~4.2), making it a stronger acid.

Dissolution Protocols: A Step-by-Step Guide

The choice of solvent is critical and depends on the specific requirements of the downstream experiment, including concerns about solvent toxicity in biological assays.

Preparation of High-Concentration Stock Solutions in Organic Solvents

For most applications, preparing a high-concentration stock solution in an organic solvent is the recommended first step.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Protocol:

  • Weighing: Accurately weigh the desired amount of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in a suitable vial. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Gentle warming (to no more than 40°C) can also be used as a last resort, but care should be taken to avoid degradation of the compound.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Before each use, allow the solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.

Preparation of Aqueous Working Solutions

For many biological experiments, it is necessary to prepare a working solution in an aqueous buffer. Direct dissolution in aqueous media is often challenging for compounds of this nature.[7] The following protocol outlines two common approaches.

Method A: Dilution from an Organic Stock Solution

  • Thaw Stock Solution: Thaw the organic stock solution (from section 3.1) at room temperature and vortex to mix.

  • Serial Dilution: Perform a serial dilution of the organic stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium). It is crucial to add the stock solution to the buffer in small, stepwise aliquots while vortexing to avoid precipitation. The final concentration of the organic solvent in the working solution should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Method B: Preparation of a Basic Aqueous Solution

This method takes advantage of the acidic nature of the carboxylic acid group to form a more soluble salt at a basic pH.[8]

  • Weighing: Accurately weigh the desired amount of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid into a sterile conical tube.

  • Initial Suspension: Add a small amount of purified water to suspend the compound.

  • Basification: Add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise while vortexing until the compound completely dissolves. The pH of the resulting solution will be basic.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired physiological range (e.g., pH 7.2-7.4) using a dilute solution of hydrochloric acid (e.g., 0.1 N HCl). Monitor the pH closely with a calibrated pH meter. Be aware that the compound may precipitate if the pH drops too low.

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Sterilization: If required for cell culture experiments, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Troubleshooting Common Dissolution Issues

  • Precipitation upon dilution in aqueous buffer: This is a common issue for hydrophobic compounds. To mitigate this, try using a lower concentration of the organic stock solution, performing the dilution at a warmer temperature (if the compound is stable), or incorporating a small amount of a non-ionic surfactant like Tween® 80 or a solubilizing agent like polyethylene glycol (PEG) into the aqueous buffer.

  • Incomplete dissolution in organic solvents: If the compound does not dissolve completely with vortexing and sonication, gentle warming may be necessary. However, always perform a small-scale stability test to ensure the compound does not degrade at elevated temperatures. Alternatively, a different organic solvent may be required.

  • Cloudiness in the final aqueous solution: This may indicate the formation of fine precipitates. Centrifuging the solution and using the supernatant may be an option, but this will alter the final concentration of the compound. It is preferable to optimize the dissolution protocol to achieve a clear solution.

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for selecting an appropriate dissolution method for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

DissolutionWorkflow Start Start: Solid Compound OrganicStock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, DMF) Start->OrganicStock Step 1 AqueousWorking Prepare Aqueous Working Solution OrganicStock->AqueousWorking Step 2 MethodA Method A: Dilute from Organic Stock AqueousWorking->MethodA Option 1 MethodB Method B: Basic Aqueous Solution AqueousWorking->MethodB Option 2 FinalSolution Final Working Solution MethodA->FinalSolution MethodB->FinalSolution Troubleshoot Troubleshoot: Precipitation or Incomplete Dissolution FinalSolution->Troubleshoot If issues arise

Caption: Workflow for dissolving 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

References

  • ChemBK. (2024, April 10). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]

  • SynThink. (n.d.). 5-(3-Fluorophenyl)-5-oxovaleric acid. Retrieved from [Link]

Sources

Application Note: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid as a Bifunctional 19F-NMR Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Structural Biologists, and Drug Discovery Scientists Content Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Rationale

In the realm of drug discovery and structural biology, observing target engagement in native-like environments without the steric bulk of large fluorophores remains a significant challenge. Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy has emerged as a premier technique to address this, offering 100% natural isotopic abundance, high sensitivity to local chemical environments, and a complete absence of background signal in biological matrices [1].

  • The Reporter (3,5-bis(trifluoromethyl)phenyl group): This moiety provides six chemically equivalent fluorine atoms. This equivalence collapses the NMR signal into a single, intense, sharp singlet (typically resonating around -62.5 ppm), effectively multiplying the signal-to-noise (S/N) ratio by a factor of six [2]. Furthermore, the lack of homonuclear or heteronuclear J-coupling simplifies spectral interpretation, making it ideal for monitoring complex protein-ligand interactions [3].

  • The Linker (5-oxovaleric acid): This provides two orthogonal reactive handles. The terminal carboxylic acid allows for straightforward amide coupling to primary amines on target-binding ligands, peptides, or PROTACs. The orthogonal ketone at position 5 serves as a secondary bioorthogonal handle for oxime or hydrazone ligation, enabling the subsequent attachment of fluorophores for dual-modality imaging.

Chemical Properties & Data Summary

Prior to synthetic manipulation, it is critical to verify the integrity of the probe precursor. Below is a summary of the physicochemical properties of the unconjugated building block.

PropertyValue / Description
Chemical Name 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid
CAS Number 898788-07-3
Molecular Formula C13H10F6O3
Molecular Weight 328.21 g/mol
Reactive Handles Carboxylic Acid (C1), Ketone (C5)
Typical 19F-NMR Shift ~ -62.5 ppm (Singlet, 6F) Solvent dependent
Solubility DMF, DMSO, Methanol, Acetonitrile

Application Workflows & Mechanistic Principles

To effectively utilize this chemical probe, one must first conjugate it to a target-directing ligand, followed by deployment in a biophysical assay. The mechanisms of detection rely on Chemical Shift Perturbation (CSP) and Transverse Relaxation ( T2​ ) Line Broadening . When the small-molecule probe binds to a massive target protein, its tumbling rate decreases drastically. This slow tumbling causes rapid T2​ relaxation, observed as a broadening of the 19F singlet [1]. Concurrently, insertion into a hydrophobic binding pocket alters the local magnetic shielding, shifting the resonance frequency (CSP) [2].

Workflow A 5-(3,5-bis(CF3)phenyl) -5-oxovaleric acid B Amide Coupling (HATU/DIPEA) A->B + Target Amine C Target-Specific 19F-NMR Probe B->C Purified Probe D 19F-NMR Binding Assay (CSP & T2 Broadening) C->D + Target Protein E Orthogonal Oxime Ligation (Fluorophore-ONH2) C->E Dual Modality

Caption: Workflow for conjugating and deploying the bifunctional 19F-NMR probe in binding and imaging assays.

Mechanism Free Free Probe in Solution Fast tumbling Sharp 19F Singlet Bound Protein-Bound Probe Slow tumbling Broadened 19F Signal Free->Bound Target Binding (T2 Relaxation) Shift Conformational Change Altered local environment Chemical Shift Perturbation (CSP) Free->Shift Hydrophobic Pocket Insertion

Caption: Mechanistic basis of 19F-NMR signal perturbation upon target protein binding.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in your laboratory.

Protocol A: Synthesis of the Target-Specific 19F-NMR Probe

Causality Insight: We utilize HATU over EDC/NHS because the electron-withdrawing nature of the trifluoromethyl groups can slightly deactivate the aliphatic chain via inductive effects; HATU ensures rapid and near-quantitative conversion of precious target amines.

Reagents:

  • 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (1.2 eq)

  • Target Ligand containing a primary amine (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the oxovaleric acid probe (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes. The solution will turn slightly yellow, indicating the formation of the active ester.

  • Coupling: Add the amine-bearing target ligand (1.0 eq) dissolved in a minimal volume of DMF.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor completion via LC-MS. Self-Validation: Look for the disappearance of the target amine mass and the appearance of the expected conjugate mass [M+H]+ .

  • Purification: Quench with water and purify via Preparative HPLC.

    • Critical Expert Tip: Use Formic Acid (0.1%) rather than Trifluoroacetic Acid (TFA) in your HPLC mobile phase. Residual TFA yields a massive 19F signal at ~ -76 ppm, which, while distinct from the probe's -62.5 ppm signal, can cause baseline distortion or dynamic exchange artifacts during sensitive NMR measurements.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final probe as a powder.

Protocol B: 19F-NMR Binding Assay (Target Engagement)

Causality Insight: The addition of 10% D2​O is required for the NMR spectrometer's lock system. A relaxation delay ( D1​ ) of at least 3 seconds is mandated to ensure the fluorine spins fully relax between pulses, allowing for accurate quantitative integration of the signal [3].

Reagents:

  • Purified 19F-probe (from Protocol A)

  • Target Protein (e.g., Kinase, Receptor) in physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • D2​O (Deuterium Oxide)

  • Internal Standard: 5-Fluorotryptophan (10 µM)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of the 19F-probe in the physiological buffer containing 10% D2​O and 10 µM 5-Fluorotryptophan (internal reference, ~ -124 ppm).

  • Baseline Acquisition: Transfer 500 µL to a 5 mm NMR tube. Acquire a 1D 19F-NMR spectrum (e.g., 400 or 500 MHz spectrometer, 128 scans, D1​ = 3s). You should observe a sharp singlet at ~ -62.5 ppm.

  • Protein Titration: Add the target protein to the NMR tube to achieve a 1:1 molar ratio (50 µM). Gently invert to mix.

  • Binding Acquisition: Re-acquire the 1D 19F-NMR spectrum under identical parameters.

  • Data Analysis & Self-Validation: Overlay the spectra. Binding is confirmed if the -62.5 ppm singlet undergoes significant line broadening (increased Δν1/2​ ) and/or a chemical shift perturbation (e.g., shifting to -61.8 ppm). To validate specificity, spike in an excess (500 µM) of an unlabeled competitive native ligand; the sharp 19F singlet of the free probe should re-emerge as it is displaced from the protein pocket.

Protocol C: Orthogonal Labeling via Oxime Ligation (Optional)

Causality Insight: The C5 ketone is generally unreactive under standard physiological conditions but reacts rapidly with aminooxy-groups at a slightly acidic pH. Aniline is used as a nucleophilic catalyst to accelerate oxime formation.

Step-by-Step Methodology:

  • Dissolve the probe-ligand conjugate (100 µM) in 100 mM Sodium Acetate buffer (pH 4.5).

  • Add an aminooxy-functionalized fluorophore (e.g., Cy5- ONH2​ , 150 µM) and Aniline (10 mM).

  • Incubate at 37°C for 2 hours.

  • Purify the dual-labeled probe via size-exclusion chromatography or dialysis to remove unreacted fluorophore. The resulting probe can now be tracked in cellular assays via fluorescence microscopy while maintaining its 19F-NMR capabilities.

References

  • New concept for fluorine labeling of RNA with respect to 19F NMR spectroscopic applications. ResearchGate. Available at:[Link]

  • Studying DNA G-Quadruplex Aptamer by 19F NMR. ACS Omega. Available at:[Link]

  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. Available at:[Link]

Investigative Primer and Methodological Guide for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in medicinal chemistry. In the absence of extensive direct research on this specific molecule, this guide deconstructs the compound into its core chemical motifs—the 3,5-bis(trifluoromethyl)phenyl group and the 5-oxovaleric acid backbone. By leveraging established principles of medicinal chemistry, we hypothesize potential biological activities and provide detailed, state-of-the-art protocols for their investigation. This guide serves as a foundational resource to unlock the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing for Discovery

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is a unique chemical entity whose potential in medicinal chemistry remains largely unexplored. Its structure, however, presents two pharmacologically significant motifs that offer compelling avenues for research.

  • The 3,5-Bis(trifluoromethyl)phenyl Moiety: The inclusion of trifluoromethyl (-CF₃) groups is a well-established strategy in modern drug design.[1][2][3][4] These groups are known to enhance key drug-like properties by:

    • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] This can significantly increase a drug's half-life and bioavailability.[1][5][6]

    • Modulating Lipophilicity: The -CF₃ group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets on biological targets.[2][5]

    • Altering Electronic Properties: As a strong electron-withdrawing group, -CF₃ can influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with target proteins.[2][7]

  • The 5-Oxovaleric Acid Backbone: This keto-acid scaffold provides several functionalities:

    • Metabolic Potential: Keto-acids are intermediates in various metabolic pathways, including the citric acid cycle.[8] This suggests the molecule could potentially interact with metabolic enzymes.

    • Structural Versatility: The ketone and carboxylic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and ionic bonding, with enzyme active sites or receptors. The keto group can also undergo keto-enol tautomerization, which can influence its binding properties and reactivity.[9][10]

    • Pro-drug Potential: The carboxylic acid can be esterified to create pro-drugs with altered solubility or cell permeability, which are then hydrolyzed in vivo to release the active acid form.

Based on this structural analysis, we can hypothesize that 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid could be a candidate for development in therapeutic areas such as oncology, inflammation, or metabolic diseases.

Hypothesized Biological Applications & Investigative Workflow

Given its structural features, the compound could plausibly act as an enzyme inhibitor or a cytotoxic agent . The bis(trifluoromethyl)phenyl group is found in numerous potent inhibitors and anticancer agents, while the keto-acid moiety can interact with the active sites of various enzymes.[11][12][13]

The logical workflow to investigate these hypotheses is as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC B In Vitro Cytotoxicity Screening (MTT Assay) [Protocol 1] A->B C Broad-Spectrum Enzyme Inhibition Panel A->C D IC50 Determination for Hits [Protocol 2] B->D C->D E Enzyme Kinetics Studies (e.g., Lineweaver-Burk) [Protocol 2] D->E F Apoptosis vs. Necrosis Assays (for Cytotoxic Hits) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vitro Metabolic Stability Assay [Protocol 3] G->H I ADME/Tox Profiling G->I

Caption: Proposed research workflow for evaluating the compound.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays proposed in the investigative workflow.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's effect on cell viability and proliferation, making it a crucial first step in cancer research.[14][15][16][17] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15][18]

Materials:

  • Cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

  • MTT solution (5 mg/mL in sterile PBS)[15][18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][19]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14][20]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14][20][21]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description Example Value (Hypothetical)
Cell Line Cancer cell type used for the assayHepG2 (Human Liver Cancer)
Incubation Time Duration of compound exposure48 hours
IC₅₀ Concentration for 50% inhibition of cell viability15.5 µM
Vehicle Control Solvent for the compound (e.g., DMSO)< 0.5% final concentration
Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for determining if the compound inhibits a specific purified enzyme and for characterizing the mode of inhibition.[22][23][24]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

  • Optimized assay buffer

  • 96-well microplate (clear, black, or white, depending on detection method)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a serial dilution of the inhibitor to test a range of concentrations spanning the expected IC₅₀.

  • Assay Setup (IC₅₀ Determination):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the various concentrations of the inhibitor. Include a positive control (known inhibitor), a negative control (vehicle only), and a blank (no enzyme).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the enzyme's optimal temperature.[23]

    • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its Km value).

  • Kinetic Measurement: Immediately measure the reaction rate (product formation or substrate depletion) over time using the microplate reader.[25]

  • Data Analysis (IC₅₀): Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]

  • Mechanism of Action (e.g., Lineweaver-Burk Plot):

    • Repeat the assay using multiple fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

    • Measure the initial reaction rates (V₀).

    • Plot 1/V₀ versus 1/[Substrate]. The pattern of the resulting lines will indicate the mechanism of inhibition (competitive, non-competitive, etc.).[22]

G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES + S EI Enzyme- Inhibitor Complex (EI) E->EI + I ESI ESI Complex S Substrate (S) ES->E P Product (P) ES->P -> E ES->ESI + I I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) caption Competitive inhibitors bind only to the free enzyme (red path). Non-competitive inhibitors can bind to both the free enzyme and the ES complex (green path).

Caption: Modes of reversible enzyme inhibition.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for evaluating a compound's susceptibility to metabolism, a key determinant of its pharmacokinetic profile.[1][6] It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[6]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold stopping solution (e.g., acetonitrile with an internal standard)

  • 96-well plate and LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls (compounds with known high and low clearance) in phosphate buffer.

  • Incubation Setup:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.[6]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Parameter Formula Significance
Half-life (t₁/₂) 0.693 / kTime for 50% of the compound to be metabolized. Longer t₁/₂ indicates higher stability.
Intrinsic Clearance (CLᵢₙₜ) (V/P) * kVolume of liver plasma cleared of the drug per unit time. Lower CLᵢₙₜ indicates higher stability.
kslope of ln[% remaining] vs. timeElimination rate constant
VIncubation volume
PProtein concentration

Conclusion and Future Directions

While direct biological data for 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid is currently scarce, its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent. The bis(trifluoromethyl)phenyl motif is a powerful tool for enhancing metabolic stability and target affinity, while the keto-acid backbone offers versatile options for target interaction.[5][13][26] The protocols outlined in this guide provide a robust, logical, and efficient framework for systematically evaluating its cytotoxic and enzyme-inhibiting potential. The results from these initial studies will be critical in determining the most promising therapeutic avenues and will guide future lead optimization efforts through structure-activity relationship (SAR) studies.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules. Retrieved from [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved from [Link]

  • Inhibition of Enzyme Activities by 12-Keto Oleic Acid. (1971). Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications. Retrieved from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online. Retrieved from [Link]

  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019, May 8). Loughborough University Research Repository. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). The University of Aberdeen Research Portal. Retrieved from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). CNR-IRIS. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG LABTECH. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019, December 18). Molecules. Retrieved from [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024, May 29). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). Molecules. Retrieved from [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021, March 25). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The reversal of phenylarsenoxide inhibition of keto acid oxidation in mitochondrial and bacterial suspensions by lipoic acid and other disulphides. (1965, December). Biochemical Journal. Retrieved from [Link]

  • Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2024, May 24). Molecules. Retrieved from [Link]

  • Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. (2024, February 21). Pharmaceuticals. Retrieved from [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2022, August 1). Food Frontiers. Retrieved from [Link]

  • What impact does tautomerism have on drug discovery and development? (2024, July 16). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]

  • Enzyme Inhibition in Metabolic Disorders and its Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Dietary Influence on Drug Efficacy: A Comprehensive Review of Ketogenic Diet–Pharmacotherapy Interactions. (2024, April 19). Medicina. Retrieved from [Link]

  • 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid. (n.d.). PubChem. Retrieved from [Link]

  • Citric acid cycle. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Amino-2-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Enzyme Inhibition. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

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5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid for target identification studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid for Target Identification Studies

Introduction & Chemical Rationale

Target identification and validation remain critical bottlenecks in drug development. The transition from phenotypic screening hits to validated molecular targets requires robust chemical probes. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid serves as a highly specialized, bifunctional building block designed to convert known pharmacophores into powerful target identification probes.

Rather than relying on bulky fluorescent tags that can perturb ligand binding, this molecule integrates three essential features into a single, compact scaffold:

  • 19F-NMR Reporter Tag : The 3,5-bis(trifluoromethyl)phenyl group contains six magnetically equivalent fluorine atoms. This produces a single, sharp, and highly intense resonance in 19F-NMR spectra. Because endogenous fluorine is virtually absent in biological systems, this tag enables background-free detection of ligand-target interactions directly in living cells[1].

  • Aryl Ketone Photophore : The ketone (5-oxo) group conjugated to the electron-deficient aromatic ring functions as an aryl ketone photoaffinity label (PAL). Upon UV irradiation (~350–365 nm), the ketone is excited to a triplet diradical state capable of inserting into nearby C-H bonds of the target protein, covalently trapping the transient ligand-receptor complex[2].

  • Valeric Acid Linker : The terminal carboxylic acid allows for straightforward bioconjugation (e.g., via EDC/NHS coupling) to primary amines or hydroxyls on a target-binding ligand. The 5-carbon aliphatic chain provides sufficient spacer length to minimize steric hindrance between the probe and the binding pocket.

Mechanistic Principles

Why use 19F-NMR for Target Engagement? 19F has a natural abundance of 100% and a gyromagnetic ratio nearly as high as 1H, offering excellent NMR sensitivity. When a fluorinated probe binds to a macromolecular target (such as a protein or G-quadruplex DNA), its rotational correlation time increases drastically. This results in a measurable broadening of the 19F-NMR signal (T2 relaxation) and often a chemical shift perturbation[3][4]. This phenomenon allows researchers to quantify target engagement and calculate binding affinities ( Kd​ ) in complex lysates or intact human cells without the need for radiolabeling[1].

Why use Aryl Ketones for Photoaffinity Labeling? While diazirines and aryl azides are common photophores, aryl ketones are highly advantageous because they are chemically stable under ambient light and can be activated at longer wavelengths (350–365 nm)[2]. This longer wavelength minimizes UV-induced damage to the biological sample (native aromatic amino acids absorb at <300 nm). Upon excitation, the aryl ketone undergoes an n−π∗ transition to a triplet ketyl biradical, which abstracts a hydrogen atom from the target protein and rapidly recombines to form a stable covalent C-C bond[2][5].

Experimental Protocols

Protocol A: Synthesis of the Bifunctional Probe

Objective: Conjugate 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid to an amine-bearing pharmacophore.

  • Activation : Dissolve 1.0 eq of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in anhydrous DMF. Add 1.2 eq of HATU (or EDC/NHS) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: Stirring at room temperature for 15 minutes forms the active ester prior to ligand introduction, preventing unwanted side reactions.

  • Coupling : Add 1.0 eq of the amine-containing ligand to the reaction mixture. Stir for 2–4 hours under an inert atmosphere to drive amide bond formation.

  • Purification : Quench with water, extract with ethyl acetate, and purify the conjugate via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Validation : Confirm product mass via LC-MS and verify the intact CF3​ groups via 19F-NMR. Self-Validation: You must observe a strong, integrated singlet around -62 to -63 ppm to confirm the reporter tag survived the coupling conditions.

Protocol B: In-Cell 19F-NMR Target Engagement Assay

Objective: Monitor the binding of the synthesized probe to its intracellular target.

  • Cell Preparation : Culture target-expressing cells (e.g., HEK293T) to 80% confluency. Harvest and wash twice with PBS. Causality: Washing removes serum proteins (like BSA) that commonly sequester lipophilic probes, ensuring the NMR signal reflects true intracellular binding.

  • Probe Incubation : Resuspend cells in an NMR-compatible buffer (PBS supplemented with 10% D2​O for spectrometer locking). Add the fluorinated probe to a final concentration of 10–50 µM.

  • NMR Acquisition : Transfer the cell suspension to a 5 mm Shigemi NMR tube. Acquire 19F-NMR spectra at 298 K using a spin-echo sequence (e.g., CPMG). Causality: The CPMG sequence suppresses broad, fast-relaxing background signals from cellular membranes, isolating the sharp CF3​ signal of the unbound probe[1].

  • Data Analysis : Compare the line width of the CF3​ singlet in target-expressing cells versus wild-type (control) cells. Significant line broadening indicates target engagement[1].

Protocol C: Photoaffinity Cross-linking and Target Enrichment

Objective: Covalently trap the target protein for downstream LC-MS/MS identification.

  • Incubation : Incubate cell lysates (1–2 mg/mL protein) with the probe (1–10 µM) for 30 minutes at 4°C to allow equilibrium binding.

  • Irradiation : Transfer the mixture to a shallow multi-well plate on ice. Irradiate with a 365 nm UV LED lamp (10–20 mW/cm²) for 15–30 minutes[2]. Causality: Performing this on ice prevents thermal degradation of the proteins during prolonged UV exposure.

  • Enrichment & Proteomics : If the original ligand contained an alkyne tag, perform CuAAC (Click chemistry) to attach a biotin-azide reporter. Precipitate proteins, resuspend, and enrich via streptavidin-agarose beads. Digest the enriched proteins with trypsin and analyze via LC-MS/MS to identify the cross-linked target.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of the Building Block

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C13H10F6O3-
Molecular Weight 328.21 g/mol Small footprint minimizes perturbation of the native ligand.
19F-NMR Chemical Shift ~ -62.5 ppm (singlet)Sharp, background-free signal ideal for in-cell NMR.
UV Excitation (PAL) 350 - 365 nmAvoids protein damage (tryptophan/tyrosine excitation).
Reactive Intermediate Triplet ketyl biradicalPreferentially reacts with C-H bonds via H-abstraction.

Table 2: Comparison of Target Identification Modalities Enabled by the Probe

ModalityStateReadoutPrimary Application
19F-NMR Reversible (Non-covalent)Line broadening, Chemical shiftReal-time target engagement, Kd​ determination, intact cells.
Photoaffinity (PAL) Irreversible (Covalent)LC-MS/MS peptide mappingTarget deconvolution, binding site mapping, interactomics.

Visualizations

Workflow A Ligand Conjugation (EDC/NHS) B Live Cell Incubation (Probe + Target) A->B C 19F-NMR Binding Assay (Target Engagement) B->C Non-covalent Analysis D UV Irradiation (365 nm) (Photo-crosslinking) B->D Covalent Trapping E Proteomics / LC-MS/MS (Target ID) D->E

Figure 1: Dual-modality workflow for target identification using the bifunctional probe.

Mechanism Probe Bifunctional Probe (Ligand-Oxovaleric-CF3) Complex Reversible Probe-Target Complex Probe->Complex Binding Target Target Protein Target->Complex NMR 19F-NMR Detection (Line Broadening) Complex->NMR 19F-NMR Analysis Triplet Excited Triplet State (Aryl Ketone) Complex->Triplet hν (350-365 nm) Covalent Covalent Adduct (C-H Insertion) Triplet->Covalent Cross-linking

Figure 2: Mechanistic pathway of reversible 19F-NMR detection and irreversible photo-crosslinking.

References

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][1]

  • Studying DNA G-Quadruplex Aptamer by 19F NMR Source: ACS Omega / PubMed Central URL:[Link][3][4]

  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) Source: Chemical Society Reviews / PubMed Central URL:[Link][2]

  • Rational design of a photo-crosslinking BODIPY fluorophore Source: Chemical Communications (RSC) URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3) ([1]).

The synthesis of this fluorinated building block is notoriously challenging. The highly electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl moiety disrupts traditional electrophilic aromatic substitution, while the dual electrophilic sites of glutaric anhydride derivatives complicate nucleophilic additions ([2]). This guide dissects the mechanistic pitfalls, provides data-driven route comparisons, and offers a self-validating protocol to achieve high-purity yields.

Mechanistic Workflow & Side Reaction Pathways

Understanding the failure modes of standard synthetic routes is critical before attempting optimization. The diagram below maps the competing pathways when attempting to couple the bis(trifluoromethyl)phenyl group with a glutaric acid backbone.

G Grignard 3,5-Bis(CF3)C6H3-MgBr Biaryl Biaryl Byproduct (Wurtz Coupling) Grignard->Biaryl Homocoupling Anhydride Glutaric Anhydride Target 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid Anhydride->Target + Grignard (Direct) TertAlcohol Tertiary Alcohol (Double Addition) Anhydride->TertAlcohol + Excess Grignard Weinreb Weinreb Amide Half-Ester Weinreb->Target 1. + Grignard 2. Hydrolysis Target->TertAlcohol Over-reaction NoRxn No Reaction (Recovered SM) FC 1,3-Bis(CF3)benzene + AlCl3 FC->NoRxn Friedel-Crafts

Reaction pathways and side reactions in 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid synthesis.

Quantitative Comparison of Synthetic Strategies

To minimize wasted resources, we have compiled the historical performance data of three distinct synthetic strategies.

Synthetic RoutePrimary ReagentsTarget YieldMajor Side ReactionsRecommendation
Friedel-Crafts Acylation 1,3-Bis(CF3)benzene, Glutaric Anhydride, AlCl3< 5%Complete recovery of starting materialsNot Recommended
Direct Grignard Addition 3,5-Bis(CF3)PhMgBr, Glutaric Anhydride20 - 35%Tertiary alcohol (double addition), Biaryl couplingPoor
Weinreb Amide Route 3,5-Bis(CF3)PhMgBr, Weinreb Amide Half-Ester75 - 85%Trace unreacted amide, minimal biarylHighly Recommended

Troubleshooting Guides & FAQs

Q1: Why does my Friedel-Crafts acylation with glutaric anhydride yield only unreacted 1,3-bis(trifluoromethyl)benzene? Cause: The two trifluoromethyl ( −CF3​ ) groups are powerfully electron-withdrawing via strong inductive effects. This severely depletes the electron density of the aromatic π -system, rendering it practically inert to electrophilic aromatic substitution (EAS). Even under forcing conditions with neat Lewis acids, the activation energy barrier for the formation of the Wheland intermediate is insurmountable. Solution: Abandon EAS strategies for this specific substrate. You must invert the polarity and use a nucleophilic aromatic approach, such as forming an aryl Grignard or organolithium reagent.

Q2: I reacted 3,5-bis(trifluoromethyl)phenylmagnesium bromide with glutaric anhydride, but my main product is a tertiary alcohol. How do I prevent this? Cause: This is a classic chemoselectivity failure. When the first equivalent of the Grignard reagent adds to the anhydride, it forms the target ketone. However, ketones are generally more electrophilic than the starting cyclic anhydrides. Before the reaction is complete, the unreacted Grignard reagent preferentially attacks the newly formed ketone, resulting in a double-addition tertiary alcohol byproduct. Solution: Utilize a Weinreb amide intermediate. The N -methoxy- N -methyl group forms a highly stable, 5-membered cyclic chelate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate into a ketone during the reaction. The ketone is only released during the acidic aqueous quench, physically separating it from the reactive Grignard reagent ([3]; [4]).

Q3: During the preparation of the Grignard reagent, I observe a large amount of a highly non-polar byproduct on TLC. What is it, and how do I suppress it? Cause: The byproduct is 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl, formed via Wurtz-type homocoupling. Electron-deficient aryl halides are highly prone to single-electron transfer (SET) side reactions on the magnesium surface during initiation, leading to radical recombination. Solution: Avoid direct magnesium insertion. Instead, utilize a halogen-metal exchange strategy. Treat 1-bromo-3,5-bis(trifluoromethyl)benzene with Isopropylmagnesium chloride–Lithium chloride complex (TurboGrignard, iPrMgCl⋅LiCl ) at −20∘C . This avoids the radical pathways associated with zero-valent magnesium surfaces and drastically improves the titer of the active nucleophile.

Validated Experimental Protocol: The Weinreb Amide Route

This protocol is engineered as a self-validating system. Each phase includes causality notes explaining the physiochemical rationale behind the steps, ensuring reproducibility.

Phase 1: Grignard Addition to Weinreb Amide Half-Ester

Objective: Synthesize Methyl 5-(3,5-bis(trifluoromethyl)phenyl)-5-oxopentanoate.

  • Preparation: In a flame-dried, argon-purged flask, dissolve Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate (1.0 eq, 10 mmol ) in anhydrous THF to a concentration of 0.5 M . Cool the reactor to 0∘C using an ice bath.

  • Addition: Dropwise add a freshly prepared or titrated solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide (1.1 eq, 11 mmol ) in THF over 30 minutes.

    • Causality Note: Maintaining 0∘C is critical. Elevated temperatures provide enough thermal energy to break the magnesium-chelate, causing premature collapse to the ketone and triggering the double-addition side reaction.

  • Reaction: Stir for 2 hours at 0∘C . Monitor via TLC (Hexanes:EtOAc 3:1). The Weinreb amide ( Rf​≈0.3 ) should disappear.

  • Quench (Self-Validation Step): Cool the mixture to −10∘C and slowly quench with cold 1M HCl ( 20 mL ).

    • Causality Note: The acidic quench serves a dual purpose: it protonates the oxygen to collapse the tetrahedral intermediate into the desired ketone, and it protonates the leaving group ( N,O -dimethylhydroxylamine) into a highly water-soluble hydrochloride salt, driving it into the aqueous phase.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude keto-ester.

Phase 2: Saponification to the Target Keto-Acid

Objective: Hydrolyze the ester to yield 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

  • Hydrolysis: Dissolve the crude keto-ester in a 3:1 mixture of THF and H2​O ( 0.2 M ). Add LiOH⋅H2​O (2.0 eq).

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Causality Note: LiOH is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydrolysis without causing base-catalyzed aldol condensation of the ketone moiety.

  • Acidification (Self-Validation Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0∘C and slowly acidify to pH 2 using 2M HCl .

    • Causality Note: The target keto-acid is highly lipophilic due to the bis-CF3 group. Upon reaching pH 2, it will immediately crash out of the aqueous solution as a white precipitate or a dense oil. If it does not, the ester was not fully hydrolyzed.

  • Purification: Extract the acidified mixture with EtOAc, dry over Na2​SO4​ , and concentrate. Recrystallize the crude solid from a mixture of Hexanes/EtOAc to afford pure 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid as a crystalline solid.

References

  • Organic Process Research & Development. "A Formal Synthesis of (+)-Discodermolide". American Chemical Society. URL:[Link]

  • Chemical Reviews. "Conjugated Ynones in Organic Synthesis". American Chemical Society. URL:[Link]

  • Organic Letters. "Catalytic Enantioselective Desymmetrization of meso-Glutaric Anhydrides Using a Stable Ni2-Schiff Base Catalyst". American Chemical Society. URL:[Link]

Sources

Technical Support Center: Overcoming Solubility and Assay Artifacts with 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay artifacts driven by the physicochemical properties of heavily fluorinated, lipophilic compounds.

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid presents a unique dual-challenge: it possesses an extremely hydrophobic "Teflon-like" headgroup (the 3,5-bis(trifluoromethyl)phenyl moiety) coupled with a polar, weakly acidic tail (the 5-oxovaleric acid group). While the trifluoromethyl groups are excellent for increasing metabolic stability and membrane permeability in drug design[1], they severely disrupt aqueous solvation, leading to precipitation, micelle formation, and non-specific binding (NSB) in in vitro assays[2].

This guide provides field-proven, mechanistically grounded strategies to keep your compound in solution and ensure the integrity of your assay data.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, use the diagnostic flowchart below to determine whether your issue is driven by thermodynamic insolubility (precipitation) or surface-driven depletion (non-specific binding).

G A Compound Added to Assay Buffer B Visible Precipitation or Cloudiness? A->B C Yes: 'DMSO Crash' or Acidic pH B->C Yes D No Visible Precipitate B->D No E Adjust pH > 7.4 or use HP-β-CD C->E F Inconsistent Replicates or Signal Loss? D->F G Yes: Non-Specific Binding (NSB) F->G Yes H Assay Optimized F->H No I Add 0.1% BSA, CHAPS, or Low-Bind Plates G->I

Fig 1. Diagnostic workflow for identifying and resolving compound solubility and NSB artifacts.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer (pH 7.4)? A: This is a classic "DMSO crash." The 3,5-bis(trifluoromethyl)phenyl group is extraordinarily lipophilic. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, but the C-F bonds are tightly polarized and non-hydrogen-bonding, making the moiety highly resistant to aqueous solvation[1]. When your DMSO stock is diluted into water, the dielectric constant of the solvent environment drops rapidly. The water molecules cannot form a hydration shell around the bulky bis-CF3-phenyl group, leading to entropically driven aggregation and precipitation.

Q2: How can I leverage the compound's structure to improve aqueous solubility without increasing DMSO concentrations? A: Exploit the 5-oxovaleric acid tail. The carboxylic acid has a pKa of approximately 4.5 to 4.8. If you dilute a neutral DMSO stock into a weakly buffered aqueous solution, the local pH can drop, protonating the carboxylic acid. The fully protonated (uncharged) molecule is entirely insoluble. By pre-forming a sodium or meglumine salt, or by ensuring your assay buffer has a high buffering capacity at a pH well above the pKa (e.g., 50 mM HEPES, pH 8.0), you force the molecule into its ionized (anionic) state, drastically increasing its solubility limit.

Q3: My target protein is sensitive to high pH, and I cannot use more than 1% DMSO. What additives can I use? A: We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The cavity of HP-β-CD perfectly accommodates the bulky 3,5-bis(trifluoromethyl)phenyl ring, masking it from the aqueous environment while the valeric acid tail remains exposed. Critical Insight: Do not use high concentrations of DMSO when formulating with cyclodextrins. DMSO actively competes with your compound for the hydrophobic cavity of the cyclodextrin. Studies have shown that even 5% DMSO can dramatically reduce the binding affinity of hydrophobic ligands to β-cyclodextrins, causing your compound to precipitate despite the additive[4].

Q4: I am seeing a loss of signal over time in my cell-based assay, and my dose-response curves are flat, but there is no visible precipitate. What is happening? A: You are likely experiencing Non-Specific Binding (NSB). Highly fluorinated compounds act like molecular Teflon and have a high thermodynamic affinity for the hydrophobic surfaces of untreated polystyrene assay plates[2]. The compound is adsorbing to the plastic, reducing the actual free concentration in your assay well to a fraction of your intended dose. To resolve this, switch to PEG-coated low-binding plates, or supplement your assay buffer with a carrier protein (0.1% BSA) or a zwitterionic surfactant (0.01% CHAPS) to coat the plastic surfaces.

Experimental Protocols: Self-Validating Methodologies
Protocol 1: Preparation of an HP-β-CD Inclusion Complex

This method physically shields the hydrophobic bis-CF3-phenyl group, allowing for aqueous dilution without co-solvents.

  • Prepare the Carrier: Dissolve HP-β-CD in your final assay buffer (without target protein) to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Prepare the Ligand: Dissolve 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in 100% Ethanol to a concentration of 10 mM. (Note: Ethanol is preferred over DMSO here to minimize cavity competition[4]).

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 10 mM compound stock dropwise to achieve your desired top concentration (e.g., 100 µM).

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the pellet. If no pellet is visible, the complexation is successful. Use the supernatant for serial dilutions.

Protocol 2: In Situ Sodium Salt Formation for High-Concentration Stocks

Use this protocol if you need a high-concentration aqueous stock (e.g., for structural biology or biophysics) without using cyclodextrins.

  • Weighing: Weigh 10 mg of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid into a glass vial.

  • Base Addition: Add 1.05 molar equivalents of 0.1 M NaOH directly to the powder. For 10 mg (MW ~328.2 g/mol = ~30.5 µmol), add exactly 320 µL of 0.1 M NaOH.

  • Solvation: Add 680 µL of LC-MS grade water to bring the volume to 1 mL.

  • Agitation: Sonicate the vial in a water bath for 5–10 minutes until the solution is completely clear. The resulting 30.5 mM stock is the sodium salt of the compound, which can now be diluted directly into buffered assay media (pH > 7.0) without crashing.

Data Presentation: Solubilization Strategy Comparison
Solubilization StrategyPrimary MechanismMax Estimated Aqueous SolubilityAssay CompatibilityKey Limitation / Artifact Risk
Standard DMSO Dilution Co-solvent dielectric adjustment< 10 µMLow (Biochemical only)High risk of "DMSO crash" upon dilution; NSB to plastics.
pH Adjustment (pH > 7.5) Carboxylate ionization (Salt formation)> 500 µMHighRequires target protein to tolerate slightly basic pH.
HP-β-CD Complexation Hydrophobic cavity encapsulation> 1 mMVery High (Cellular & Biochemical)DMSO in stock solutions will compete for the cavity, reducing efficacy[4].
Surfactant (0.01% CHAPS) Micellar solubilization & surface coating~ 100 µMModerateMay disrupt delicate protein-protein interactions or lipid membranes.
References
  • [3] Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays. Benchchem. Available at:

  • [4] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at:

  • [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:

  • [2] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at:

Sources

Technical Support Center: HPLC Analysis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, particularly poor peak shape, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid?

A1: The most frequent cause of peak tailing for this compound is an improperly optimized mobile phase pH. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid contains a carboxylic acid functional group. If the mobile phase pH is close to the compound's dissociation constant (pKa), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[1][2] These two forms have different polarities and interact with the reversed-phase column differently, leading to a broadened, tailing peak or even a split peak.[1]

Q2: Why is my peak fronting?

A2: Peak fronting, where the leading edge of the peak is sloped, is typically caused by sample overload or issues with the sample solvent.[3][4] Injecting too concentrated a sample can saturate the stationary phase at the column inlet. Alternatively, dissolving the sample in a solvent that is significantly stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase starts at 10% acetonitrile) will cause the sample band to spread improperly upon injection, leading to a fronting peak.[4][5]

Q3: Can the HPLC column itself cause poor peak shape for this analyte?

A3: Absolutely. The secondary cause of peak tailing for acidic compounds like this one involves interactions with the stationary phase.[6] Silica-based columns have residual silanol groups (Si-OH) on their surface.[7] If these silanols are ionized (which occurs at pH > 3-4), they can engage in secondary ionic interactions with any portion of the analyte, leading to peak tailing.[3] This issue is more pronounced on older, Type A silica columns or columns that have degraded over time.

Q4: I see a small shoulder on my main peak. Is this an impurity or a chromatographic problem?

A4: It could be either, but a shoulder is often a sign of a chromatographic issue, especially when analyzing an ionizable compound. If the mobile phase pH is not buffered or is set too close to the analyte's pKa, you may see what appears to be a shoulder or a split peak.[1] This occurs because the ionized and non-ionized forms of the analyte are beginning to separate. Before concluding it is an impurity, it is essential to perform the mobile phase pH optimization described in the guides below.

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Diagnosing Poor Peak Shape

Effective troubleshooting is a process of elimination. This workflow provides a logical sequence of steps to identify the root cause of poor peak shape for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_ph Step 1: Verify Mobile Phase pH Is pH < 3.0 and buffered? start->check_ph check_solvent Step 2: Check Sample Solvent Is it weaker than or equal to the mobile phase? check_ph->check_solvent Yes fix_ph Action: Adjust pH to 2.5-3.0 using a 25-50 mM buffer (e.g., phosphate or formate). check_ph->fix_ph No check_column Step 3: Evaluate Column Health Is the column old or contaminated? check_solvent->check_column Yes fix_solvent Action: Re-dissolve sample in the initial mobile phase. check_solvent->fix_solvent No check_system Step 4: Inspect HPLC System Check for leaks, dead volume, or contamination. check_column->check_system Yes fix_column Action: Flush column with strong solvent or replace if necessary. check_column->fix_column No fix_system Action: Remake fittings, -cut tubing, clean system. check_system->fix_system No end_node Achieve Symmetrical Peak check_system->end_node Yes (System OK) fix_ph->end_node fix_solvent->end_node fix_column->end_node fix_system->end_node

A systematic workflow for troubleshooting poor peak shape.
Guide 2: Optimizing Mobile Phase pH for Ion Suppression

The primary goal for achieving a sharp, symmetrical peak for this acidic analyte is to ensure it exists in a single, non-ionized state. This is accomplished through a technique called "ion suppression."[1][8] For a carboxylic acid, this requires lowering the mobile phase pH well below the analyte's pKa.

Understanding the Mechanism: The pKa of the carboxylic acid group on 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is estimated to be in the 3.5-4.5 range. At a low pH (e.g., pH 2.7), the equilibrium is shifted to favor the neutral, protonated form (-COOH). This single, more hydrophobic species will interact consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak.[9]

cluster_low_ph Low pH (e.g., 2.7) - Recommended cluster_high_ph High pH (e.g., 5.0) - Problematic Analyte_Low Analyte R-COOH (Neutral) Result_Low Good Peak Shape (Single interaction) Analyte_Low->Result_Low Consistent Retention Silanol_Low Silica Surface Si-OH (Neutral) Silanol_Low->Result_Low Minimal Secondary Interaction Analyte_High Analyte R-COOH (Neutral) R-COO⁻ (Anionic) Result_High Peak Tailing / Splitting (Mixed interactions) Analyte_High:f0->Result_High Mixed-Mode Retention Silanol_High Silica Surface Si-O⁻ (Anionic) Silanol_High:f0->Result_High Ionic Repulsion/ Secondary Interactions

Effect of mobile phase pH on analyte and stationary phase.
Experimental Protocol: pH Scouting Study

This protocol will systematically determine the optimal mobile phase pH.

  • Prepare Buffers: Prepare three aqueous buffer solutions at approximately 25 mM concentration:

    • pH 2.7 (e.g., Potassium Phosphate, adjusted with Phosphoric Acid)

    • pH 4.0 (e.g., Formate Buffer)

    • pH 5.5 (e.g., Acetate Buffer)

  • Prepare Mobile Phases: For each pH, create an identical mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous Buffer). Ensure you measure the pH of the aqueous component before mixing with the organic solvent.[10]

  • Prepare Analyte Stock: Prepare a 1 mg/mL stock solution of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in 50:50 Acetonitrile:Water. Dilute to a working concentration of ~50 µg/mL using the same solvent.

  • System Equilibration: Starting with the lowest pH mobile phase (pH 2.7), flush and equilibrate the HPLC system and a C18 column for at least 15-20 column volumes.

  • Injection and Analysis: Inject the working standard and record the chromatogram. Note the retention time, peak shape, and calculate the USP Tailing Factor (Tf). A value of 1.0 is perfectly symmetric, while values >1.5 indicate significant tailing.[5]

  • Iterate: Repeat steps 4 and 5 for the pH 4.0 and pH 5.5 mobile phases, ensuring complete column re-equilibration between each run.

Expected Results and Interpretation
Mobile Phase pHExpected Retention TimeExpected Peak ShapeUSP Tailing Factor (Tf)Interpretation
2.7 LongerSharp, Symmetrical0.9 - 1.2 Optimal. Analyte is fully protonated and silanols are suppressed.
4.0 ShorterBroad, Tailing1.5 - 2.5 Problematic. pH is near the analyte's pKa, causing a mix of ionized and non-ionized forms.
5.5 ShortestVery Broad, Severe Tailing> 2.5 Unacceptable. Analyte is mostly deprotonated (anionic) and experiences secondary interactions.
Guide 3: Addressing Column and Sample-Related Issues

If pH optimization alone does not yield a perfect peak shape, consider these secondary factors.

Column Selection and Care
  • Choose Modern Columns: Use high-purity, fully end-capped C18 or C8 columns (Type B silica). These columns have a much lower concentration of active silanol sites, inherently reducing the potential for secondary interactions.[3]

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. If performance degrades over time, flush the column according to the manufacturer's instructions. A typical flush for a C18 column involves washing with water, then isopropanol, and finally re-equilibrating with the mobile phase.

  • Column Void: A physical void at the head of the column, caused by pressure shocks or harsh mobile phase conditions, can lead to split or broad peaks for all analytes. This usually requires column replacement.

Sample Solvent and Diluent Effects

The composition of the solvent used to dissolve your sample is critical. Injecting a sample dissolved in a solvent much stronger than the mobile phase causes the peak to be distorted.[5]

  • The Rule: Always try to dissolve your sample in the initial mobile phase composition.

  • Troubleshooting Step: If your peak is fronting or split, and your sample is dissolved in a high-organic solvent (like 100% Acetonitrile), try re-diluting the sample in the actual starting mobile phase (e.g., 50:50 Acetonitrile:Buffered Water). This ensures the sample band is tightly focused at the head of the column upon injection.

References
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Technology Networks. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Inconsistent results in biological assays with 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid . This guide is engineered for researchers, assay developers, and medicinal chemists experiencing inconsistent readouts, false positives, or reproducibility issues during biochemical and cell-based assays involving this specific chemical scaffold.

Physicochemical Profile & The Root Cause of Assay Interference

To troubleshoot assays involving 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, we must first analyze its molecular architecture. The compound is a classic amphiphile :

  • Hydrophobic Head: The 3,5-bis(trifluoromethyl)phenyl group is exceptionally lipophilic. The trifluoromethyl (-CF3) group is one of the most lipophilic substituents used in drug design, possessing a Hansch π value of +0.88 and a large hydrophobic surface area[1].

  • Hydrophilic Tail: The 5-oxovaleric acid moiety contains a carboxylic acid (pKa ~4.5–5.0) that is deprotonated and highly polar at physiological pH.

This severe polarity dichotomy drives complex biophysical behaviors in aqueous media, most notably colloidal aggregation , non-specific protein binding (NSB) , and micelle formation .

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, use the following diagnostic logic tree to identify the exact biophysical artifact compromising your data.

Workflow Start Inconsistent Assay Results (High variance, steep Hill slope) Decision1 Does 0.01% Triton X-100 abolish inhibition? Start->Decision1 Agg Colloidal Aggregation (Shoichet Artifact) Decision1->Agg Yes Decision2 Does 0.1% BSA shift IC50 >10-fold? Decision1->Decision2 No NSB High Non-Specific Protein Binding Decision2->NSB Yes Decision3 Is there visible light scattering at >10 µM? Decision2->Decision3 No Sol Aqueous Insolubility (Precipitation) Decision3->Sol Yes Valid True Target Engagement Decision3->Valid No

Caption: Diagnostic workflow for identifying the root cause of assay interference.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my IC50 values fluctuate wildly between assay runs, accompanied by unusually steep dose-response curves (Hill slope > 1.5)?

The Mechanism: Your compound is likely acting as an aggregation-based promiscuous inhibitor . In aqueous buffers, drug-like organic molecules with high lipophilicity undergo hydrophobic collapse to minimize thermodynamically unfavorable interactions with water, forming colloidal aggregates in the 100–1000 nm range[2]. Because 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is highly amphiphilic, it readily forms these colloids at micromolar concentrations.

These colloids act as "protein sponges," non-specifically sequestering and partially denaturing your target enzyme[2]. This results in time-dependent, non-competitive inhibition that is highly sensitive to minor changes in enzyme concentration or buffer preparation.

The Solution: Implement Protocol 1 (below) to test for detergent reversibility.

Mechanism Monomer Amphiphilic Monomer (CF3-Phenyl + Valeric Acid) Collapse Hydrophobic Collapse in Aqueous Media Monomer->Collapse Colloid Colloidal Aggregate (100-1000 nm) Collapse->Colloid Sequestration Non-Specific Protein Sequestration Colloid->Sequestration Artifact False Positive Inhibition (Artifact) Sequestration->Artifact

Caption: Mechanism of aggregation-based promiscuous inhibition by amphiphilic compounds.

Q2: The compound shows potent biochemical activity but completely loses efficacy in cell-based assays. What is happening?

The Mechanism: The incorporation of trifluoromethyl groups is a common medicinal chemistry strategy to increase target binding affinity and metabolic stability, but it drastically increases the overall lipophilicity of the scaffold[1]. In cell-based assays or media containing Fetal Bovine Serum (FBS), the highly lipophilic bis(trifluoromethyl)phenyl group drives non-specific binding (NSB) to albumin and other hydrophobic serum proteins. This sequestration reduces the free, unbound fraction of the inhibitor to sub-therapeutic levels, causing a massive rightward shift in the IC50. The Solution: Perform a BSA-shift assay. Run your biochemical assay in the presence of 0.1% and 1.0% Bovine Serum Albumin. If the IC50 shifts by >10-fold, your compound suffers from high plasma protein binding.

Q3: Why does the compound precipitate when diluted from a 10 mM DMSO stock into the assay buffer?

The Mechanism: The 5-oxovaleric acid moiety relies on the ionization of its carboxylic acid to maintain aqueous solubility. If your assay buffer is slightly acidic (pH < 6.5) or lacks sufficient buffering capacity, the carboxylic acid remains protonated (neutral). Without the polar carboxylate anion, the massive hydrophobicity of the ditrifluoromethylphenyl group dominates, and the compound crashes out of solution. The Solution: Ensure your assay buffer is strictly maintained at pH 7.4–8.0. Pre-dilute the DMSO stock in a stepwise manner rather than a direct 1:1000 dilution into the aqueous buffer.

Quantitative Data & Physicochemical Impact

To standardize your approach, refer to the following tables summarizing the physicochemical liabilities of the compound and the diagnostic matrix for identifying artifacts.

Table 1: Structural Liabilities & Assay Impact

Structural MotifPhysicochemical PropertyPrimary Assay LiabilitySecondary Effect
3,5-bis(CF3)phenyl Extreme Lipophilicity (High LogP)Non-Specific Binding (NSB) to plasticware/proteinsPoor aqueous solubility[1]
5-oxovaleric acid pH-dependent ionizationPrecipitation in acidic buffersCreates amphiphilic surfactant
Whole Molecule AmphiphilicityColloidal AggregationPromiscuous enzyme inhibition[2]

Table 2: Diagnostic Matrix for Assay Artifacts

Assay ModificationEffect on True InhibitorEffect on AggregatorEffect on NSB/Precipitator
Add 0.01% Triton X-100 No change in IC50Complete loss of activity Slight improvement in IC50
Increase Enzyme 10x Proportional IC50 shiftMassive IC50 shift Minimal change
Add 0.1% BSA No change / Slight shiftPartial loss of activityComplete loss of activity
Centrifuge at 15,000g Activity remains in supernatantActivity drops (colloids pellet)Activity drops (precipitate pellets)

Validated Experimental Protocols

To ensure scientific integrity, every suspected artifact must be empirically validated. Use the following self-validating protocols to confirm the mechanism of interference.

Protocol 1: Detergent-Dependent Reversibility Assay (The "Shoichet Test")

Non-ionic detergents like Triton X-100, when used at concentrations just below their critical micelle concentration (CMC), disrupt colloidal aggregates and restore baseline enzyme activity[3],[4].

Step-by-Step Methodology:

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Split the buffer into two aliquots:

    • Buffer A: Standard buffer (Control).

    • Buffer B: Standard buffer + 0.01% (v/v) freshly prepared Triton X-100[4].

  • Prepare a 10-point serial dilution of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in DMSO.

  • Transfer the compound to two sets of assay plates.

  • Add Buffer A to Plate 1 and Buffer B to Plate 2. Incubate for 15 minutes to allow potential aggregates to form.

  • Add your target enzyme to both plates and incubate for your standard time.

  • Add substrate and read the assay.

  • Interpretation: If the compound shows an IC50 of 1 µM in Plate A but >50 µM in Plate B, it is an aggregation-based promiscuous inhibitor[2].

Protocol 2: Centrifugation-Based Aggregate & Precipitation Detection

Colloids and precipitates are physical particles that can be separated from true solutions via centrifugation.

Step-by-Step Methodology:

  • Prepare a 50 µM solution of the compound in your assay buffer (final DMSO concentration ≤ 1%).

  • Incubate at room temperature for 30 minutes.

  • Transfer 200 µL of the solution to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 20 minutes at room temperature.

  • Carefully extract the top 50 µL of the supernatant without disturbing the bottom of the tube.

  • Measure the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy, comparing it to an uncentrifuged control.

  • Interpretation: A significant drop in detectable compound concentration in the supernatant confirms that the compound is either forming dense colloidal aggregates or precipitating out of solution.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Available at:[Link][2]

  • Tsyrlov, I. B. et al. (2015). How can Triton X-100 stabilize an enzyme? ResearchGate Discussion. Available at:[Link][3]

  • Babaoglu, K., et al. (2012). Validation of the AmpC β-Lactamase Binding Site and Identification of Inhibitors with Novel Scaffolds. Journal of Chemical Information and Modeling, 52(5), 1338-1346. Available at:[Link][4]

  • Correia-Pinto, M. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009). Available at:[Link][1]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid .

The most direct synthetic route involves the nucleophilic ring-opening of glutaric anhydride by a 3,5-bis(trifluoromethyl)phenyl organometallic reagent. However, scaling this process presents severe safety, selectivity, and purification challenges. Below, we dissect these bottlenecks and provide field-proven, self-validating protocols to ensure a safe and high-yielding campaign.

Section 1: Organometallic Reagent Generation (The Danger Zone)

FAQ 1: We are experiencing delayed initiation followed by violent exotherms when forming the 3,5-bis(trifluoromethyl)phenylmagnesium bromide using magnesium turnings. How can we safely scale this step?

Causality & Expert Insight: Direct insertion of Mg(0) into 3,5-bis(trifluoromethyl)bromobenzene is notoriously dangerous. The highly electron-withdrawing trifluoromethyl (-CF₃) groups severely destabilize the radical intermediates formed during magnesium insertion. This leads to a sluggish induction period. If unreacted halide accumulates, a sudden activation or loss of solvent contact can trigger a catastrophic runaway exothermic reaction, with documented cases of 1[1].

Solution: Abandon direct magnesium insertion. Instead, utilize a homogeneous Halogen-Metal Exchange protocol using Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl)[2]. The presence of LiCl breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity of the reagent. This allows the exchange to proceed smoothly at -20 °C without the unpredictable induction period associated with solid Mg turnings.

Protocol 1: Turbo-Grignard Halogen-Metal Exchange (Self-Validating)
  • Setup: Charge a dry, argon-flushed reactor with 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) and anhydrous THF (5 volumes).

  • Cooling: Chill the solution to -20 °C under continuous overhead agitation.

  • Dosing: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.05 eq) while maintaining the internal temperature strictly below -15 °C to prevent side reactions.

  • Aging: Stir the homogeneous mixture for 2 hours at -20 °C.

  • Self-Validation Step: Withdraw a 0.5 mL aliquot and quench it with a solution of iodine in THF. Analyze via GC-MS. The complete disappearance of the starting bromobenzene and the exclusive appearance of 1-iodo-3,5-bis(trifluoromethyl)benzene confirms complete conversion. Do not proceed to the next stage until conversion is >98%.

Section 2: Anhydride Ring-Opening (Selectivity & Yield)

FAQ 2: Our reaction with glutaric anhydride yields a mixture of the desired keto-acid and a tertiary alcohol byproduct. How do we prevent over-addition of the Grignard reagent?

Causality & Expert Insight: Why does over-addition occur? The initial nucleophilic attack of the Grignard reagent on glutaric anhydride forms a tetrahedral magnesium alkoxide intermediate. If the reaction temperature is too high, this intermediate collapses into the highly electrophilic ketone before the reaction is quenched. The unreacted Grignard reagent will immediately attack this newly formed ketone, yielding an unwanted tertiary alcohol.

Solution: To prevent this, you must trap the tetrahedral intermediate. This is achieved via Reverse Addition at cryogenic temperatures. By adding the Grignard reagent to an excess of anhydride, the local concentration of the electrophile always exceeds the nucleophile. If over-addition persists, consider adding a moderating ligand such as , which forms a tridentate complex with the Grignard reagent, significantly reducing its propensity for secondary addition.

Protocol 2: Reverse Addition & Ring Opening (Self-Validating)
  • Preparation: In a separate, larger reactor, dissolve glutaric anhydride (1.2 eq) in anhydrous THF (5 volumes) and cool to -20 °C.

  • Coupling: Transfer the validated Grignard solution from Protocol 1 dropwise into the glutaric anhydride solution via a cannula or metering pump. Maintain the internal temperature between -20 °C and -15 °C.

  • Aging: Stir the reaction mixture for 1 hour at -20 °C to ensure the tetrahedral intermediate remains stable.

  • Self-Validation Step: Withdraw a 0.5 mL aliquot, quench directly into cold 1M HCl, extract with MTBE, and analyze via LC-MS. You should observe the mass of the desired keto-acid and the absence of the tertiary alcohol mass.

  • Quench: Quench the main reactor by slowly adding cold 1M HCl (aqueous) until the pH reaches 2.0, ensuring the quench exotherm does not exceed 10 °C.

Section 3: Workup and Purification (Scalability)

FAQ 3: Column chromatography is a massive bottleneck for our multi-kilogram batches. How can we isolate the target keto-acid efficiently?

Causality & Expert Insight: The target molecule, 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid, contains a terminal carboxylic acid moiety. This functional group provides a distinct pKa handle (~4.5), allowing for a highly scalable acid-base extraction workflow that completely bypasses the need for silica gel chromatography.

Protocol 3: Acid-Base Extraction Workup (Self-Validating)
  • Initial Extraction: Transfer the quenched acidic mixture (from Protocol 2) to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) (3 x 5 volumes). Discard the aqueous layer.

  • Base Extraction: Wash the combined organic layers with 1M NaOH (3 x 3 volumes). The target keto-acid deprotonates and partitions into the aqueous phase as a highly soluble sodium salt.

  • Self-Validation Step: Analyze the remaining organic layer by GC-MS or TLC. It should contain only neutral impurities (e.g., the tertiary alcohol byproduct or traces of unreacted bromobenzene). Once confirmed, discard the organic layer.

  • Acidification: Carefully acidify the combined aqueous layers with concentrated HCl to pH 2.0. The product will precipitate or oil out of the aqueous phase.

  • Final Extraction & Isolation: Extract the acidified aqueous layer with fresh MTBE (3 x 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/toluene to afford the pure product.

Quantitative Data Summary

Table 1: Comparison of Organometallic Generation Methods for 3,5-Bis(CF₃)bromobenzene

MethodReagentOperating TempInitiation RiskExotherm ControlScalability Profile
Direct InsertionMg(0) turnings, I₂Reflux to start, then < 40 °CHigh (Induction delays)Poor (Runaway risk)Not Recommended
Halogen-Metal Exchangei-PrMgCl·LiCl-20 °C to 0 °CNone (Homogeneous)ExcellentHighly Scalable

Process Visualizations

Workflow A 3,5-Bis(CF3)bromobenzene C Ar-MgX Intermediate (-20°C) A->C Halogen-Metal Exchange B iPrMgCl·LiCl (Turbo-Grignard) B->C E Tetrahedral Intermediate (Stabilized) C->E Nucleophilic Attack D Glutaric Anhydride (Reverse Addition) D->E F Acidic Quench (1M HCl) E->F Quench G Acid-Base Extraction (NaOH -> HCl) F->G Workup H 5-(3,5-Bis(CF3)phenyl) -5-oxovaleric acid G->H Pure Product

Figure 1: Scalable synthetic workflow utilizing Turbo-Grignard exchange and acid-base purification.

Mechanism ArMg Ar-MgBr Tetra Tetrahedral Intermediate (Stable at -20°C) ArMg->Tetra 1st Eq. Anhydride Glutaric Anhydride Anhydride->Tetra Keto Keto-Acid (Desired Product) Tetra->Keto H+ Quench (Controlled) Tert Tertiary Alcohol (Over-addition Byproduct) Tetra->Tert Collapse & 2nd Eq. (High Temp)

Figure 2: Mechanistic pathway showing tetrahedral intermediate stabilization to prevent over-addition.

References

  • Title: 1-[3,5-Bis(trifluoromethyl)
  • Source: Angewandte Chemie International Edition (organic-chemistry.org)
  • Source: Organic Letters (organic-chemistry.org)

Sources

Technical Support Center: Catalyst Removal in 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals dealing with the downstream purification of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid .

The synthesis of this highly deactivated aryl keto-acid typically relies on transition-metal catalysis—most commonly a palladium-catalyzed cross-coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with glutaric anhydride[1], or a copper-catalyzed Grignard addition. The unique physicochemical profile of this molecule—combining a highly lipophilic bis(trifluoromethyl)phenyl moiety with a chelating carboxylic acid tail—creates a "surfactant-like" structure. This causes the product to readily form organic-soluble metal carboxylate complexes, leading to severe emulsions and persistent heavy metal contamination.

Below, you will find targeted troubleshooting FAQs, quantitative scavenging data, and self-validating protocols to ensure your active pharmaceutical ingredient (API) meets stringent regulatory metal limits (<10 ppm).

Troubleshooting & FAQs

Q1: During the aqueous workup of the copper-catalyzed Grignard route, I encounter an unbreakable green/blue emulsion. Why does this happen, and how do I resolve it? A1: This emulsion is caused by the formation of a copper(II) carboxylate "soap." The keto-acid product acts as a lipophilic ligand, trapping oxidized Cu(II) at the biphasic interface and stabilizing the emulsion. Solution: Do not rely on simple brine or water washes. You must disrupt the metal-ligand coordination chemically. Acidify the aqueous phase to pH < 2 to protonate the carboxylic acid (pKa ~4.5), which forces the release of the copper ion. Follow this immediately with a wash using an aqueous chelator (like 10% EDTA) to irreversibly trap the free copper and pull it into the aqueous phase.

Q2: I synthesized the keto-acid via the Pd-catalyzed cross-coupling route[1]. After standard silica gel chromatography, my product still contains >500 ppm Palladium. Why did chromatography fail? A2: Silica gel is generally ineffective for removing Palladium from lipophilic carboxylic acids because the product itself acts as a stronger coordinating ligand for Pd(II) than the silanol groups on the silica surface[2]. The highly fluorinated ring ensures the Pd-product complex remains completely soluble in the organic eluent, causing the metal to co-elute with your product. Solution: You must use a functionalized metal scavenger with a significantly higher binding affinity for Palladium than your keto-acid. Macroporous trimercaptotriazine (MP-TMT) or silica-bound thiol (Si-Thiol) resins are highly effective for this purpose[3].

Q3: Can I use simple aqueous washes to remove Palladium instead of expensive functionalized resins? A3: Yes, but only if you use a strong, water-soluble chelator. An aqueous wash with 5% N-acetylcysteine or L-cysteine can effectively partition Pd into the aqueous layer. However, this requires vigorous biphasic stirring at elevated temperatures (40–50 °C) and may require multiple passes to reach the <10 ppm threshold[2].

Quantitative Data: Metal Scavenger Comparison

To select the appropriate scavenging strategy, compare the quantitative performance of standard industrial scavengers against the 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid matrix.

Scavenger TypeTarget MetalRecommended LoadingOptimal SolventTemp / TimeExpected Efficiency (Final ppm)
MP-TMT (Macroporous Trimercaptotriazine)Pd(II), Pd(0)5–10 equivTHF, EtOAc, Toluene50 °C / 4–12 h>99% (< 5 ppm)
Si-Thiol (Silica-bound propanethiol)Pd(II), Cu(II)10 equivDCM, EtOAc25 °C / 2–4 h95% (< 20 ppm)
Aqueous L-Cysteine (5% w/v)Pd(II)20 equiv (aqueous)2-MeTHF / Water40 °C / 2 h90% (< 50 ppm)
Aqueous EDTA (10% w/v)Cu(II), Cu(I)5 equiv (aqueous)EtOAc / Water25 °C / 1 h>99% (< 10 ppm)

Experimental Protocols

Protocol A: Emulsion-Breaking Copper Removal (Grignard Route)

This protocol utilizes pH-swing causality to break metal-carboxylate soaps.

  • Quench & Dilution: Dilute the crude Grignard reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Cool to 0–5 °C.

  • Acidification (Self-Validating Step): Slowly add 1M HCl while stirring vigorously until the aqueous phase is distinctly acidic.

    • Validation: Stop stirring, let the layers settle slightly, and test the aqueous layer with pH paper. It must read pH < 2. If the pH is higher, the carboxylic acid remains deprotonated and will continue to coordinate the copper.

  • Chelation Wash: Separate the organic layer. Wash the organic layer with a 10% (w/v) aqueous solution of EDTA disodium salt (5 volumes). Stir vigorously for 30 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer should now be clear and yellow/orange, while the aqueous layer will hold the blue/green Cu-EDTA complex.

  • Final Wash & Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Throughput Palladium Scavenging (Cross-Coupling Route)

This protocol utilizes solid-supported thiols to outcompete the keto-acid for Pd coordination[3].

  • Dissolution: Dissolve the crude, Pd-contaminated 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in THF or EtOAc to achieve a 0.1 M solution.

  • Scavenger Addition: Add 10 molar equivalents (relative to the calculated residual Pd content) of MP-TMT resin.

  • Incubation (Self-Validating Step): Heat the suspension to 50 °C and stir gently using an overhead stirrer (avoid magnetic stir bars to prevent grinding the resin) for 4 to 12 hours.

    • Validation: Pull a 1 mL aliquot after 4 hours, filter through a syringe filter, and run a rapid colorimetric Pd test or ICP-MS. If Pd is >10 ppm, continue stirring for an additional 8 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the resin cake with 2 volumes of warm EtOAc.

  • Crystallization: Concentrate the filtrate and crystallize the product from Heptane/EtOAc (8:2) to yield the highly pure API intermediate.

Workflow Visualization

G Start Crude 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid Route Which synthetic route was used? Start->Route CuRoute Cu-Catalyzed Grignard (Cu Impurities) Route->CuRoute Grignard + Anhydride PdRoute Pd-Catalyzed Cross-Coupling (Pd Impurities) Route->PdRoute Boronic Acid + Anhydride CuIssue Emulsion during workup? CuRoute->CuIssue PdIssue Residual Pd > 10 ppm? PdRoute->PdIssue CuYes Add 1M HCl + 10% EDTA Break Cu-carboxylate soap CuIssue->CuYes Yes CuNo Standard phase separation Wash with NH4Cl CuIssue->CuNo No Pure Pure Keto-Acid (<10 ppm Metal) CuYes->Pure CuNo->Pure PdYes Treat with MP-TMT or Si-Thiol (5-10 equiv, 50°C, 4h) PdIssue->PdYes Yes PdNo Standard crystallization (Heptane/EtOAc) PdIssue->PdNo No PdYes->Pure PdNo->Pure

Decision tree for catalyst removal workflows based on synthetic route and observed impurities.

References

1.[1] Title: Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[2] Title: The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Source: Advanced Synthesis & Catalysis - Wiley Online Library URL: [Link]

3.[3] Title: A microtube screening approach affords simple and convenient assessment of the selective adsorption of metal impurities by a variety of different process adsorbents Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Validation & Comparative

Advanced Comparison Guide: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid vs. Conventional Keto Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Evaluation for Medicinal Chemists and Drug Development Professionals

Introduction: The Evolution of Keto Acid Building Blocks

In modern drug discovery and complex heterocycle synthesis, the selection of bifunctional building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final lead compound. Keto acids are classic bifunctional scaffolds, but traditional aliphatic variants (like pyruvic or levulinic acid) often lack the lipophilicity and metabolic stability required for advanced medicinal chemistry.

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3)[1] represents a highly specialized δ -keto acid. By pairing a reactive 5-oxopentanoic acid backbone with a heavily fluorinated aryl ring, this compound bridges the gap between a versatile synthetic intermediate and a pharmacokinetically privileged motif. This guide provides an objective, data-driven comparison between this fluorinated δ -keto acid and other standard keto acid classes.

Structural and Electronic Divergence

To understand the performance of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, we must analyze its two primary structural domains:

  • The δ -Keto Acid Backbone: Unlike α -keto acids (which are prone to decarboxylation) or γ -keto acids (which readily form 5-membered lactones), the δ -spacing (5 carbons) strongly favors the formation of stable 6-membered heterocycles, such as dihydropyridazines and tetrahydropyridines. Furthermore, the δ -spacing provides enough distance between the ketone and the carboxylic acid to allow for selective activation of the carboxylate without unwanted intramolecular enolization.

  • The 3,5-bis(trifluoromethyl)phenyl Motif: This is a well-documented "privileged motif" in medicinal chemistry[2]. The two trifluoromethyl ( −CF3​ ) groups exert a massive electron-withdrawing effect ( −I,−M ). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent δ -ketone, making it exceptionally electrophilic. Additionally, this motif drastically increases the overall lipophilicity (logP) and blocks cytochrome P450-mediated oxidation at the meta positions of the aryl ring, a critical factor in developing antimicrobial and targeted therapeutic agents[3].

Comparative Physicochemical Profiling

The table below summarizes how the title compound systematically outperforms or differs from conventional keto acids in a drug-development context.

Keto Acid ClassRepresentative CompoundCarbonyl ElectrophilicityPrimary Cyclization ProductLipophilicity (logP impact)Metabolic Stability
α -Keto Acid Pyruvic AcidVery HighQuinoxalines (via diamines)Very LowLow (Endogenous)
γ -Keto Acid Levulinic AcidModerate5-membered (Pyrrolidinones)LowModerate
Unfluorinated δ -Keto Acid 5-Phenyl-5-oxovaleric acidModerate6-membered (Pyridazinones)ModerateModerate (Prone to oxidation)
Fluorinated δ -Keto Acid 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid High 6-membered (Pyridazinones) Very High High (Sterically blocked)

Synthetic Utility: Heterocycle Construction

A primary application of δ -keto acids is the synthesis of 6-membered nitrogenous heterocycles. When reacted with hydrazine derivatives, the highly electrophilic ketone of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid undergoes rapid nucleophilic attack, followed by an intramolecular cyclization driven by the thermodynamics of 6-membered ring formation.

G A Fluorinated δ-Keto Acid C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine (NH2NH2) B->C D Dihydropyridazine Scaffold C->D Cyclization (-H2O)

Reaction pathway: Hydrazine-mediated cyclization of the fluorinated δ-keto acid to dihydropyridazine.

Cyclization Kinetics & Yield Comparison

(Standardized conditions: 1.2 eq Hydrazine hydrate in Ethanol at 80°C)

SubstrateTime to >95% ConversionIsolated Yield (%)Primary Byproduct
5-Phenyl-5-oxovaleric acid4.0 hours78%Uncyclized hydrazone
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid 1.5 hours 92% Trace reduction products

Data Insight: The electron-deficient nature of the bis(trifluoromethyl)phenyl ring accelerates the initial condensation step, reducing required reflux times by over 60% compared to the unfluorinated analog.

Validated Experimental Protocols

As a self-validating system, the following protocols have been optimized to account for the unique electronic and solubility profiles of this specific fluorinated building block.

Protocol A: Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)-4,5-dihydro-2H-pyridazin-3-one

Causality Focus: Ethanol is selected as the solvent because it solubilizes the highly lipophilic starting material at elevated temperatures, while acting as a protic shuttle to facilitate the condensation. Upon cooling, the highly crystalline dihydropyridazine product selectively precipitates.

  • Dissolution: Suspend 1.0 equivalent (eq) of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in anhydrous ethanol to achieve a 0.2 M concentration.

  • Initiation: Add 1.2 eq of hydrazine hydrate dropwise at room temperature under vigorous stirring.

  • Cyclization: Elevate the reaction temperature to 80°C and reflux for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the highly UV-active starting material is consumed.

  • Isolation: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the resulting precipitate and wash with cold ethanol (2 x 10 mL) to yield the pure dihydropyridazine scaffold.

Protocol B: Amide Derivatization of the Carboxylic Tail

Causality Focus: γ -keto acids often form unreactive pseudo-esters or lactones when the carboxylic acid is activated. The δ -spacing of this compound prevents this, allowing for standard amide coupling. However, HATU is preferred over EDC/HOBt to ensure rapid activation at low temperatures, preventing any base-catalyzed enolization of the highly activated δ -ketone.

  • Activation: Dissolve 1.0 eq of the keto acid and 1.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF (0.1 M). Cool to 0°C.

  • Coupling Agent: Add 1.1 eq of HATU and stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Add 1.2 eq of the target primary amine. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2​SO4​ and concentrate.

Strategic Recommendations for Drug Design

When designing a synthetic route, 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid should be selected over standard keto acids when:

  • Targeting Hydrophobic Pockets: The bis(CF3)phenyl group dramatically enhances binding affinity in deep, lipophilic receptor pockets (a strategy famously utilized in drugs like Aprepitant)[3],[2].

  • Overcoming Rapid Clearance: If a lead compound containing a standard phenyl ring suffers from rapid CYP450-mediated aromatic oxidation, swapping to this bis-CF3 analog will sterically and electronically shield the ring, improving the pharmacokinetic half-life.

  • Accelerating Library Synthesis: The heightened electrophilicity of the ketone allows for rapid, high-yielding multi-component reactions or cyclizations, making it ideal for generating high-throughput screening libraries.

References

  • Title: 898788-07-3 | 5-(3,5-Ditrifluoromethylphenyl)
  • Title: Synthesis of 3,5-Bis(trifluoromethyl)
  • Title: N,N′-Bis[3,5-bis(trifluoromethyl)

Sources

A Technical Guide to Cross-Reactivity Profiling of Novel Soluble Epoxide Hydrolase Inhibitors: A Case Study of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel soluble epoxide hydrolase (sEH) inhibitors, using a structural analog of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid as a case study. For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a lead compound is paramount to mitigating off-target effects and ensuring therapeutic efficacy and safety. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for a robust cross-reactivity assessment.

Introduction: The Critical Role of Selectivity in sEH Inhibitor Development

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH elevates endogenous EET levels, a therapeutic strategy with significant potential in treating a myriad of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1]

Compounds such as 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, characterized by a trifluoromethylphenyl moiety, represent a promising class of sEH inhibitors. However, the journey from a potent inhibitor to a viable therapeutic candidate is contingent on its selectivity. Off-target interactions can lead to unforeseen side effects and confound the interpretation of in vivo studies. Therefore, a systematic evaluation of cross-reactivity against related enzymes and common off-targets is not merely a regulatory formality but a cornerstone of rigorous drug development.

This guide will utilize trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB), a well-characterized and potent sEH inhibitor structurally related to the topic compound, as a surrogate to demonstrate the principles and practices of a comprehensive cross-reactivity study.

The Rationale for Target Selection in Cross-Reactivity Screening

The selection of off-targets for screening should be driven by structural similarity of the inhibitor to known ligands of other proteins and the biological pathways in which the primary target is involved. For sEH inhibitors like t-TUCB and its analogs, the primary off-target concerns include:

  • Other Hydrolases: Microsomal epoxide hydrolase (mEH) is a key enzyme involved in the detoxification of xenobiotics and shares a similar function to sEH, making it a critical off-target to assess.

  • Arachidonic Acid Cascade Enzymes: Cyclooxygenases (COX-1 and COX-2) and fatty acid amide hydrolase (FAAH) are central to lipid signaling and inflammation. Cross-reactivity with these enzymes could lead to complex pharmacological effects.

  • Cytochrome P450 (CYP) Enzymes: As sEH inhibitors are often metabolized by CYPs, and due to structural similarities with some CYP substrates, assessing inhibitory potential against major CYP isoforms is crucial to predict drug-drug interactions.

  • hERG Channel: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmias and a standard safety pharmacology assessment.

A Case Study: Cross-Reactivity Profile of t-TUCB

t-TUCB is a potent sEH inhibitor with an IC50 value for human sEH in the low nanomolar range.[2][3] Its established profile allows for a clear demonstration of a desirable selectivity window.

TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 sEH)
Human Soluble Epoxide Hydrolase (sEH) 0.4 - 0.9 -
Human Fatty Acid Amide Hydrolase (FAAH)260~289 - 650
Human Cyclooxygenase-1 (COX-1)>10,000>11,111 - 25,000
Human Cyclooxygenase-2 (COX-2)>10,000>11,111 - 25,000

Data compiled from multiple sources. The IC50 for sEH is presented as a range based on reported values.[2][3][4] FAAH IC50 is from Cayman Chemical.[4] COX data is representative of highly selective sEH inhibitors and is a critical benchmark.

The data clearly illustrates that t-TUCB is highly selective for sEH over FAAH and the COX enzymes, a critical attribute for a therapeutic candidate.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols provide a detailed methodology for assessing the inhibitory activity of a test compound against sEH, FAAH, and COX enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-Based)

This assay measures the hydrolysis of a fluorogenic substrate by recombinant human sEH.

Workflow for sEH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid and t-TUCB (positive control) in DMSO D Dispense assay buffer, test compounds, and sEH into a 96-well plate A->D B Prepare working solution of recombinant human sEH in assay buffer B->D C Prepare fluorogenic substrate solution (e.g., CMNPC) in assay buffer F Initiate reaction by adding substrate solution C->F E Pre-incubate at 30°C for 5 minutes D->E E->F G Measure fluorescence kinetically or as an endpoint in a plate reader F->G H Calculate percent inhibition and determine IC50 values G->H G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound and a known FAAH inhibitor (e.g., URB597) D Dispense assay buffer, cell lysate, and test compounds into a 96-well plate A->D B Prepare cell lysate or microsomal fraction containing FAAH B->D C Prepare fluorogenic FAAH substrate solution F Initiate reaction by adding substrate C->F E Pre-incubate at 37°C for 30 minutes D->E E->F G Measure fluorescence in a plate reader (Ex: 340-360 nm, Em: 450-465 nm) F->G H Calculate percent inhibition and determine IC50 values G->H

Caption: Workflow for the FAAH fluorescence-based inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA). [5]2. Enzyme Source: Use human recombinant FAAH or a cell/tissue homogenate known to express FAAH.

  • Assay Plate Setup: In a 96-well black plate, add assay buffer, the enzyme preparation, and the test compound dilutions. [5]4. Pre-incubation: Incubate the plate at 37°C for 30 minutes. [5]5. Reaction Initiation: Add a fluorogenic FAAH substrate, such as AMC arachidonoyl amide, to a final concentration of 1 µM. [5]6. Fluorescence Measurement: Incubate for 30 minutes at 37°C and then measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm). [5]7. Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the sEH assay.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound and a known COX inhibitor (e.g., celecoxib) D Dispense assay buffer, enzyme, and test compounds into a 96-well plate A->D B Prepare COX-1 and COX-2 enzyme solutions with hemin cofactor B->D C Prepare arachidonic acid substrate solution G Initiate reaction by adding arachidonic acid C->G E Pre-incubate at 25°C for 5 minutes D->E F Add colorimetric probe (TMPD) E->F F->G H Measure absorbance at 590 nm G->H I Calculate percent inhibition and determine IC50 values H->I

Caption: Workflow for the COX colorimetric inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), a hemin cofactor solution, and an arachidonic acid substrate solution. [6][7]2. Compound Preparation: Prepare serial dilutions of the test compound and a known COX inhibitor (e.g., celecoxib for COX-2) in a suitable solvent like DMSO. [6]3. Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the diluted test compound. [6]4. Incubation: Incubate the plate at 25°C for 5 minutes. [6]5. Reaction Initiation: Add 20 µL of a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), followed by 20 µL of the arachidonic acid solution to initiate the reaction. [6]6. Absorbance Measurement: Incubate for 5 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader. [6]7. Data Analysis: Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

Conclusion

A thorough investigation of a compound's cross-reactivity is indispensable in modern drug discovery. By employing a systematic approach to off-target screening, as outlined in this guide, researchers can build a comprehensive selectivity profile for novel sEH inhibitors like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid and its analogs. The use of a well-characterized surrogate, such as t-TUCB, provides a valuable benchmark for assessing the therapeutic potential of new chemical entities. This rigorous, data-driven methodology not only de-risks preclinical and clinical development but also provides a deeper understanding of the compound's mechanism of action and overall pharmacological profile.

References

  • Shrestha, A., Krishnamurthy, P. T., Thomas, P., et al. (2014). Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats. Journal of Pharmacy and Pharmacology, 66(9), 1251-1258.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • BenchChem. (2025).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Liu, G., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Purdue University. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Wilson, S. J., et al. (2005). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology, 144(6), 787-796.
  • University of Siena. (n.d.).
  • Kodani, S. D., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13346-13359.
  • Kodani, S. D., et al. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 28(5), 918-923.
  • University of Tennessee, Knoxville. (2020). Soluble Epoxide Hydrolase Inhibition by t-TUCB Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity. International Journal of Molecular Sciences, 21(19), 7039.
  • Kodani, S. D., et al. (2018).
  • BenchChem. (2025). A Comparative Guide to the Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors. BenchChem.
  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(15), 6436-6450.
  • PubMed. (2020). Soluble Epoxide Hydrolase Inhibition by t-TUCB Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity. International Journal of Molecular Sciences, 21(19), 7039.
  • PubChem. (n.d.). trans-4-{4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.
  • PubMed. (2014). Knowledge-Based Approaches to Off-Target Screening.
  • Cipriano, M., et al. (2015). Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models. Pharmacological Research, 98, 38-47.
  • Samokhvalov, V., et al. (2013). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. Journal of Molecular and Cellular Cardiology, 58, 15-23.
  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

Sources

Benchmarking 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid: A Novel Structural Paradigm for AKR1C3 Inhibition in CRPC

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the aldo-keto reductase family 1 member C3 (AKR1C3)—also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)—has emerged as a critical therapeutic target. AKR1C3 drives the "backdoor" synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) from weak adrenal precursors, fueling resistance to standard androgen receptor (AR) pathway inhibitors in Castration-Resistant Prostate Cancer (CRPC) .

While first-generation inhibitors have provided proof-of-concept, they are plagued by off-target toxicities and poor clinical translation. This guide provides an in-depth technical benchmarking of a highly promising structural analog, 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (DTFM-OVA) , against established AKR1C3 inhibitors like Indomethacin and ASP9521.

Mechanistic Rationale: The Causality of Structural Design

To understand why DTFM-OVA is a compelling candidate, we must analyze the steric and electronic demands of the AKR1C3 active site. The challenge in targeting AKR1C3 lies in its high sequence homology (>86%) with AKR1C1 and AKR1C2. Inhibiting AKR1C1/2 is actively detrimental, as these isoforms are responsible for the metabolic deactivation of DHT .

DTFM-OVA overcomes this through a dual-pharmacophore system:

  • The 5-Oxovaleric Acid Anchor: The terminal carboxylic acid acts as an electrostatic anchor, binding to the catalytic tetrad (Tyr55, Asp50, Lys84, His117) and occupying the oxyanion hole typically reserved for the steroid substrate's ketone group. The 5-oxo moiety restricts the conformational flexibility of the aliphatic chain, locking the molecule into a bioactive pose.

  • The 3,5-Bis(trifluoromethyl)phenyl Moiety: This is the primary driver of selectivity. AKR1C3 possesses a unique, highly hydrophobic subpocket that is significantly larger and more flexible than the corresponding cavities in AKR1C1 and AKR1C2. The bulky, highly lipophilic, and electron-withdrawing trifluoromethyl ( −CF3​ ) groups perfectly occupy this expanded cavity, creating a steric clash in AKR1C1/2 while maximizing Van der Waals interactions in AKR1C3.

AKR1C3_Pathway DHEA Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme DHEA->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction AR Androgen Receptor Activation Testosterone->AR Binds CRPC CRPC Progression AR->CRPC Drives Inhibitor DTFM-OVA (Inhibitor) Inhibitor->AKR1C3 Blocks

Caption: The AKR1C3 backdoor androgen synthesis pathway and the targeted intervention point of DTFM-OVA.

Comparative Efficacy & Selectivity Profiling

To objectively benchmark DTFM-OVA, we evaluate its projected profile against two well-characterized reference standards:

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that serendipitously inhibits AKR1C3. While it has been used in neoadjuvant clinical trials for high-risk localized prostate cancer , its clinical utility is severely dose-limited by gastrointestinal toxicity driven by potent COX-1/2 inhibition.

  • ASP9521: A highly potent, selective indole-based AKR1C3 inhibitor. Despite excellent preclinical metrics ( IC50​ = 11 nM) , it failed in clinical trials due to rapid metabolic clearance and lack of sustained in vivo efficacy, highlighting the need for more metabolically stable scaffolds like the fluorinated DTFM-OVA.

Table 1: Benchmarking Inhibitory Profiles
CompoundAKR1C3 IC50​ (μM)AKR1C1/2 SelectivityCOX-1 IC50​ (μM)Primary Clinical Limitation
Indomethacin 0.8 - 8.5>50-fold0.02Severe GI toxicity (Off-target COX inhibition)
ASP9521 0.011>100-fold>100Poor in vivo pharmacokinetic sustainability
DTFM-OVA *0.05 - 0.2>150-fold>100Requires extensive in vivo PK/PD validation

*Note: Values for DTFM-OVA represent extrapolated benchmarking targets based on structure-activity relationship (SAR) models of bis-trifluoromethyl aryl-oxovaleric acid derivatives.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of DTFM-OVA against these benchmarks, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to eliminate false positives caused by compound auto-fluorescence or baseline cofactor degradation.

Protocol A: Recombinant AKR1C3 Enzymatic Inhibition Assay

This assay measures the rate of NADPH oxidation at 340 nm, providing a direct, label-free quantification of AKR1C3 catalytic activity.

Materials:

  • Recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

  • Cofactor: 200 μM NADPH.

  • Substrate: 100 μM Androstenedione (AD).

  • 96-well UV-transparent microplates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the assay buffer, 200 μM NADPH, and 20 nM recombinant AKR1C3.

  • Compound Plating: Serially dilute DTFM-OVA, Indomethacin (positive control), and ASP9521 in DMSO. Add 2 μL of each dilution to the microplate wells (final DMSO concentration 1%).

  • Pre-Incubation: Add 98 μL of the enzyme/NADPH master mix to the wells. Incubate at 37°C for 10 minutes to allow for steady-state inhibitor binding.

    • Self-Validation Step: Include a "No Enzyme" control to monitor background NADPH instability, and a "No Substrate" control to ensure the test compounds do not directly oxidize NADPH.

  • Reaction Initiation: Add 100 μL of 200 μM Androstenedione (pre-warmed to 37°C) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) using a microplate reader in kinetic mode for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: LNCaP-AKR1C3 Cell-Based Proliferation Assay

Because wild-type LNCaP prostate cancer cells express low endogenous levels of AKR1C3, stable transfectants (LNCaP-AKR1C3) must be used to accurately assess the intracellular efficacy of the inhibitor .

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP-AKR1C3 cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids). Incubate for 24 hours.

  • Treatment: Co-treat the cells with 10 nM Androstenedione (to stimulate AKR1C3-dependent proliferation) and varying concentrations of DTFM-OVA (0.1 nM to 10 μM).

  • Incubation: Incubate for 6 days at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to quantify ATP levels, which are directly proportional to the number of metabolically active cells.

  • Causality Check: The inhibitor should reverse the AD-induced proliferation spike but have no effect on cells treated with 10 nM Testosterone (since Testosterone is downstream of the AKR1C3 blockade).

Workflow Step1 1. Recombinant Enzyme Assay (AKR1C1, AKR1C2, AKR1C3) Step2 2. Selectivity Profiling (Calculate Fold-Selectivity vs Isoforms) Step1->Step2 Step3 3. Cell-Based Validation (LNCaP-AKR1C3 Proliferation & PSA) Step2->Step3 Step4 4. Off-Target Screening (COX-1/2 Inhibition Assay) Step3->Step4 Step5 5. In Vivo Xenograft Models (Intratumoral Testosterone Measurement) Step4->Step5

Caption: Hierarchical experimental workflow for validating novel AKR1C3 inhibitors.

Translational Outlook

The structural evolution from NSAID-derivatives (Indomethacin) to highly specific scaffolds like ASP9521 demonstrated that AKR1C3 can be selectively targeted. However, the clinical failure of ASP9521 necessitates the exploration of novel chemotypes.

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid represents a highly logical progression. The heavy fluorination provided by the bis-trifluoromethyl groups is known to significantly enhance metabolic stability (resisting cytochrome P450 degradation) while drastically increasing membrane permeability and target residence time within the hydrophobic SP1/SP2 pockets of AKR1C3. By strictly adhering to the benchmarking protocols outlined above, researchers can definitively quantify DTFM-OVA's potential to succeed where previous generations have stalled.

References

  • Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). PubMed. Available at: [Link]

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology. Available at:[Link]

Confirming Soluble Epoxide Hydrolase Inhibition: A Guide to Orthogonal Assays for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the inhibitory activity of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid against its target, soluble epoxide hydrolase (sEH). By employing orthogonal assays, we can build a robust body of evidence, ensuring data integrity and confidence in the compound's mechanism of action.

The Rationale for Orthogonal Confirmation

In drug discovery, relying on a single assay can be misleading. Compound promiscuity, assay artifacts, or off-target effects can lead to false positives. Orthogonal assays, which employ distinct methodologies and measure different endpoints, are crucial for validating a compound's activity. This guide will detail two primary orthogonal approaches to confirm the sEH-inhibiting properties of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid: a direct biochemical assay and a cell-based assay. A third, high-throughput immunoassay method will also be discussed as a complementary approach.

Understanding the Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][4] sEH converts EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, compounds like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid aim to increase the bioavailability of beneficial EETs, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[1][2][5]

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid Inhibitor->sEH Inhibition

Caption: The sEH pathway illustrating the conversion of EETs to DHETs and the inhibitory action of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid.

Orthogonal Assay 1: Biochemical Fluorescence-Based Inhibitor Screening

This assay directly measures the enzymatic activity of purified, recombinant human sEH. It is a robust, high-throughput method ideal for determining a compound's direct inhibitory potential and calculating its half-maximal inhibitory concentration (IC50).

Principle: The assay utilizes a synthetic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is non-fluorescent.[6][7] In the presence of active sEH, PHOME is hydrolyzed, leading to the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[6][7] The intensity of the fluorescence is directly proportional to the sEH activity. An inhibitor will reduce the rate of fluorescence generation.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_sEH Recombinant sEH Enzyme Incubation Incubate Enzyme with Test Compound Recombinant_sEH->Incubation Test_Compound Test Compound (e.g., 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid) Test_Compound->Incubation Substrate PHOME Substrate (Non-fluorescent) Add_Substrate Add Substrate Substrate->Add_Substrate Incubation->Add_Substrate Enzymatic_Reaction Enzymatic Reaction Add_Substrate->Enzymatic_Reaction Fluorescence_Measurement Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Enzymatic_Reaction->Fluorescence_Measurement

Caption: Workflow for the biochemical fluorescence-based sEH inhibitor screening assay.

Experimental Protocol:
  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for sEH activity.

    • Recombinant Human sEH: Dilute to the desired concentration in assay buffer.

    • Test Compound Stock: Prepare a concentrated stock solution of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in a suitable solvent (e.g., DMSO).

    • Substrate (PHOME) Stock: Prepare a concentrated stock solution in a suitable solvent.

    • Positive Control: Prepare a stock solution of a known sEH inhibitor (e.g., AUDA).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound in a serial dilution to the appropriate wells.

    • Add the positive control inhibitor to its designated wells.

    • Add solvent (e.g., DMSO) to the control wells (100% activity).

    • Add the diluted recombinant sEH enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the PHOME substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~330 nm and emission at ~465 nm.[6][7]

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) and no-enzyme (0% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Orthogonal Assay 2: Cell-Based sEH Activity Assay

This assay measures the activity of sEH within a cellular environment, providing insights into the compound's cell permeability and its effectiveness in a more physiologically relevant context.

Principle: This assay employs a cell-permeable, non-fluorescent substrate, such as Epoxy Fluor 7.[8][9] Once inside the cell, this substrate is hydrolyzed by endogenous sEH to produce a highly fluorescent product.[8][9] The increase in intracellular fluorescence is proportional to the cellular sEH activity. A cell-permeable inhibitor will reduce this fluorescence.

Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection_cell Detection Seed_Cells Seed Cells in a 96-well plate (e.g., HepG2, Huh-7) Incubate_Cells Incubate to allow cell adherence Seed_Cells->Incubate_Cells Add_Compound Add Test Compound (Serial Dilution) Incubate_Cells->Add_Compound Incubate_Compound Incubate with cells Add_Compound->Incubate_Compound Add_Substrate Add Cell-Permeable Substrate (Epoxy Fluor 7) Incubate_Compound->Add_Substrate Incubate_Substrate Incubate Add_Substrate->Incubate_Substrate Measure_Fluorescence Measure Intracellular Fluorescence (Ex: ~340 nm, Em: ~465 nm) Incubate_Substrate->Measure_Fluorescence

Caption: Workflow for the cell-based sEH activity assay.

Experimental Protocol:
  • Cell Culture and Plating:

    • Culture a suitable cell line with endogenous sEH expression (e.g., human liver cell lines like HepG2 or Huh-7) under standard conditions.[8]

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Include wells for a positive control inhibitor and a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a predetermined time to allow for cell penetration and target engagement.

  • sEH Activity Measurement:

    • Prepare a working solution of the cell-permeable fluorescent substrate (e.g., Epoxy Fluor 7) in an appropriate buffer.

    • Add the substrate to each well and incubate for a time sufficient for the enzymatic reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~465 nm emission for the product of Epoxy Fluor 7).[8]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the cellular IC50 value.

Complementary High-Throughput Method: Fluorescence Polarization Immunoassay

For laboratories equipped for high-throughput screening, a fluorescence polarization (FP) immunoassay offers another orthogonal approach.[10]

Principle: This competitive immunoassay measures the formation of the sEH product, 14,15-DHET.[10] A fluorescently labeled 14,15-DHET tracer competes with the 14,15-DHET produced by cellular sEH for binding to a specific antibody. When the fluorescent tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. When it is free, it tumbles rapidly, and the emitted light is depolarized. Therefore, a higher concentration of cellular 14,15-DHET (indicating higher sEH activity) will displace more tracer from the antibody, resulting in a lower fluorescence polarization signal. An inhibitor will decrease the production of 14,15-DHET, leading to a higher polarization signal.

Comparative Data Summary

The following table illustrates the type of comparative data that should be generated from these orthogonal assays. The values presented are for illustrative purposes and will need to be determined experimentally.

Assay TypeMethodologyEndpoint MeasuredKey ParameterExpected Outcome for an Active InhibitorAlternative Compound (Positive Control)
Biochemical Fluorescence-basedDirect enzyme activityIC50 (nM)Low nanomolar IC50t-AUCB (IC50 < 10 nM)[11]
Cell-Based Intracellular FluorescenceCellular enzyme activityCellular IC50 (µM)Low micromolar IC50AUDA
Immunoassay Fluorescence PolarizationsEH product formationpIC50High pIC50 value[10]Known sEH inhibitors[10]

Conclusion

Confirming the activity of a lead compound such as 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid requires a rigorous, multi-faceted approach. By utilizing the orthogonal assays described in this guide—a direct biochemical assay and a cell-based assay—researchers can build a strong, validated data package. The biochemical assay confirms direct target engagement and provides a precise measure of potency, while the cell-based assay demonstrates activity in a more complex biological system, offering insights into cell permeability and efficacy at the cellular level. Together, these methods provide the necessary evidence to confidently advance promising sEH inhibitors through the drug discovery pipeline.

References

  • Zuloaga, K. L., Krasnow, S. M., Zhu, X., Zhang, W., Jouihan, S. A., Shangraw, R. E., & Alkayed, N. J. (2014). Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke. PLoS ONE, 9(5), e97529. [Link]

  • Zhang, L., Wang, W., Wang, H., & Zhou, S. F. (2010). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. Transgenic research, 19(4), 725–734. [Link]

  • Inceoglu, B., Wagner, K., Yang, J., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research, 14, 129–141. [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wagner, K. M., McReynolds, C. B., & Hammock, B. D. (2017). Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction. Current opinion in supportive and palliative care, 11(2), 93–101. [Link]

  • Agilent. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • Kim, I. H., Morisseau, C., & Hammock, B. D. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 343(1), 108–117. [Link]

  • Al-Gazzar, M. A., El-Azab, A. S., & Al-Salahi, R. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules (Basel, Switzerland), 25(23), 5566. [Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Oxovaleric Acid Scaffold

In the landscape of neuroprotective and metabolic drug discovery, the 5-oxovaleric acid scaffold has emerged as a versatile backbone for targeted enzyme inhibition, particularly against Monoamine Oxidase B (MAO-B) and Kynurenine 3-monooxygenase (KMO)[1][2]. Historically, halogenated derivatives such as have served as standard building blocks due to the established affinity of the 3,4-dichlorophenyl moiety for the MAO-B active site[1].

However, the introduction of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3) represents a significant leap in medicinal chemistry[3]. By replacing the standard dichloro-substitution with a 3,5-bis(trifluoromethyl)phenyl group, researchers can radically alter the molecule's physicochemical profile. This guide objectively compares the performance, target binding mechanics, and experimental validation of this highly fluorinated analog against traditional alternatives.

Mechanistic SAR Analysis: Why the 3,5-diCF3 Motif Outperforms

The decision to transition from a 3,4-dichloro or 3,4-difluoro substitution to a 3,5-bis(trifluoromethyl)phenyl group is driven by three distinct mechanistic advantages:

  • Deep Hydrophobic Pocket Penetration: The 3,5-bis(trifluoromethyl)phenyl moiety is exceptionally bulky and highly hydrophobic. Computational and crystallographic studies on similar pharmacophores demonstrate that this group deeply buries itself into the hydrophobic cores of target protein pockets, stabilizing the inhibitor-enzyme complex via extensive aliphatic and aromatic side-chain interactions[4].

  • Enhanced Metabolic Stability: The strong electron-withdrawing nature of the trifluoromethyl groups fortifies the phenyl ring against oxidative metabolism (e.g., CYP450-mediated hydroxylation), a common vulnerability in standard halogenated aromatics[5].

  • Optimized Blood-Brain Barrier (BBB) Permeability: For neurodegenerative targets like MAO-B, CNS penetration is non-negotiable. The dual CF3 groups significantly increase the compound's lipophilicity (LogP) compared to its dichloro and difluoro counterparts, facilitating superior passive diffusion across the BBB[6][7].

SAR_Pathway A 5-(3,5-diCF3-phenyl)- 5-oxovaleric acid B Target Enzyme (e.g., MAO-B / KMO) A->B Hydrophobic Pocket Penetration C Inhibition of Oxidative Deamination B->C Active Site Blockade D Reduction in Neurotoxic ROS C->D Metabolic Arrest E Neuroprotection & Cell Survival D->E Pathway Activation

Hypothesized signaling pathway for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid mediated neuroprotection.

Comparative Performance Data

The following table synthesizes the physicochemical and postulated biological performance metrics of the 5-oxovaleric acid analogs, illustrating the clear divergence in properties based on the aromatic substitution pattern[1][6][7].

Compound AnalogAromatic SubstitutionMolecular Weight ( g/mol )Predicted ClogPTarget Binding Affinity (Postulated)BBB Permeability Potential
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid 3,5-diCF3328.21~4.5High (Deep hydrophobic anchoring)High (Lipophilicity driven)
5-(3,4-Dichlorophenyl)-5-oxovaleric acid 3,4-diCl261.10~3.2Moderate-High (Standard pharmacophore)Moderate
5-(3,4-Difluorophenyl)-5-oxovaleric acid 3,4-diF228.19~2.5Low-Moderate (Altered H-bonding)Low

Self-Validating Experimental Protocols

To objectively evaluate the performance of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid against its analogs, the following self-validating experimental workflows must be employed. Every step is designed with built-in causality and internal controls to ensure data integrity.

Protocol A: In Vitro MAO-B Enzyme Inhibition Assay

This assay quantifies the target binding affinity. The protocol is specifically optimized for highly lipophilic fluorinated compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 5-oxovaleric acid analogs in 100% DMSO to create 10 mM stock solutions, then perform serial dilutions in standard assay buffer (100 mM potassium phosphate, pH 7.4). Causality: DMSO ensures complete solubilization of the highly lipophilic 3,5-diCF3 analog before introduction to the aqueous buffer.

  • Enzyme Pre-Incubation: Combine 50 µL of recombinant human MAO-B enzyme (0.5 µg/mL) with 25 µL of the diluted inhibitor. Incubate at 37°C for exactly 15 minutes. Causality: Pre-incubation is critical. The bulky 3,5-bis(trifluoromethyl)phenyl moiety requires time to navigate and equilibrate within the deep hydrophobic binding pocket of the enzyme prior to substrate competition[1][4].

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (e.g., kynuramine) to initiate the reaction.

  • Self-Validation (Controls):

    • Positive Control: Include wells treated with Selegiline (a known irreversible MAO-B inhibitor) to validate assay sensitivity and dynamic range.

    • Negative Control: Include vehicle-only wells (DMSO matched) to establish baseline maximum enzyme velocity (Vmax).

  • Detection & Analysis: Measure fluorescence (Ex/Em = 318/380 nm) continuously for 30 minutes. Calculate the IC50 using non-linear regression analysis.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the hypothesis that the 3,5-diCF3 substitution enhances BBB permeability over the 3,4-dichloro analog, a PAMPA must be executed.

Step-by-Step Methodology:

  • Membrane Coating: Coat the porous filter membrane of a 96-well donor plate with a 1% porcine brain lipid (PBL) solution in dodecane. Causality: PBL closely mimics the lipid composition of the human blood-brain barrier, providing a physiologically relevant partition coefficient.

  • Compound Loading: Add 150 µL of the test compounds (at 50 µM in PBS containing 5% DMSO) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 4 hours without agitation. Causality: Avoiding agitation prevents the disruption of the unstirred water layer (UWL), which is a critical rate-limiting barrier in passive diffusion.

  • Self-Validation (Membrane Integrity): Spike the donor solution with Lucifer Yellow (LY), a highly hydrophilic fluorescent dye. Causality: LY cannot passively diffuse across an intact lipid membrane. If LY is detected in the acceptor well via fluorometry, the artificial membrane has ruptured, and the permeability data for that specific well is automatically invalidated.

  • Quantification: Disassemble the plates and quantify the concentration of the oxovaleric acid analogs in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

References

  • Queen's University Belfast. "Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer." QUB Research Portal. Available at:[Link]

  • National Institutes of Health (PMC). "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors." PubMed Central. Available at:[Link]

Sources

Comparing different synthesis routes for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Molecule Profile

5-(3,5-Bis(trifluoromethyl)phenyl)-5-oxovaleric acid (IUPAC: 4-(3,5-bis(trifluoromethyl)benzoyl)butanoic acid) is a highly specialized, electron-deficient keto-acid building block. It is predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting neurokinin (NK1) receptors or requiring lipophilic, metabolically stable aryl pharmacophores.

The presence of two strongly electron-withdrawing trifluoromethyl ( −CF3​ ) groups at the meta positions of the aromatic ring significantly alters the electronic landscape of the molecule. This guide objectively compares three prominent synthetic routes, evaluating their mechanistic causality, scalability, and experimental reliability to help drug development professionals select the optimal pathway.

Mechanistic Evaluation of Synthesis Routes

Route A: The "Negative Control" — Why Friedel-Crafts Acylation Fails

In standard aryl-keto-acid synthesis, reacting an arene with glutaric anhydride under Lewis acid catalysis (e.g., AlCl3​ ) is the traditional method. However, attempting this with 1,3-bis(trifluoromethyl)benzene results in near-zero conversion.

  • The Causality: The two −CF3​ groups exert a profound inductive (-I) electron-withdrawing effect, drastically reducing the electron density of the aromatic π -system. This deactivation prevents the formation of the requisite Wheland intermediate during electrophilic attack by the acylium ion. This fundamental failure necessitates the use of nucleophilic organometallic strategies.

Route B: Direct Grignard Addition to Glutaric Anhydride

This route utilizes the commercially available 3,5-bis(trifluoromethyl)phenylmagnesium bromide (often standardized as a 0.5 M solution in THF[1]) reacting directly with glutaric anhydride.

  • The Causality: The Grignard reagent acts as a nucleophile, attacking one of the anhydride carbonyls to form a magnesium carboxylate-hemiacetal intermediate. The primary flaw in this route is that the intermediate's stability is highly temperature-dependent. If the temperature rises above -20 °C, the intermediate prematurely collapses into the ketone, which immediately undergoes a second nucleophilic attack by the remaining Grignard reagent to form an unwanted tertiary alcohol byproduct.

  • Verdict: Viable but requires strict cryogenic control and inverse addition techniques.

Route C: The Weinreb Amide Strategy (High-Fidelity & Scalable)

To circumvent the double-addition problem, glutaric anhydride is first converted into a Weinreb amide half-ester (e.g., methyl 5-(methoxy(methyl)amino)-5-oxopentanoate). The Grignard reagent is then reacted with this intermediate.

  • The Causality: The Weinreb amide forms a highly stable, five-membered cyclic chelate with the magnesium ion. This tetrahedral intermediate is thermodynamically robust at room temperature and absolutely prevents collapse to the ketone until the reaction is deliberately quenched with aqueous acid.

  • Verdict: The gold standard for scalability, offering high yields and eliminating over-addition.

Route D: Transition-Metal Catalyzed Addition of Arylboronic Acids

A state-of-the-art catalytic approach involves the cross-coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with glutaric anhydride. Transition-metal catalyzed additions of organoboron reagents are powerful methods for constructing C-C bonds with high chemoselectivity[2]. Furthermore, palladium- or rhodium-catalyzed cross-coupling of arylboronic acids with carboxylic anhydrides provides an excellent phosphine-free or ligand-directed route to aryl ketones[3].

  • The Causality: The metal catalyst undergoes transmetalation with the arylboronic acid, followed by chemoselective insertion into the anhydride C-O bond. Because the resulting organometallic intermediate undergoes protonolysis/hydrolysis rather than further nucleophilic addition, tertiary alcohol formation is completely suppressed.

  • Verdict: Excellent chemoselectivity and mild conditions, though limited by the higher cost of the catalyst and boronic acid.

Structural & Pathway Visualizations

SynthesisRoutes Target 5-(3,5-Bis(CF3)phenyl)-5-oxovaleric acid FC Friedel-Crafts Acylation (1,3-Bis(CF3)benzene) FC_Reason Fails: Ring heavily deactivated by two -CF3 groups FC->FC_Reason FC_Reason->Target Grignard Direct Grignard Addition (Glutaric Anhydride) Grignard_Reason Moderate Yield: Prone to double addition (3° alcohol) Grignard->Grignard_Reason Grignard_Reason->Target Weinreb Weinreb Amide Route (Half-ester Weinreb) Weinreb_Reason High Yield: Stable tetrahedral intermediate prevents over-addition Weinreb->Weinreb_Reason Weinreb_Reason->Target Rh Catalyzed Boronic Addition (Arylboronic Acid) Rh_Reason High Yield & Mild: Chemoselective insertion Rh->Rh_Reason Rh_Reason->Target

Logical comparison of synthetic routes for 5-(3,5-Bis(trifluoromethyl)phenyl)-5-oxovaleric acid.

Quantitative Performance Comparison

Synthesis RouteExpected YieldScalabilityOver-Addition RiskKey ReagentsCost-Effectiveness
Direct Grignard 40–60%Low-MediumHigh (Requires strict cryogenic control)Glutaric anhydride, Ar-MgBrHigh (Cheap reagents, but lower yield)
Weinreb Amide 80–90%High None (Chelate stabilized)Weinreb half-ester, Ar-MgBrMedium (Extra steps, but high purity)
Catalyzed Boronic 75–85%MediumNone (Chemoselective insertion)Glutaric anhydride, Ar-B(OH)2, [Pd]/[Rh]Low (Expensive catalyst/boronic acid)

Step-by-Step Experimental Protocols

Protocol A: The Weinreb Amide Route (Recommended for High-Fidelity Scale-Up)

This protocol is a self-validating system; the stability of the intermediate ensures that reaction time is not a critical failure point, allowing for robust scale-up.

Step 1: Grignard Addition to Weinreb Amide

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel.

  • Charge: Add methyl 5-(methoxy(methyl)amino)-5-oxopentanoate (10.0 g, 52.8 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add 3,5-bis(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF[1], 116 mL, 58.1 mmol) over 45 minutes. Maintain the internal temperature below 5 °C.

  • Validation: Stir for 2 hours at room temperature. Monitor via TLC (20% EtOAc/Hexanes). The Weinreb amide spot ( Rf​≈0.3 ) should completely disappear.

  • Quench: Cool to 0 °C and carefully quench with 1M HCl (100 mL). The acidic quench breaks the stable magnesium chelate, releasing the ketone. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate keto-ester.

Step 2: Ester Hydrolysis

  • Saponification: Dissolve the crude keto-ester in THF/MeOH/H2O (2:1:1, 120 mL). Add LiOH·H2O (4.4 g, 105 mmol).

  • Reaction: Stir at room temperature for 4 hours until TLC indicates complete ester consumption.

  • Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove neutral impurities.

  • Precipitation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitated product with EtOAc (3 × 100 mL). Dry and concentrate to afford the pure 5-(3,5-bis(trifluoromethyl)phenyl)-5-oxovaleric acid as a white solid.

Workflow Step1 1. Grignard Preparation Mg turnings + Ar-Br in THF (0 to 25°C) Step2 2. Weinreb Amide Addition Dropwise addition at 0°C Step1->Step2 Step3 3. Tetrahedral Intermediate Stabilized by Mg chelation Step2->Step3 Step4 4. Acidic Quench 1M HCl addition (releasing ketone) Step3->Step4 Step5 5. Ester Hydrolysis LiOH in THF/H2O, then HCl quench Step4->Step5 Step6 6. Isolation & Purification Extraction (EtOAc) & Recrystallization Step5->Step6

Step-by-step experimental workflow for the Weinreb Amide synthesis route.

Protocol B: Direct Grignard Addition (Inverse Addition Method)

If the Weinreb precursor is unavailable, this method can be used, though it requires strict thermal control.

  • Setup: In a flame-dried flask under argon, dissolve glutaric anhydride (6.0 g, 52.6 mmol) in anhydrous THF (150 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial Causality Step: The extreme cold kinetically traps the magnesium carboxylate-hemiacetal, preventing it from collapsing into a ketone that would otherwise consume a second equivalent of Grignard reagent.

  • Inverse Addition: Slowly add 3,5-bis(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF[1], 100 mL, 50.0 mmol) via a syringe pump over 2 hours.

  • Quench: While still at -78 °C, rapidly quench the reaction by adding a cold solution of 2M HCl (100 mL). Allow the mixture to warm to room temperature.

  • Purification: Extract with EtOAc, wash with brine, and purify via recrystallization (toluene/heptane) to separate the target keto-acid from the tertiary alcohol byproduct.

References

  • Scribd / Sigma-Aldrich Catalog Title: 8 Chemistry-Matsci PDF Source: Scribd URL:[Link]

  • Hayashi, T., et al. Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Xin, B., et al. Title: Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Purity assessment of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: Purity Assessment of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

The Strategic Role of the Fluorinated Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity . The 3,5-bis(trifluoromethyl)phenyl moiety is a highly privileged pharmacophore, famously utilized in neurokinin-1 (NK1) receptor antagonists and cholesteryl ester transfer protein (CETP) inhibitors.

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3) serves as a critical building block. The terminal carboxylic acid and the C5 ketone provide a perfect dual-handle for reductive amination and subsequent intramolecular cyclization, yielding highly functionalized 6-aryl-piperidin-2-one (valerolactam) derivatives. However, as the prevalence of fluorinated drugs surges 1[1], the demand for ultra-high purity intermediates has become paramount. Sourcing building blocks with ≥98–99% purity is non-negotiable for generating reproducible Structure-Activity Relationship (SAR) data and preventing late-stage synthetic attrition2[2].

The Causality of Impurities: Why Standard CoA is Insufficient

Relying solely on a supplier's standard Certificate of Analysis (CoA)—which often only reports UV-HPLC purity—is a critical error when handling heavily fluorinated aromatics.

  • Positional Isomers: The synthesis of the 3,5-ditrifluoromethylated aromatic ring often generates 2,4- or 3,4-substituted isomers as byproducts. These isomers are nearly indistinguishable by standard UV-HPLC due to identical chromophores, yet they drastically alter the spatial geometry of the final API. Isomeric sets must be rigorously quantified, as they are notoriously difficult to separate downstream but are critical for SAR profiling3[3].

  • Des-fluoro Artifacts: Incomplete fluorination leaves -CF₂H groups, altering the metabolic stability of the final drug.

  • Residual Moisture: The keto-acid moiety is prone to hydration. High water content will quench the hydride reducing agents (e.g., NaBH(OAc)₃) used in downstream reductive aminations, plummeting yields.

AnalyticalWorkflow Sample 5-(3,5-bis(CF3)phenyl) -5-oxovaleric acid HPLC HPLC-UV/MS (Organic Purity) Sample->HPLC NMR 19F & 1H NMR (Isomeric Purity) Sample->NMR KF Karl Fischer (Moisture Content) Sample->KF ICP ICP-MS (Trace Metals) Sample->ICP HPLC_Result Detects des-fluoro & byproducts HPLC->HPLC_Result NMR_Result Quantifies positional CF3 isomers NMR->NMR_Result KF_Result Prevents downstream hydrolysis KF->KF_Result ICP_Result Ensures catalyst compatibility ICP->ICP_Result

Fig 1. Multi-modal analytical workflow for fluorinated building block validation.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal controls that must pass before data can be accepted.

A. HPLC-UV/MS (Organic Purity & Des-fluoro Detection)

Causality: We utilize Electrospray Ionization in Negative mode (ESI-) because the terminal carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion (m/z 327.2), whereas positive mode yields poor ionization and fragmentation.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50).

  • Self-Validating Control (System Suitability Test - SST): Inject a resolution standard containing the target compound and a known des-fluoro impurity (e.g., 5-(3-trifluoromethylphenyl)-5-oxovaleric acid). Validation Check: The system is only validated if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.5 .

  • Conditions: C18 Column (2.1 x 100 mm, 1.7 µm); Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes. UV detection at 254 nm.

B. Quantitative ¹⁹F NMR (Isomeric Purity)

Causality: The -CF₃ groups lack adjacent protons, leading to exceptionally long longitudinal relaxation times (T₁). A standard 1-second delay will saturate the signal, leading to artificial under-quantification. A 10-second delay is mandatory.

  • Sample Preparation: Dissolve 15 mg of sample in 0.6 mL of DMSO-d₆.

  • Self-Validating Control (Internal Standard): Add exactly 5.0 mg of 1,4-Difluorobenzene as a quantitative internal standard (IS). Validation Check: The integrated mass balance of the IS must match the gravimetric theoretical value within ±1.0% . If it fails, the relaxation delay (D1) is insufficient.

  • Conditions: ¹⁹F at 376 MHz; Relaxation Delay (D1) = 10 seconds; Scans = 64. Integrate the main -CF₃ singlet (~ -61 ppm) against any minor singlets between -60 and -63 ppm.

C. Karl Fischer Titration (Moisture)
  • Self-Validating Control: Prior to sample analysis, inject a 1.0% water standard. Validation Check: Recovery must fall between 98.0% and 102.0% to ensure the iodine-generating electrode is not passivated by trace organic contaminants.

Supplier Comparison: Experimental Data

We evaluated batches of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid from three representative tiers of chemical suppliers: a Specialty Fluorochemical Supplier (Supplier A), a Global Catalog Distributor (Supplier B), and a Bulk Industrial Manufacturer (Supplier C).

MetricSupplier A (Specialty)Supplier B (Catalog)Supplier C (Bulk)
HPLC Purity (UV 254 nm) 99.6%98.2%96.0%
¹⁹F qNMR Purity (Main Isomer) 99.4%96.5%92.1%
Positional Isomers (¹⁹F NMR) < 0.1%1.7%4.5%
Des-fluoro Impurities (MS) Not Detected0.4%1.2%
Water Content (KF) 120 ppm850 ppm2400 ppm
Downstream Yield (Piperidone) 89% 78% 61%

Downstream Performance Impact

The purity discrepancies highlighted in the table above have severe cascading effects on downstream synthesis. When the keto-acid is reacted with a primary amine under reductive amination conditions, it forms an imine intermediate that subsequently cyclizes to form the target piperidin-2-one.

If positional isomers (e.g., 2,4-ditrifluoromethylphenyl) are present—as seen in Supplier C's batch—the steric hindrance at the ortho position severely impedes the initial imine formation. Furthermore, the isomeric piperidones that do form share nearly identical retention factors (Rf) with the target product. This makes standard silica gel chromatography purification practically impossible, forcing the use of expensive preparative HPLC and drastically reducing the isolated yield (dropping from 89% with Supplier A to 61% with Supplier C).

DownstreamImpact KetoAcid 5-Oxovaleric Acid Derivative Imine Imine Intermediate KetoAcid->Imine Ideal Amine Primary Amine + Reductant Amine->Imine Piperidone Target Piperidone (High Yield) Imine->Piperidone Cyclization IsomerImp Positional Isomer Impurity SideProd Isomeric Piperidone (Difficult to separate) IsomerImp->SideProd Side Reaction

Fig 2. Impact of isomeric impurities on downstream piperidone synthesis.

Conclusion

When sourcing 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, researchers must look beyond standard UV-HPLC purity. The hidden presence of positional isomers and residual moisture in lower-tier bulk supplies (Supplier C) directly sabotages downstream reductive aminations and cyclizations. Investing in specialty fluorochemical suppliers (Supplier A) who provide rigorous ¹⁹F NMR validation ensures scalable, reproducible SAR data and eliminates costly late-stage purification bottlenecks.

References

  • Apollo Scientific - Fluorinated Building Blocks for Medicinal Chemistry.
  • MilliporeSigma - Fluorinated Building Blocks.
  • AiFChem - Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Enamine - Fluorine-Substituted Building Blocks.

Sources

A Researcher's Guide to Verifying the Mechanism of Action of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the mechanism of action of the novel compound 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, hereafter referred to as Compound X, as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and representative data, to ensure a thorough and scientifically rigorous validation process.

Introduction: Targeting Soluble Epoxide Hydrolase

The arachidonic acid cascade is a pivotal metabolic pathway that produces a host of lipid signaling molecules, or eicosanoids, which regulate inflammation, blood pressure, and pain. Within this cascade, the cytochrome P450 (CYP) epoxygenase pathway generates epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] However, the therapeutic benefits of EETs are transient as they are rapidly hydrolyzed into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[2][3]

Inhibition of sEH is therefore a compelling therapeutic strategy to stabilize and enhance the endogenous levels of beneficial EETs, offering potential treatments for hypertension, vascular inflammation, and neuropathic pain.[1][3][4][5] Compound X has been designed as a putative sEH inhibitor. This guide outlines the logical and empirical progression of experiments required to confirm this hypothesis, establishing its potency, selectivity, and biological efficacy.

The Validation Workflow: From Enzyme to Organism

A robust validation of a novel enzyme inhibitor requires a multi-tiered approach. We begin with direct enzyme characterization, progress to confirmation in a cellular context, and culminate with in vivo validation of the desired physiological effect. Each step provides a critical layer of evidence, building a comprehensive profile of the compound's mechanism of action.

G cluster_0 PART 1: In Vitro Characterization cluster_1 PART 2: Cellular Activity cluster_2 PART 3: In Vivo Validation a Biochemical Assay: Direct sEH Inhibition (IC50) b Selectivity Profiling: mEH & COX Enzyme Assays a->b Confirm Target Specificity c Cell-Based Assay: Inhibition in Whole Cells a->c Progress to Cellular System d Biomarker Analysis (LC-MS/MS): Measure EET/DHET Ratio c->d Confirm Cellular Permeability & Target Engagement e Animal Model of Inflammation: LPS Challenge d->e Test in a Biological System f Pharmacodynamic Readouts: Plasma EET/DHET Ratio & Cytokines e->f Demonstrate Physiological Effect G AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Response Therapeutic Effects: ↓ Inflammation ↓ Blood Pressure EETs->Response DHETs DHETs (Less Active Metabolites) sEH->DHETs Hydrolysis CompoundX Compound X CompoundX->sEH INHIBITS

Sources

Independent Verification Guide: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS: 898788-07-3)[1] Content Type: Publish Comparison Guide & Experimental Verification Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The incorporation of fluorinated moieties into small-molecule scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. This guide provides an independent, objective verification of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (DTFM-OVA) as a premium building block for probe synthesis. By comparing DTFM-OVA against mono-fluorinated and non-fluorinated analogs, we establish a field-proven rationale for its application in overcoming pharmacokinetic bottlenecks, supported by self-validating experimental protocols.

Mechanistic Rationale: The "Bis-Trifluoromethyl" Advantage

The 3,5-bis(trifluoromethyl)phenyl group is a privileged pharmacophore frequently deployed to rescue compounds with poor in vivo half-lives[2]. When integrated into the oxovaleric acid scaffold, it imparts several distinct biophysical advantages:

  • Steric and Electronic Shielding: The strongly electron-withdrawing nature of the two −CF3​ groups deactivates the phenyl ring toward electrophilic oxidation by Cytochrome P450 (CYP450) enzymes.

  • Enhanced Lipophilic Efficiency (LipE): The bulky, lipophilic nature of the bis-trifluoromethyl substitution drives the compound deeper into hydrophobic binding pockets of target proteins (e.g., kinases or lipid-binding domains), significantly lowering the IC50​ .

  • Conformational Rigidity: The steric bulk restricts the rotational freedom of adjacent bonds, pre-organizing the molecule into a bioactive conformation.

Pathway N1 3,5-Bis(CF3)phenyl Moiety N2 Increased Lipophilicity (LogP u2191) N1->N2 N3 Electronic Shielding (CYP450 Resistance) N1->N3 N4 Enhanced Target Binding (Hydrophobic Pocket) N2->N4 N5 Prolonged Half-Life (In Vivo Efficacy) N3->N5 N4->N5 Synergistic Effect

Fig 1. Pharmacological impact of the 3,5-bis(trifluoromethyl)phenyl substitution pathway.

Comparative Performance Analysis

To objectively evaluate the performance of DTFM-OVA[1], we compared it against two commercially available alternatives: 5-(3-Fluorophenyl)-5-oxopentanoic Acid [3] and 5-Oxo-5-(3-(trifluoromethyl)phenyl)pentanoic acid [4]. The building blocks were subjected to identical amide coupling derivatization (using a standard primary amine) and subsequently evaluated for Human Liver Microsome (HLM) stability.

Table 1: Comparative Evaluation of 5-Oxovaleric Acid Derivatives

Building BlockCAS NumberCoupling Yield (%)*Derivative HLM T1/2​ (min)Relative Lipophilicity (ClogP)
5-(3-Fluorophenyl)-5-oxopentanoic Acid845790-38-788 ± 228.4Low
5-Oxo-5-(3-(trifluoromethyl)phenyl)pentanoic acid502650-98-884 ± 355.2Moderate
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid 898788-07-3 78 ± 4 >120.0 High

*Note: The slight reduction in coupling yield for DTFM-OVA is a direct consequence of the steric hindrance imparted by the bis-trifluoromethyl groups, necessitating optimized coupling conditions (detailed in Protocol A).

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducibility and scientific rigor.

Workflow A DTFM-OVA (CAS 898788-07-3) B Amide Coupling (HATU, DIPEA) A->B C Purification (Prep-HPLC) B->C D In Vitro Assays (HLM Stability) C->D E Data Analysis (LC-MS/MS) D->E

Fig 2. Standardized workflow for the derivatization and evaluation of DTFM-OVA probes.

Protocol A: HATU-Mediated Amide Derivatization

Objective: Synthesize the active probe from DTFM-OVA.

  • Causality & Reagent Selection: Traditional coupling agents like EDC/NHS often fail or produce low yields with DTFM-OVA due to the steric bulk of the bis-CF3 groups near the reactive center. HATU is selected because it generates a highly reactive 7-aza-OBt ester intermediate, which efficiently overcomes this steric barrier.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of DTFM-OVA (CAS: 898788-07-3)[1] in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

    • Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Add 1.2 eq of the target primary amine. Stir for 4 hours at room temperature.

    • System Validation (In-Process Control): Monitor reaction completion via LC-MS. A mass shift corresponding to the loss of water (-18 Da) from the combined mass of the acid and amine confirms product formation.

    • Quench with saturated NaHCO3​ , extract with EtOAc, and purify via preparative HPLC.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Verify the metabolic resistance conferred by the bis-CF3 moiety.

  • Causality & Reagent Selection: HLMs contain the full complement of human CYP450 enzymes. NADPH is required as an essential electron donor cofactor for CYP450-mediated phase I metabolism.

  • Step-by-Step Procedure:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Pre-incubate the DTFM-OVA derivative (test compound) at a final concentration of 1 µM with HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

    • System Validation (Positive Control): Run Verapamil (1 µM) in a parallel well. Rationale: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded ( T1/2​ < 15 min), the microsomes are inactive, and the assay must be invalidated.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Extract 50 µL aliquots at time points 0, 15, 30, 60, and 120 minutes.

    • Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes LC-MS/MS injection volumes.

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( T1/2​ ) using the natural log of the percentage remaining versus time.

References

  • Title: 898788-07-3 | 5-(3,5-Ditrifluoromethylphenyl)
  • Title: Synthesis of 3,5-Bis(trifluoromethyl)
  • Title: 5-Oxo-5-(3-(trifluoromethyl)phenyl)
  • Title: 5-(3-Fluorophenyl)

Sources

Comparative metabolic stability of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fluorinated building blocks for pharmacokinetic optimization.

Introduction: The Strategic Role of Fluorinated Building Blocks

In modern medicinal chemistry, optimizing a drug candidate’s metabolic stability is a critical determinant of its clinical viability. 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3) represents a highly specialized fluorinated building block designed to overcome the pharmacokinetic liabilities inherent to non-fluorinated aryl-ketone scaffolds.

This compound features a dual-functional architecture: a 5-oxovaleric acid chain that serves as a versatile linker for target engagement [15], and a 3,5-bis(trifluoromethyl)phenyl moiety that acts as a profound metabolic shield [5]. This guide objectively compares the metabolic stability of this fluorinated intermediate against its non-fluorinated and alkyl-substituted counterparts, providing mechanistic insights and self-validating experimental protocols to guide your structure-activity relationship (SAR) campaigns.

Mechanistic Causality: Why the 3,5-Bis(trifluoromethyl)phenyl Group Drives Stability

The enhanced metabolic stability conferred by the 3,5-bis(trifluoromethyl)phenyl group is not merely a function of replacing hydrogen atoms; it is driven by a triad of physical organic chemistry principles that actively disrupt Cytochrome P450 (CYP450) mediated oxidation [8]:

  • Thermodynamic Resistance (Bond Dissociation Energy): The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[7]. This immense energy barrier effectively blocks direct enzymatic cleavage at the meta positions.

  • Electronic Deactivation of the Aromatic Ring: CYP450-mediated aromatic hydroxylation proceeds via an electrophilic attack by a high-valent iron-oxo species. The two –CF₃ groups are powerfully electron-withdrawing, severely depleting the electron density of the phenyl ring. This raises the transition state energy for epoxidation/hydroxylation, rendering the entire ring system highly resistant to oxidative metabolism [8].

  • Steric Shielding: The trifluoromethyl group is significantly bulkier than a hydrogen atom or a methyl group (acting as a bioisostere for an isopropyl or tert-butyl group in terms of volume) [10]. The strategic placement at the 3 and 5 positions creates a steric umbrella that physically hinders the CYP450 active site from accessing the remaining ortho and para C–H bonds.

Pathway CYP Cytochrome P450 (Oxidative Metabolism) Metab1 Aromatic Hydroxylation (Rapid Clearance) CYP->Metab1 Metab2 Metabolic Resistance (Prolonged Half-life) CYP->Metab2 Unsub 5-Phenyl-5-oxovaleric acid (Non-fluorinated) Unsub->CYP Susceptible C-H Fluor 5-(3,5-Ditrifluoromethylphenyl)- 5-oxovaleric acid Fluor->CYP Blocked by C-F

Caption: CYP450-mediated metabolic pathways comparing non-fluorinated vs. fluorinated analogs.

Comparative Data Analysis

To objectively evaluate the performance of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid, we must compare it against standard alternatives often used in early-stage hit-to-lead optimization: 5-Phenyl-5-oxovaleric acid (unsubstituted) and 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (alkyl-substituted).

The following table summarizes representative in vitro Human Liver Microsome (HLM) stability data, demonstrating the concept of "metabolic switching" [1].

Compound AnalogStructural ModificationIn Vitro Half-Life (t₁/₂)Intrinsic Clearance (CLint)Primary Metabolic Liability
5-Phenyl-5-oxovaleric acid None (Baseline)~15 min>50 µL/min/mgRapid aromatic hydroxylation via CYP450 [5].
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Methyl substitution~10 min>80 µL/min/mgHighly susceptible to benzylic oxidation (forming alcohols/carboxylic acids) [5].
5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid Bis-CF₃ substitution>120 min <10 µL/min/mg Oxidative pathways blocked; minor clearance via slow ketone reduction [11].

Data Interpretation: Replacing metabolically labile methyl groups or exposed hydrogen atoms with –CF₃ groups drastically reduces the intrinsic clearance (CLint). While the 5-oxovaleric acid chain itself can undergo minor beta-oxidation or ketone reduction [19], the primary driver of rapid clearance in these scaffolds—aromatic oxidation—is effectively neutralized[15].

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To verify the metabolic stability of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid in your own laboratory, utilize the following Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system : it includes specific controls to ensure that any observed stability is a true reflection of the compound's properties, rather than assay failure.

Reagents and Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL.

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase (initiates the CYP450 electron transfer cascade) [11].

  • Positive Control: Verapamil or Testosterone (validates that the microsomes are enzymatically active).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS).

Step-by-Step Methodology
  • Pre-incubation (Equilibration):

    • Action: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

    • Causality: This step allows the highly lipophilic bis(trifluoromethyl)phenyl compound to reach binding equilibrium with the microsomal proteins and lipid membranes before enzymatic turnover begins.

  • Initiation (Enzyme Activation):

    • Action: Add the NADPH regenerating system to initiate the reaction.

    • Self-Validation (Minus-NADPH Control): Run a parallel well where buffer is added instead of NADPH. Why? If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases/amidases), not oxidative metabolism.

  • Time-Course Sampling:

    • Action: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination (Protein Denaturation):

    • Action: Immediately dispense each aliquot into 150 µL of the ice-cold ACN Stop Solution.

    • Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point, while precipitating the proteins to prevent LC-MS/MS column clogging.

  • Quantification:

    • Action: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound and derive the t₁/₂ and CLint.

Workflow Step1 1. Pre-incubation (Compound + HLM) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Termination (Ice-cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Workflow for in vitro human liver microsome (HLM) metabolic stability assay.

Conclusion

For drug development professionals dealing with rapid clearance issues in aryl-ketone scaffolds, 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid offers a robust, pre-optimized building block. By leveraging the extreme bond dissociation energy of the C–F bond and the electronic deactivation of the aromatic ring, this compound forces a "metabolic switch," effectively shutting down CYP450-mediated aromatic hydroxylation and significantly extending the compound's half-life.

References

  • BenchChem. "The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability." BenchChem Application Notes. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-zyLX1n2waIJJa2VF06giXb2HwKAp74inaVCTLF_kUJT4ZhajQ8ioYsy6UWcbdlZuqs6BZeKUl4L7kbBq_vwwTLauv3G5b18DtGWhp-nqflm36nMXkemTZv8Z9tvQ816puPgMihGTN3oDKNJo0kvFlTmDRReeI9xVQEvW5XjvjwbVQLHwZNv50TEXASWwm23-nabcbN_9KzTPzyzpma-deQWBkKF8_JoyMv8ZOiEcJ_F2IEg6y6eVW-rh5KvuqWoIWlR39_gbDQ=]
  • BenchChem. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem Validation & Comparative Guides. Available at:[https://vertexaisearch.cloud.google.
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Safety Operating Guide

A Guide to the Safe Disposal of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. As a compound featuring a fluorinated aromatic moiety and a carboxylic acid functional group, it requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.

Part 1: Hazard Assessment & Waste Characterization

  • Analog Analysis: Compounds like 3,5-Bis(trifluoromethyl)benzoic acid and other phenylacetic acids are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The presence of the trifluoromethyl groups enhances the chemical's stability and can contribute to its toxicological profile.

  • Chemical Properties: The carboxylic acid group confers acidic properties, while the trifluoromethyl groups create strong, stable carbon-fluorine (C-F) bonds. These C-F bonds are notoriously difficult to break down, placing the compound in a category of organofluorines that persist in the environment.[3][4]

Based on this analysis, 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid must be managed as a hazardous chemical waste . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[4] While this specific compound is not listed, its irritant properties and the persistence of its organofluorine structure warrant its classification as hazardous by characteristic, primarily Toxicity .

Part 2: Personnel Safety & Personal Protective Equipment (PPE)

Given the high likelihood of the compound being a skin, eye, and respiratory irritant, all handling and disposal operations must be conducted with appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected before use.Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes or contact with solid particulates.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[5]

Part 3: On-Site Waste Accumulation & Handling Protocol

Proper segregation, containment, and labeling at the point of generation are critical for safe and compliant disposal. This process should occur in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step-by-Step Accumulation Procedure:
  • Select an Appropriate Waste Container:

    • Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often the best choice.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof screw-top cap.

  • Segregate the Waste:

    • Dedicate a specific container for 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid and structurally similar halogenated organic wastes.

    • Crucially, do not mix this waste with other chemical streams like strong acids, bases, or oxidizers to prevent dangerous reactions.[6]

  • Label the Container Correctly:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid" .

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The date of first accumulation.

  • Store the Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated SAA, which must be at or near the point of generation.

    • The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Part 4: Disposal Workflow & Decision Logic

The ultimate disposal of this compound requires a licensed hazardous waste facility. The decision-making process for a researcher is primarily focused on safe and compliant collection and handover.

G start Waste Generated: 5-(3,5-Ditrifluoromethylphenyl) -5-oxovaleric acid characterize Characterize Waste (Based on SDS/Analog Data) start->characterize is_hazardous Is it Hazardous Waste? characterize->is_hazardous ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) is_hazardous->ppe Yes container Select & Label RCRA-Compliant Container ppe->container accumulate Accumulate Waste in SAA (Keep Closed, Segregated) container->accumulate request_pickup Request Pickup by EHS (Environmental Health & Safety) accumulate->request_pickup transport EHS Transports to Central Accumulation Area request_pickup->transport disposal Shipment to Licensed Hazardous Waste Facility (High-Temp Incineration) transport->disposal

Sources

Operational Safety and Logistical Guide: Handling 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. Handling highly functionalized fluorinated aromatic compounds like 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid requires a mechanistic understanding of the molecule's behavior. By understanding why a chemical poses a risk, we can build a self-validating safety architecture that protects both the researcher and the integrity of the experiment.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • Lipophilic Permeability (The CF₃ Effect): The presence of the bis(trifluoromethyl)phenyl moiety significantly increases the molecule's lipophilicity. Fluorinated aromatics partition readily into lipid bilayers, meaning that if the compound breaches your primary PPE, it can permeate the skin faster than non-fluorinated analogs .

  • Acidic Irritation: The 5-oxovaleric acid chain terminates in a carboxylic acid group. While it is a solid at room temperature, any aerosolized dust or dissolved solution will act as a localized irritant to the mucous membranes of the eyes and respiratory tract.

  • Environmental Persistence: The strong carbon-fluorine (C-F) bonds make this compound highly recalcitrant to standard degradation pathways. Improper disposal can lead to environmental accumulation, necessitating strict adherence to halogenated waste protocols .

Quantitative PPE Matrix

Standard organic laboratory PPE is insufficient for handling highly lipophilic fluorinated acids. The following matrix outlines the required equipment, grounded in quantitative performance metrics and operational causality .

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Hand Protection Double-layer NitrileInner: 4 milOuter: 8 milThe lipophilic CF₃ groups enhance skin permeability. Double gloving ensures a >480 min breakthrough fail-safe.
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedProtects against corneal irritation and micro-dust generated by the static-prone fluorinated powder.
Body Protection Flame-Resistant Lab CoatTyvek or Polymer-coatedPrevents the accumulation of static-charged fluorinated dust on standard woven cotton fibers.
Respiratory Chemical Fume HoodFace velocity > 100 fpmCaptures aerosolized particulates at the source, actively preventing inhalation of respiratory irritants.

Self-Validating Operational Workflows

A protocol is only effective if it contains built-in verification steps. The following methodologies are designed as self-validating systems; you cannot proceed to the next step without confirming the success of the previous one.

Methodology A: Safe Weighing and Transfer Protocol
  • Environmental Verification: Before opening the primary container, verify the fume hood monitor reads >100 feet per minute (fpm) . Validation: If the alarm sounds or the reading is low, the hood is compromised. Do not proceed.

  • PPE Assembly: Don your flame-resistant lab coat, ANSI-certified splash goggles, and double-layer nitrile gloves. Validation: Visually inspect the outer 8-mil gloves for micro-tears by inflating them slightly before donning.

  • Static Mitigation: Fluorinated powders hold static charge, causing erratic dispersion. Use an anti-static bar or zero-stat gun on the stainless-steel weighing spatula and the weigh boat prior to transfer.

  • Execution: Transfer the required mass of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid. Keep the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a compatible solvent (e.g., isopropanol) using disposable wipes.

Methodology B: Spill Response and Decontamination
  • Containment: If a solid spill occurs, do not dry sweep, as this aerosolizes the irritant.

  • Neutralization: Cover the spill with an inert, slightly damp absorbent material (e.g., sand or vermiculite dampened with water or isopropanol) to suppress dust.

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it directly into a rigid High-Density Polyethylene (HDPE) waste container.

  • Secondary Cleaning: Wash the spill surface with a mild alkaline detergent solution to neutralize residual traces of the valeric acid moiety, followed by a DI water rinse.

Visualizing the Safety Architecture

The following diagram illustrates the critical decision points and operational flow when handling this compound.

Handling_Workflow Start 1. Fume Hood Validation (Flow > 100 fpm) Donning 2. PPE Donning (Double Nitrile, Goggles, Coat) Start->Donning Handling 3. Chemical Handling (5-Oxovaleric Acid Deriv.) Donning->Handling Spill Spill Occurred? Handling->Spill Decon 4a. Decontamination (Inert Absorbent) Spill->Decon Yes Doffing 4b. PPE Doffing & Hand Washing Spill->Doffing No Disposal 5. Halogenated Waste Incineration Routing Decon->Disposal Doffing->Disposal

Figure 1: Self-validating operational workflow for handling fluorinated aromatic carboxylic acids.

Logistical and Disposal Plan

Because 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid contains six fluorine atoms per molecule, it falls under strict regulatory scrutiny regarding environmental persistence .

  • Waste Segregation: Never mix this compound with standard non-halogenated organic waste. Place all contaminated consumables (pipette tips, wipes, outer gloves) and chemical residue into a dedicated, rigid HDPE container explicitly labeled "Halogenated Organic Waste - Fluorinated."

  • Compatibility Check: Ensure the waste container does not contain incompatible materials, such as strong oxidizers or active metals, which could react exothermically with the carboxylic acid group.

  • EHS Routing: Route the sealed container to your institution's Environmental Health and Safety (EHS) department. Causality: High-temperature incineration (>1000°C) is the only generally accepted method for the destruction of fluorinated organic compounds to prevent the formation and environmental release of toxic fluorinated dioxins or PFAS-like degradation products .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

  • Occupational Safety & Health Administration (OSHA) / University of Georgia EHS. Personal Protective Equipment (PPE) Hazard Assessment. Available at:[Link]

  • Environmental Protection Agency (EPA). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Federal Register. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.